molecular formula C12H17N B1218667 1-Benzylpiperidine CAS No. 2905-56-8

1-Benzylpiperidine

Cat. No.: B1218667
CAS No.: 2905-56-8
M. Wt: 175.27 g/mol
InChI Key: NZVZVGPYTICZBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzylpiperidine, also known as this compound, is a useful research compound. Its molecular formula is C12H17N and its molecular weight is 175.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-benzylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N/c1-3-7-12(8-4-1)11-13-9-5-2-6-10-13/h1,3-4,7-8H,2,5-6,9-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZVZVGPYTICZBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

6295-81-4 (hydrochloride)
Record name 1-Benzylpiperidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002905568
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID80183289
Record name 1-Benzylpiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80183289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2905-56-8
Record name 1-Benzylpiperidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2905-56-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Benzylpiperidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002905568
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Benzylpiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80183289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-benzylpiperidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.018.919
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-BENZYLPIPERIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7HZE16210B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Multifaceted CNS Mechanism of Action of 1-Benzylpiperidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1-benzylpiperidine (BZP) scaffold is a versatile pharmacophore that has given rise to a diverse array of centrally acting agents. Its derivatives have been investigated for a wide range of therapeutic applications, from neurodegenerative diseases to psychostimulant activity. This technical guide provides an in-depth exploration of the core mechanisms of action of this compound and its analogues within the central nervous system (CNS). It consolidates quantitative pharmacological data, details key experimental protocols for assessing its activity, and visualizes the complex signaling pathways and experimental workflows involved. The primary mechanisms discussed include cholinesterase inhibition, dopamine transporter blockade, and sigma receptor modulation, highlighting the polypharmacological nature of this important chemical class.

Core Mechanisms of Action in the CNS

The CNS effects of this compound derivatives are not attributable to a single mode of action but rather to a combination of interactions with multiple key protein targets. The substitution pattern on both the benzyl and piperidine rings dictates the affinity and selectivity for these targets.

Cholinesterase Inhibition

A significant area of research for this compound derivatives has been in the development of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibitors for the symptomatic treatment of Alzheimer's disease.[1][2] By inhibiting these enzymes, the breakdown of the neurotransmitter acetylcholine is reduced, thereby enhancing cholinergic neurotransmission, which is crucial for cognitive processes.[1]

Derivatives of this compound have been designed to interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE. The N-benzyl group often forms π-π stacking interactions with aromatic residues like Trp86 in the CAS and Trp286 and Tyr341 in the PAS.[2]

Monoamine Transporter Inhibition

Many this compound analogues are potent inhibitors of the dopamine transporter (DAT), with varying degrees of selectivity over the serotonin transporter (SERT) and the norepinephrine transporter (NET).[3][4] This mechanism of action is responsible for the psychostimulant effects observed with some derivatives.[5] By blocking the reuptake of dopamine from the synaptic cleft, these compounds increase the concentration and duration of dopamine signaling.[6][7] Structure-activity relationship studies have shown that electron-withdrawing groups on the N-benzyl ring can enhance DAT affinity and selectivity.[3][4] The selectivity profile can be modulated to create dual or triple reuptake inhibitors.[8]

Sigma Receptor Modulation

The sigma-1 (σ1) and sigma-2 (σ2) receptors are intracellular chaperone proteins, with the σ1 receptor being particularly abundant at the endoplasmic reticulum-mitochondrion interface.[9][10] These receptors are involved in a wide range of cellular functions, including the regulation of ion channels, calcium signaling, and neuronal plasticity.[9] this compound derivatives have been identified as ligands for both sigma receptor subtypes, acting as either agonists or antagonists.[11] Sigma-1 receptor agonism, for instance, has been linked to neuroprotective effects, potentially through the modulation of NMDA receptor function and the reduction of oxidative stress.[6][7]

Quantitative Pharmacological Data

The following tables summarize the in vitro binding affinities and inhibitory concentrations of representative this compound derivatives for their primary CNS targets.

Table 1: Cholinesterase Inhibitory Activity

CompoundTargetIC50 (µM)Source
1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (Donepezil analogue)AChE0.0057
Compound 15b (1,3-dimethylbenzimidazolinone derivative)eeAChE0.39 ± 0.11[12]
Compound 15j (1,3-dimethylbenzimidazolinone derivative)eqBChE0.16 ± 0.04[12]
Compound 19 (Functionalized piperidine)AChEPotent inhibitor[1]
Compound 21 (Functionalized piperidine)BuChEGood activity[1]
Compound d5 (N-benzyl piperidine derivative)HDAC0.17[13]
Compound d5 (N-benzyl piperidine derivative)AChE6.89[13]
Compound d10 (N-benzyl piperidine derivative)HDAC0.45[13]
Compound d10 (N-benzyl piperidine derivative)AChE3.22[13]
Compound 4a (N-benzyl-piperidine derivative)AChE2.08 ± 0.16[14]
Compound 4a (N-benzyl-piperidine derivative)BuChE7.41 ± 0.44[14]

Table 2: Monoamine Transporter Binding Affinities

CompoundTargetKi (nM)IC50 (nM)Source
4-[2-(diphenylmethoxy)ethyl]-1-benzylpiperidine analogue (5a, R=F)DAT-17.2[4]
4-[2-(diphenylmethoxy)ethyl]-1-benzylpiperidine analogue (11b, R=NO2)DAT-16.4[4]
4-[2-(diphenylmethoxy)ethyl]-1-benzylpiperidine analogue (13b)DAT-13.8[4]
4-BenzylpiperidineDAT (release)-EC50 = 109[15]
4-BenzylpiperidineNET (release)-EC50 = 41.4[15]
4-BenzylpiperidineSERT (release)-EC50 = 5,246[15]

Table 3: Sigma Receptor Binding Affinities

CompoundTargetKi (nM)Source
2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile (5)hσ1R1.45 ± 0.43[11]
2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile (5)σ2R>290-fold selectivity[11]
3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one (15)σ1R1.6[16]

Key Experimental Protocols

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is the standard method for measuring AChE activity.[5]

Principle: Acetylthiocholine (ATCI) is hydrolyzed by AChE to produce thiocholine and acetate. Thiocholine reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce 2-nitrobenzoate-5-mercaptothiocholine and the yellow anion 5-thio-2-nitrobenzoate (TNB), which is quantified spectrophotometrically at 412 nm.[5][15]

Materials:

  • 0.1 M Phosphate Buffer (pH 8.0)

  • 10 mM DTNB solution in phosphate buffer

  • 14 mM ATCI solution in deionized water (prepare fresh)

  • AChE enzyme solution (e.g., 1 U/mL in phosphate buffer)

  • Test compound (this compound derivative) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Assay Preparation: In a 96-well plate, set up the following reactions in triplicate:

    • Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL deionized water.

    • Control (No Inhibitor): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL solvent.

    • Test Sample (with Inhibitor): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL test compound solution at various concentrations.[5]

  • Pre-incubation: Mix the contents of the wells and incubate the plate for 10-15 minutes at 25°C.[2][5]

  • Reaction Initiation: Add 10 µL of the 14 mM ATCI solution to all wells except the blank to start the reaction.[5]

  • Kinetic Measurement: Immediately place the plate in a microplate reader and measure the increase in absorbance at 412 nm every minute for 10-15 minutes.[5]

  • Data Analysis: Calculate the rate of reaction (V) for each concentration of the inhibitor. The percent inhibition is calculated as: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100 The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Dopamine Transporter Radioligand Binding Assay

This assay measures the affinity of a test compound for the dopamine transporter.

Principle: A radiolabeled ligand with known high affinity for DAT (e.g., [3H]WIN 35,428) is incubated with a biological preparation containing DAT (e.g., rat striatal membranes).[17][18] The test compound is added at various concentrations to compete for binding with the radioligand. The amount of radioligand bound to the transporter is measured, and the inhibitory constant (Ki) of the test compound is determined.

Materials:

  • Tissue Preparation: Homogenized membranes from a DAT-rich brain region (e.g., rat striatum) or cells expressing DAT.

  • Radioligand: [3H]WIN 35,428 or another suitable DAT radioligand.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4.

  • Test Compound: this compound derivative at a range of concentrations.

  • Non-specific Binding Control: A high concentration of a known DAT inhibitor (e.g., cocaine or GBR 12909).

  • Filtration Apparatus: Glass fiber filters and a cell harvester.

  • Scintillation Counter and scintillation fluid.

Procedure:

  • Incubation: In test tubes, combine the membrane preparation, [3H]WIN 35,428 at a concentration near its Kd, and either buffer, the test compound, or the non-specific binding control.

  • Incubate the mixture at a specified temperature (e.g., room temperature or 37°C) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).

  • Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters. This separates the bound radioligand from the unbound.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically trapped radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Specific Binding = Total Binding - Non-specific Binding.

    • The IC50 value is determined from a competition curve by plotting the percentage of specific binding against the log concentration of the test compound.

    • The Ki value is calculated from the IC50 using the Cheng-Prusoff equation :[19] Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Behavioral Pharmacology: Locomotor Activity Assay

This in vivo assay assesses the stimulant or depressant effects of a compound on the CNS.[4]

Principle: The spontaneous movement of an animal (e.g., a mouse) in a novel environment is recorded over a period of time.[20][21] An increase in locomotor activity is indicative of a stimulant effect, while a decrease suggests a depressant or sedative effect.

Materials:

  • Test animals (e.g., mice).

  • Locomotor activity chambers equipped with infrared beams or video tracking software.

  • Test compound (this compound derivative) and vehicle control.

  • Injection supplies (syringes, needles).

Procedure:

  • Habituation: Acclimate the animals to the testing room for at least 60 minutes before the experiment. On a day prior to testing, habituate the animals to the locomotor activity chambers and handling/injection procedures.[4]

  • Administration: Administer the test compound or vehicle to the animals via a chosen route (e.g., intraperitoneal injection).

  • Testing: Immediately place the animal into the locomotor activity chamber.

  • Data Collection: Record locomotor activity (e.g., distance traveled, number of beam breaks) for a set period (e.g., 30-60 minutes). Data is often binned into time intervals (e.g., 5 minutes) to observe the time course of the drug's effect.[4]

  • Data Analysis: Compare the locomotor activity of the drug-treated groups to the vehicle-treated group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

Signaling Pathways and Workflows

Dopaminergic Synapse and DAT Inhibition

The following diagram illustrates the normal functioning of a dopaminergic synapse and the mechanism of action of a this compound-based dopamine reuptake inhibitor.

Dopamine_Synapse cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron cluster_synaptic_cleft Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA Tyrosine Hydroxylase Dopamine_Vesicle Dopamine (in vesicle) L_DOPA->Dopamine_Vesicle DOPA Decarboxylase Dopamine_Free Dopamine Dopamine_Vesicle->Dopamine_Free Release DAT Dopamine Transporter (DAT) D2R Dopamine Receptor (e.g., D2) Signaling_Cascade Intracellular Signaling Cascade (e.g., ↓cAMP) D2R->Signaling_Cascade Dopamine_Free->DAT Reuptake Dopamine_Free->D2R Binding BZP This compound Derivative BZP->DAT Inhibition

Caption: Dopamine reuptake inhibition by a this compound derivative.

Sigma-1 Receptor Signaling Pathway

This diagram outlines the signaling cascade initiated by the activation of the sigma-1 receptor.

Sigma1_Receptor_Signaling cluster_ER Endoplasmic Reticulum (ER) cluster_downstream Downstream Effects BiP BiP Chaperone Sigma1R_inactive Sigma-1 Receptor (Inactive) Sigma1R_inactive->BiP Bound Sigma1R_active Sigma-1 Receptor (Active) Sigma1R_inactive->Sigma1R_active Dissociation from BiP IP3R IP3 Receptor Sigma1R_active->IP3R Modulation Ion_Channels Modulation of Ion Channels (NMDA, K+) Sigma1R_active->Ion_Channels Direct Interaction Ca_Signaling Modulation of Ca2+ Signaling IP3R->Ca_Signaling Ca2+ release from ER Ligand This compound Agonist Ligand->Sigma1R_inactive Binding Neuroprotection Neuroprotection & Neuronal Plasticity Ca_Signaling->Neuroprotection Ion_Channels->Neuroprotection

Caption: Agonist-induced activation of the sigma-1 receptor signaling pathway.

Experimental Workflow for CNS Target Validation

The following diagram provides a logical workflow for the preclinical evaluation of a novel this compound derivative.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis & Lead Optimization Synthesis Compound Synthesis Binding_Assays Radioligand Binding Assays (DAT, SERT, NET, σ1, σ2) Synthesis->Binding_Assays Enzyme_Assays Enzyme Inhibition Assays (AChE, BuChE) Synthesis->Enzyme_Assays Functional_Assays Functional Assays (e.g., Dopamine Uptake) Binding_Assays->Functional_Assays Enzyme_Assays->Functional_Assays Behavioral Behavioral Pharmacology (Locomotor Activity, etc.) Functional_Assays->Behavioral SAR Structure-Activity Relationship (SAR) Functional_Assays->SAR Neuroprotection_Model Neuroprotection Models (e.g., Ischemia) Behavioral->Neuroprotection_Model PK_PD Pharmacokinetics & Pharmacodynamics Neuroprotection_Model->PK_PD PK_PD->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Synthesis Iterative Design

Caption: Preclinical experimental workflow for this compound derivatives.

Conclusion

The this compound scaffold represents a privileged structure in CNS drug discovery, capable of interacting with multiple, distinct pharmacological targets. The polypharmacological profile of its derivatives, encompassing cholinesterase inhibition, monoamine reuptake blockade, and sigma receptor modulation, provides a rich landscape for the development of novel therapeutics. A thorough understanding of these individual mechanisms of action, facilitated by the quantitative assays and experimental protocols detailed in this guide, is essential for the rational design of next-generation CNS agents with improved efficacy and selectivity. The continued exploration of the structure-activity relationships within this chemical class holds significant promise for addressing the complex pathologies of various neurological and psychiatric disorders.

References

1-Benzylpiperidine: A Versatile Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1-Benzylpiperidine (N-BP), a secondary amine featuring a piperidine ring N-substituted with a benzyl group, stands as a cornerstone in medicinal chemistry and organic synthesis.[1] Its unique structural attributes, including a basic nitrogen atom and a hydrophobic benzyl moiety, render it a privileged scaffold in the design of novel therapeutic agents.[2][3] This technical guide provides a comprehensive overview of this compound as a synthetic building block, detailing its physicochemical properties, synthesis, and diverse reactions. Furthermore, it explores its critical role in the development of pharmaceuticals targeting a wide range of diseases, from neurological disorders to cancer. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering detailed experimental protocols and a summary of key quantitative data to facilitate further innovation.

Physicochemical and Spectroscopic Properties

This compound is a colorless to slightly yellow clear liquid under standard conditions.[1] Its fundamental properties are summarized in the table below, compiled from various sources. This data is crucial for its handling, characterization, and application in synthetic chemistry.

PropertyValueReference
Molecular Formula C₁₂H₁₇N[1][4]
Molecular Weight 175.27 g/mol [1][4]
CAS Number 2905-56-8[1][4]
Appearance Colorless to slightly yellow clear liquid[1]
Boiling Point 66 °C / 0.5 mmHg; 120-123 °C / 9 mmHg[1][5]
Melting Point 178-179 °C[5]
Density 0.95 - 0.96 g/cm³[1][5]
Refractive Index (n20D) 1.53[1]
pKa 9.02 ± 0.10[5]
Water Solubility Insoluble[5]

Spectroscopic data is essential for the identification and structural elucidation of this compound and its derivatives.

Spectroscopic DataKey FeaturesReference
¹H NMR (400 MHz, DMSO) δ = 7.32-7.28 (m, 4H), 7.24-7.20 (m, 3H), 3.24 (s, 1H), 2.29 (s, 1H)[6]
¹³C NMR (100 MHz, DMSO) δ = 138.63, 129.35, 128.19, 126.94, 77.55, 77.23, 76.91, 72.72, 64.02, 54.59, 26.08, 24.51[6]
IR Spectra Vapor phase IR spectra available.[4]
Mass Spectrometry (GC-MS) Available through NIST Mass Spectrometry Data Center.[4]

Synthesis of this compound

The synthesis of this compound can be achieved through several routes, with the most common being the N-alkylation of piperidine with a benzyl halide.

N-Alkylation of Piperidine

A prevalent method involves the reaction of piperidine with benzyl chloride.[7] This straightforward approach provides a high yield of the desired product.

G piperidine Piperidine reaction N-Alkylation piperidine->reaction benzyl_chloride Benzyl Chloride benzyl_chloride->reaction base Base (e.g., K₂CO₃) base->reaction solvent Solvent (e.g., Ethanol) solvent->reaction product This compound reaction->product

Fig. 1: Synthetic scheme for N-alkylation of piperidine.

Experimental Protocol: N-Alkylation of Piperidine with Benzyl Chloride

  • Materials: Piperidine, benzyl chloride, potassium carbonate (K₂CO₃), absolute ethanol.

  • Procedure:

    • In a round-bottom flask, dissolve piperazine hexahydrate (0.125 mole) in absolute ethanol (50 ml) by warming to 65°C.[7]

    • Add piperazine dihydrochloride monohydrate (0.125 mole) to the solution and continue warming and swirling until dissolved.[7]

    • While maintaining the temperature at 65°C, add recently distilled benzyl chloride (0.125 mole) dropwise over 5 minutes with vigorous stirring.[7]

    • Continue stirring the reaction mixture at 65°C for an additional 25 minutes.[7] The product will begin to precipitate as white needles.[7]

    • Cool the mixture in an ice bath for 30 minutes to complete precipitation.[7]

    • Collect the crystals by suction filtration and wash with ice-cold absolute ethanol.[7]

    • To isolate the free base, the resulting dihydrochloride salt is dissolved in water, made alkaline (pH > 12) with 5N sodium hydroxide, and then extracted with chloroform.[7]

    • The combined organic extracts are dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.[7]

    • Purify the resulting oil by distillation under reduced pressure to obtain pure this compound.[7]

Reductive Amination

An alternative, eco-friendly approach is the reductive alkylation of benzaldehyde with piperidine. This method often utilizes a catalyst, such as platinum nanowires, and a reducing agent.

Experimental Protocol: Reductive Amination of Benzaldehyde with Piperidine

  • Materials: Benzaldehyde (5 mmol), piperidine (5.5 mmol), ethanol (10 mL), Pt/C (20%) catalyst (24.5 mg).[6]

  • Procedure:

    • Combine benzaldehyde, piperidine, and ethanol in a reaction vessel.

    • Add the Pt/C catalyst to the mixture.

    • The reaction is carried out under a hydrogen atmosphere (pressure and temperature conditions may vary depending on the specific literature procedure).

    • Upon completion, the catalyst is filtered off, and the solvent is evaporated.

    • The residue is then purified, typically by column chromatography, to yield this compound.

This compound in Organic Synthesis

This compound serves as a versatile intermediate for the synthesis of a wide array of more complex molecules, particularly those with pharmacological relevance.[1] The benzyl group can act as a protecting group for the piperidine nitrogen, which can be removed later in a synthetic sequence, or it can be an integral part of the final molecule's pharmacophore.

Synthesis of Substituted Piperidines

The piperidine ring of this compound can be further functionalized at various positions. For example, 1-benzyl-4-piperidone is a key starting material for the synthesis of 4-arylpiperidines via reactions like the Shapiro reaction followed by cross-coupling.[8]

G start 1-Benzyl-4-piperidone step1 Shapiro Reaction start->step1 intermediate Unsaturated Intermediate step1->intermediate step2 Palladium-catalyzed Cross-Coupling intermediate->step2 product 4-Arylpiperidines step2->product aryl_halide Aryl Halide aryl_halide->step2

Fig. 2: Synthesis of 4-arylpiperidines from 1-benzyl-4-piperidone.
Synthesis of this compound-4-carboxaldehyde

This compound-4-carboxaldehyde is a crucial intermediate in the synthesis of the anti-Alzheimer's drug Donepezil (E2020).[9] One method for its preparation involves the oxidation of (1-benzyl-4-piperidyl)methanol.[9]

Experimental Protocol: Oxidation of (1-Benzyl-4-piperidyl)methanol

  • Materials: (1-Benzyl-4-piperidyl)methanol, 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO), sodium periodate, sodium bromide, dichloromethane.[9]

  • Procedure:

    • (1-Benzyl-4-piperidyl)methanol is used as the starting material.[9]

    • The oxidation is carried out in a solvent such as dichloromethane.[9]

    • The oxidizing system consists of TEMPO, sodium periodate, and sodium bromide.[9]

    • The reaction is typically run at a temperature between 0 °C and 40 °C, with a preferred range of 20 °C to 25 °C.[9]

    • The reaction time can vary from 5 to 12 hours.[9]

    • The molar ratio of the reagents is crucial for optimal yield and purity.[9]

    • Upon completion, the product, this compound-4-carboxaldehyde, is isolated. The method is reported to yield a product of high purity that can be used directly in subsequent steps without further purification.[9]

Applications in Drug Discovery and Development

The N-benzylpiperidine motif is a common feature in numerous approved drugs and clinical candidates due to its ability to engage in crucial cation-π interactions with target proteins and to allow for stereochemical optimization of potency and toxicity.[3][10]

Neurological Disorders

Derivatives of this compound are extensively explored for their potential in treating neurological conditions.[1]

  • Alzheimer's Disease: The N-benzylpiperidine moiety is a key component of Donepezil, a potent acetylcholinesterase (AChE) inhibitor used in the treatment of Alzheimer's disease.[10][11] Research continues to explore novel this compound derivatives as dual-target inhibitors of both AChE and the serotonin transporter (SERT) to address both cognitive and depressive symptoms of the disease.[11]

  • Sigma Receptor Ligands: 1-Aralkyl-4-benzylpiperidine derivatives have shown high affinity for σ₁ receptors, which are implicated in various central nervous system disorders.[12]

Analgesics

The this compound scaffold is fundamental to potent opioid analgesics like fentanyl.[2] Modifications to the N-benzyl group and substitutions at the 4-position of the piperidine ring are used to fine-tune the affinity and selectivity for different opioid receptors.[2]

Other Therapeutic Areas
  • Antiviral Agents: N-benzyl-4,4-disubstituted piperidines have been identified as promising fusion inhibitors for the influenza virus.[2]

  • Anticancer Agents: Piperidine moieties are frequently incorporated into the design of anticancer drugs.[13]

  • Enzyme Inhibition: Benzylpiperidine and benzylpiperazine derivatives have been developed as reversible monoacylglycerol lipase (MAGL) inhibitors, which have therapeutic potential.[14]

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships of this compound derivatives is crucial for rational drug design.[2]

  • Substitutions on the N-Benzyl Group: Altering the phenyl ring of the benzyl group can significantly impact biological activity. For instance, electron-withdrawing groups like halogens at the para position can enhance binding affinity and potency for certain targets.[2]

  • Modifications at the Piperidine Ring: The 4-position of the piperidine ring is a common site for introducing diverse functional groups to modulate activity and selectivity.[2]

G cluster_0 This compound Scaffold cluster_1 Biological Activity N-Benzyl Group N-Benzyl Group Binding Affinity Binding Affinity N-Benzyl Group->Binding Affinity π-stacking hydrophobic interactions Pharmacokinetics Pharmacokinetics N-Benzyl Group->Pharmacokinetics Lipophilicity Piperidine Ring Piperidine Ring Piperidine Ring->Binding Affinity Cation-π interactions Selectivity Selectivity Piperidine Ring->Selectivity Conformational rigidity

Fig. 3: Key structural features influencing biological activity.

Conclusion

This compound has firmly established itself as a versatile and valuable building block in the realm of organic synthesis and medicinal chemistry. Its structural simplicity, coupled with the ability to introduce a wide range of functional groups, has led to the development of numerous biologically active compounds. From its central role in established drugs like Donepezil to its continuous exploration in the design of novel therapeutics for a multitude of diseases, the this compound scaffold continues to be a focal point of research. The detailed synthetic protocols and structure-activity relationship insights provided in this guide aim to empower researchers to further harness the potential of this remarkable molecule in the ongoing quest for new and improved medicines.

References

The 1-Benzylpiperidine Scaffold: A Privileged Motif in Neuropharmacology and Beyond

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Structure-Activity Relationship of 1-Benzylpiperidine Derivatives for Researchers, Scientists, and Drug Development Professionals.

The this compound moiety is a cornerstone in medicinal chemistry, recognized as a privileged scaffold for its ability to interact with a wide array of biological targets, particularly within the central nervous system.[1] Its inherent structural features—a basic piperidine nitrogen and an aromatic benzyl group—provide a versatile platform for designing potent and selective ligands. This guide delves into the critical structure-activity relationships (SAR) of this compound derivatives, with a primary focus on their role as acetylcholinesterase (AChE) inhibitors for the treatment of Alzheimer's disease, alongside their interactions with other key neurological targets.

Core Structure-Activity Relationships

The biological activity of this compound derivatives can be finely tuned by strategic modifications at three primary locations: the N-benzyl group, the piperidine ring itself, and the substituent at the 4-position of the piperidine ring.

N-Benzyl Group Modifications

Substitutions on the phenyl ring of the benzyl group significantly influence binding affinity and potency. Electron-withdrawing groups, such as halogens (e.g., fluorine, chlorine), particularly at the para-position, have been shown to enhance activity in various contexts, including for opioid receptor ligands.[1] This suggests that the electronic properties and steric fit of this group are crucial for optimal interaction with the target protein.

Piperidine Ring Modifications

The 4-position of the piperidine ring is a key site for introducing diversity and modulating the pharmacological profile of the molecule.[1] The nature of the substituent at this position dictates the specific interactions with the target protein. For instance, in the context of AChE inhibitors, this position is often occupied by a group that can interact with the peripheral anionic site (PAS) or the catalytic anionic site (CAS) of the enzyme.

This compound Derivatives as Acetylcholinesterase Inhibitors

A significant body of research has focused on this compound derivatives as inhibitors of acetylcholinesterase (AChE), an enzyme critical to the cholinergic hypothesis of Alzheimer's disease.[2] Donepezil, a clinically used AChE inhibitor, features the this compound scaffold.[3][4]

Quantitative SAR Data for AChE and BuChE Inhibition

The following table summarizes the in vitro inhibitory activities of various this compound derivatives against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).

CompoundR (Substitution on Benzyl Ring)X (Linker)Y (Terminal Group)AChE IC50 (µM)BuChE IC50 (µM)Reference
Donepezil (E2020) 5,6-dimethoxy (on indanone)-CH2-Indanone0.0057-[5]
15b Unsubstituted-CH2-CH2-1,3-dimethylbenzimidazolinone0.39-[6][7]
15j Unsubstituted-CH2-CH2-1,3-dimethylbenzimidazolinone-0.16[6][7]
21 Unsubstituted-CH2-CH2-N(CH3)CO-4'-(benzylsulfonyl)benzoyl0.00056-[8]
19 Unsubstituted-CH2-CH2-4-(benzoylamino)phthalimido0.0012-[9]
5 Unsubstituted-COO-5,6-dimethoxy-1-oxo-2,3-dihydro-1H-inden-2-yl0.03-[10]
20 Unsubstituted-CONH-1-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl5.94-[10]
28 Unsubstituted-CONH-5,6-dimethoxy-8H-indeno[1,2-d]thiazol-2-yl0.41-[10]
4a UnsubstitutedDesigned LinkerModified Donepezil Moiety2.087.41[11]
4e Unsubstituted-CONH-5-arylisoxazole16.0715.16[12]
d5 UnsubstitutedDesigned LinkerHDAC inhibitor moiety6.89-[13]
d10 UnsubstitutedDesigned LinkerHDAC inhibitor moiety3.22-[13]

Note: "-" indicates data not reported or not applicable.

Key SAR Insights for AChE Inhibition:

  • Bulky Substituents: The introduction of bulky moieties at the para position of a terminal benzamide group can substantially increase anti-AChE activity.[8]

  • Amide N-Substitution: Alkylation or arylation of the nitrogen atom of a terminal benzamide group dramatically enhances potency.[8]

  • Piperidine Nitrogen Basicity: The basicity of the piperidine nitrogen is crucial for activity, as demonstrated by the near inactivity of N-benzoylpiperidine derivatives.[8]

  • Rigid Analogues: Creating rigid analogues of flexible derivatives, such as replacing an N-benzoylaminoethyl group with an isoindoline moiety, can lead to more potent compounds.[5]

  • Linker Modification: Replacing an ester linker with a more metabolically stable amide linker can be a successful strategy.[10]

  • Multi-target Approach: The this compound scaffold can be incorporated into hybrid molecules that target multiple aspects of Alzheimer's disease pathology, such as AChE and β-secretase-1 (BACE-1) or histone deacetylase (HDAC).[13][14]

Experimental Protocols

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric method is widely used to measure AChE activity.

Principle: Acetylthiocholine is hydrolyzed by AChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce 2-nitrobenzoate-5-mercaptothiocholine and 5-thio-2-nitrobenzoic acid (TNB), a yellow-colored anion that can be quantified spectrophotometrically at 412 nm.

Detailed Protocol:

  • Reagent Preparation:

    • Phosphate buffer (0.1 M, pH 8.0)

    • AChE solution (from electric eel, Electrophorus electricus) prepared in phosphate buffer.

    • Acetylthiocholine iodide (ATCI) solution (substrate) prepared in phosphate buffer.

    • DTNB solution prepared in phosphate buffer.

    • Test compound solutions at various concentrations.

  • Assay Procedure:

    • In a 96-well plate, add a specific volume of phosphate buffer, the test compound solution (or vehicle for control), and the AChE solution.

    • Incubate the mixture at a controlled temperature (e.g., 37°C) for a specified period (e.g., 15 minutes).

    • Add the DTNB solution to each well.

    • Initiate the reaction by adding the ATCI solution.

    • Measure the absorbance at 412 nm at regular intervals using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per unit time).

    • Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Calculate the IC50 value (the concentration of the inhibitor that causes 50% inhibition of enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Visualizing SAR and Experimental Workflows

To better understand the relationships and processes described, the following diagrams are provided.

SAR_of_1_Benzylpiperidine cluster_core This compound Scaffold cluster_modifications Structural Modifications cluster_activity Impact on Biological Activity Core N-Benzyl Group Piperidine Ring 4-Position Substituent N_Benzyl_Mods Substitutions on Phenyl Ring (e.g., halogens) Core:f1->N_Benzyl_Mods Piperidine_Mods Conformational Constraints (e.g., rigid analogs) Core:f2->Piperidine_Mods Pos4_Mods Diverse Functional Groups (Amides, Esters, Heterocycles) Core:f3->Pos4_Mods Activity Enhanced Potency & Selectivity (e.g., AChE Inhibition) N_Benzyl_Mods->Activity Piperidine_Mods->Activity Pos4_Mods->Activity

Caption: General SAR of this compound Derivatives.

AChE_Inhibition_Workflow start Start reagent_prep Prepare Reagents (Buffer, AChE, ATCI, DTNB, Test Compounds) start->reagent_prep incubation Incubate AChE with Test Compound reagent_prep->incubation reaction_init Add DTNB and Initiate Reaction with ATCI incubation->reaction_init measurement Measure Absorbance at 412 nm reaction_init->measurement analysis Calculate % Inhibition and IC50 measurement->analysis end End analysis->end

Caption: Workflow for AChE Inhibition Assay (Ellman's Method).

Beyond Acetylcholinesterase: Other Targets

The versatility of the this compound scaffold extends to other important neurological targets.

Opioid Receptors

The 4-anilidopiperidine substructure, a derivative of this compound, is a key feature of potent opioid analgesics like fentanyl.[1] Modifications to both the N-benzyl group and the 4-position substituent are critical for fine-tuning the affinity and selectivity for µ, δ, and κ opioid receptors.[1] Dual-acting µ-opioid receptor (MOR) and sigma-1 receptor (σ1R) ligands based on the benzylpiperidine scaffold have shown promise in producing strong antinociceptive effects with reduced opioid-related side effects.[15]

Sigma Receptors

1-Aralkyl-4-benzylpiperidine derivatives have demonstrated a strong affinity for σ1 receptors.[16] Quantitative SAR studies suggest that σ1 binding is driven by hydrophobic interactions.[16] The basic nitrogen of the piperidine ring is a key interaction point, while the benzyl group participates in π-π stacking.[17]

Conclusion

The this compound scaffold remains a highly valuable and "privileged" structure in modern drug discovery. The extensive research into its structure-activity relationships, particularly in the context of acetylcholinesterase inhibition for Alzheimer's disease, has provided a deep understanding of how to modulate its pharmacological properties. The key takeaways for researchers are the critical roles of substitutions on the N-benzyl ring, the nature of the substituent at the 4-position of the piperidine ring, and the overall stereochemistry of the molecule. As research continues to explore multi-target-directed ligands, the this compound scaffold is poised to be a foundational element in the development of novel therapeutics for a range of complex diseases.

References

The Pivotal Role of the 1-Benzylpiperidine Scaffold in Modern Medicinal Chemistry: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1-benzylpiperidine motif stands as a cornerstone in the edifice of medicinal chemistry, recognized as a "privileged scaffold" due to its recurring presence in a multitude of biologically active compounds. Its unique structural features, combining a basic piperidine ring with a lipophilic benzyl group, confer favorable pharmacokinetic and pharmacodynamic properties, making it a versatile template for the design of novel therapeutics targeting a wide array of diseases. This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic applications of this compound derivatives, with a focus on quantitative data and detailed experimental methodologies.

A Versatile Scaffold for Diverse Therapeutic Targets

The this compound core has been successfully exploited to develop potent and selective ligands for various biological targets, primarily within the central nervous system (CNS). Its derivatives have shown significant promise as acetylcholinesterase (AChE) inhibitors for the treatment of Alzheimer's disease, as ligands for sigma receptors implicated in neurological and psychiatric disorders, and as modulators of dopamine, opioid, and calcium channels.

Acetylcholinesterase (AChE) Inhibitors for Alzheimer's Disease

One of the most notable applications of the this compound scaffold is in the development of AChE inhibitors. By inhibiting the breakdown of the neurotransmitter acetylcholine, these compounds help to alleviate the cognitive symptoms of Alzheimer's disease. The prototypical example is Donepezil, a blockbuster drug that features the this compound moiety as a key structural element.

Key this compound-Based AChE Inhibitors and their Activities:

Compound Name/ReferenceTargetIC50 (nM)Selectivity (AChE/BuChE)Citation
Donepezil (E2020)AChE5.71250[1]
1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride (21)AChE0.5618,000[2]
1-benzyl-4-[2-[4-(benzoylamino)phthalimido]ethyl]piperidine hydrochloride (19)AChE1.2~34,700[3]
1-benzyl-N-(5,6-dimethoxy-8H-indeno[1,2-d]thiazol-2-yl)piperidine-4-carboxamide (28)AChE410-[4]
1-benzyl-N-(1-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl) piperidine-4-carboxamide (20)AChE5940-[4]
Sigma Receptor Ligands

Sigma receptors, particularly the σ1 subtype, are involved in a variety of cellular functions and are considered promising targets for the treatment of neurological disorders, including neuropathic pain, depression, and neurodegenerative diseases. The this compound scaffold has been extensively used to develop high-affinity sigma receptor ligands.

Affinity of this compound Derivatives for Sigma Receptors:

Compound Referenceσ1 Ki (nM)σ2 Ki (nM)Selectivity (σ2/σ1)Citation
Compound 9aa (1-(4-methoxyphenyl)-4-(4-benzylpiperidin-1-yl)butan-1-one)1.816.29[5]
Compound 9ba (1-(4-fluorophenyl)-4-(4-benzylpiperazin-1-yl)butan-1-one)3.228.89[5]
Compound with BFP moiety10.9142.913.1[6]
2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile (5)1.45420.5290[7]
Other CNS-Active Agents

The versatility of the this compound scaffold extends to other CNS targets, including dopamine transporters and opioid receptors, highlighting its potential in the development of treatments for conditions like Parkinson's disease, addiction, and pain.[8]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the development and evaluation of this compound derivatives.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be achieved through various synthetic routes. A common strategy involves the N-alkylation of a pre-functionalized piperidine ring with a suitable benzyl halide.

General Procedure for the Synthesis of 1-Aralkyl-4-Benzylpiperidine Derivatives:

A solution of the appropriate tosylate (1.5 mmol) and 4-benzylpiperidine (4.5 mmol) in toluene (10 mL) is refluxed for 12 hours. After cooling, the solution is treated with a saturated solution of K2CO3 until an alkaline pH is reached and then extracted with CH2Cl2 (4 x 20 mL). The combined organic phases are dried over Na2SO4, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography.[5]

Synthesis of 1-Benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (Donepezil):

The synthesis of Donepezil typically involves the condensation of 5,6-dimethoxy-1-indanone with this compound-4-carboxaldehyde, followed by reduction of the resulting intermediate.[1]

G Indanone 5,6-dimethoxy-1-indanone Intermediate 1-benzyl-4-((5,6-dimethoxy-1-oxoindan-2-ylidene)methyl)piperidine Indanone->Intermediate Base (e.g., LDA) Aldehyde This compound-4-carboxaldehyde Aldehyde->Intermediate Donepezil Donepezil Intermediate->Donepezil Reduction (e.g., H2/Pd-C)

Synthetic pathway for Donepezil.
In Vitro Biological Assays

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method):

This colorimetric assay measures the activity of AChE by monitoring the production of thiocholine from the substrate acetylthiocholine. The thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product that can be quantified spectrophotometrically at 412 nm. The inhibitory activity of a test compound is determined by measuring the reduction in the rate of this color change.[9]

G cluster_0 AChE Inhibition Assay Acetylthiocholine Acetylthiocholine Thiocholine Thiocholine Acetylthiocholine->Thiocholine AChE Yellow Product (Abs @ 412 nm) Yellow Product (Abs @ 412 nm) Thiocholine->Yellow Product (Abs @ 412 nm) DTNB This compound Derivative This compound Derivative AChE AChE This compound Derivative->AChE Inhibition

Workflow of the Ellman's method for AChE inhibition.

Sigma Receptor Binding Assay:

The affinity of compounds for sigma receptors is typically determined using a competitive radioligand binding assay. This involves incubating cell membranes expressing the receptor with a radiolabeled ligand (e.g., --INVALID-LINK---pentazocine for σ1 receptors) and varying concentrations of the test compound. The amount of radioligand displaced by the test compound is measured, and the Ki value (inhibitory constant) is calculated, which represents the affinity of the compound for the receptor.[5][6]

Parallel Artificial Membrane Permeability Assay (PAMPA-BBB):

This in vitro assay is used to predict the blood-brain barrier permeability of a compound. It measures the passive diffusion of a compound from a donor compartment, through an artificial membrane coated with brain lipids, to an acceptor compartment. The concentration of the compound in both compartments is measured after a specific incubation time to determine the permeability coefficient.[10]

In Vivo Behavioral Assays

Scopolamine-Induced Cognitive Impairment Model:

This model is used to evaluate the potential of compounds to improve cognitive function. Rodents are treated with scopolamine, a muscarinic antagonist that induces memory deficits. The test compound is then administered, and the animal's performance in a memory task, such as the Morris water maze or Y-maze, is assessed to determine if the compound can reverse the scopolamine-induced cognitive impairment.[10]

G cluster_0 Scopolamine-Induced Cognitive Impairment Model Scopolamine Scopolamine Cognitive Deficit Cognitive Deficit Scopolamine->Cognitive Deficit Induces Memory Task (e.g., Morris Water Maze) Memory Task (e.g., Morris Water Maze) Cognitive Deficit->Memory Task (e.g., Morris Water Maze) Assessed by Test Compound Test Compound Test Compound->Cognitive Deficit Reverses?

Logical flow of the scopolamine-induced amnesia model.

Structure-Activity Relationships (SAR)

The biological activity of this compound derivatives can be significantly influenced by the nature and position of substituents on both the benzyl and piperidine rings.

  • Substituents on the Benzyl Ring: The electronic and steric properties of substituents on the phenyl ring of the benzyl group can modulate binding affinity and selectivity. For example, electron-withdrawing groups can sometimes enhance activity.[11]

  • Substituents on the Piperidine Ring: Modifications at the 4-position of the piperidine ring are particularly common and have a profound impact on the pharmacological profile. Introducing different functional groups at this position allows for the fine-tuning of interactions with the target protein.[11]

  • Linker between the Rings: The nature and length of the linker connecting the piperidine ring to other pharmacophoric elements are crucial for optimal orientation within the binding pocket.

Conclusion

The this compound scaffold continues to be a highly valuable and versatile platform in medicinal chemistry. Its favorable physicochemical properties and synthetic tractability have enabled the development of a wide range of clinically successful and promising drug candidates. The ongoing exploration of novel derivatives and a deeper understanding of their structure-activity relationships will undoubtedly lead to the discovery of new and improved therapies for a variety of human diseases. This guide serves as a foundational resource for researchers dedicated to advancing the field of drug discovery through the strategic application of this privileged structural motif.

References

Spectroscopic Analysis of 1-Benzylpiperidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for 1-Benzylpiperidine, a versatile building block in organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for acquiring these spectra.

Data Presentation

The quantitative spectroscopic data for this compound is summarized in the tables below for clear comparison and reference.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.20 - 7.35Multiplet5HAromatic protons (C₆H₅)
3.49Singlet2HBenzylic protons (-CH₂-Ph)
2.35 - 2.45Multiplet4HEquatorial protons on piperidine ring (C₂-H, C₆-H)
1.55 - 1.65Multiplet4HAxial protons on piperidine ring (C₃-H, C₅-H)
1.40 - 1.50Multiplet2HProtons at C₄ of piperidine ring

Table 2: ¹³C NMR Spectroscopic Data for this compound [1]

Chemical Shift (δ) ppmAssignment
138.63Quaternary aromatic carbon (C-1' of benzyl group)
129.35Aromatic CH (C-2' and C-6' of benzyl group)
128.19Aromatic CH (C-3' and C-5' of benzyl group)
126.94Aromatic CH (C-4' of benzyl group)
64.02Benzylic carbon (-CH₂-Ph)
54.59Piperidine carbons adjacent to nitrogen (C-2 and C-6)
26.08Piperidine carbons (C-3 and C-5)
24.51Piperidine carbon (C-4)
Infrared (IR) Spectroscopy

Table 3: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
3050 - 3020MediumAromatic C-H stretch
2930 - 2800StrongAliphatic C-H stretch (piperidine and benzyl CH₂)
1600, 1495, 1450Medium-WeakAromatic C=C skeletal vibrations
1440MediumCH₂ scissoring
1150 - 1000MediumC-N stretch
740, 700StrongAromatic C-H out-of-plane bending (monosubstituted benzene)
Mass Spectrometry (MS)

Table 4: Key Mass Spectrometry Data (GC-MS) for this compound [1]

m/zRelative IntensityAssignment
175ModerateMolecular ion [M]⁺
174High[M-H]⁺
98High[C₆H₁₂N]⁺ (piperidine ring fragment)
91Highest[C₇H₇]⁺ (tropylium ion)

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.

Methodology:

  • Sample Preparation: A solution of this compound (5-10 mg for ¹H, 20-50 mg for ¹³C) is prepared in a deuterated solvent (e.g., CDCl₃, ~0.75 mL) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (δ = 0.00 ppm).

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

  • ¹H NMR Acquisition:

    • The spectrometer is tuned and the magnetic field is shimmed to achieve optimal homogeneity.

    • A standard single-pulse experiment is performed.

    • Typical parameters include a 30° pulse angle, a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

    • 8 to 16 scans are typically co-added to improve the signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • A proton-decoupled pulse sequence is used to simplify the spectrum and enhance sensitivity.

    • A wider spectral width (e.g., 0-220 ppm) is required.

    • A larger number of scans (e.g., 1024 or more) is necessary due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the TMS signal.

Infrared (IR) Spectroscopy

Objective: To obtain the FT-IR spectrum of liquid this compound to identify its functional groups.

Methodology:

  • Sample Preparation: As a neat liquid, a single drop of this compound is placed directly onto the surface of an Attenuated Total Reflectance (ATR) crystal (e.g., diamond or zinc selenide). Alternatively, a thin film can be prepared between two salt plates (NaCl or KBr).

  • Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer is used.

  • Data Acquisition:

    • A background spectrum of the empty ATR crystal or salt plates is recorded.

    • The sample is then placed on the crystal or between the plates, and the sample spectrum is recorded.

    • The spectrum is typically collected over a range of 4000-400 cm⁻¹.

    • Multiple scans (e.g., 16 or 32) are averaged to improve the signal-to-noise ratio.

  • Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum. The positions of the absorption bands are then identified and correlated with known functional group frequencies.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).

Methodology:

  • Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane or methanol) at a concentration of approximately 1 mg/mL.

  • Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source is used.

  • GC Separation:

    • A small volume of the sample solution (e.g., 1 µL) is injected into the GC.

    • A suitable capillary column (e.g., a non-polar or medium-polarity column) is used for separation.

    • The oven temperature is programmed to ramp from a low initial temperature (e.g., 50 °C) to a higher final temperature (e.g., 250 °C) to ensure elution of the compound.

  • MS Detection:

    • As the compound elutes from the GC column, it enters the ion source of the mass spectrometer.

    • The molecules are ionized by electron impact (typically at 70 eV).

    • The resulting ions are separated by their mass-to-charge ratio (m/z) in the mass analyzer.

    • A mass spectrum is recorded for the chromatographic peak corresponding to this compound.

  • Data Analysis: The mass spectrum is analyzed to identify the molecular ion peak and the major fragment ions. The fragmentation pattern provides valuable information about the structure of the molecule.

Mandatory Visualizations

The following diagrams illustrate the chemical structure of this compound and a generalized workflow for its spectroscopic analysis.

Caption: Chemical Structure of this compound.

spectroscopic_workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Structural Elucidation Sample This compound Sample NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts, Coupling Constants NMR->NMR_Data IR_Data Absorption Bands, Functional Groups IR->IR_Data MS_Data Molecular Weight, Fragmentation Pattern MS->MS_Data Structure Confirmation of This compound Structure NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for Spectroscopic Analysis.

References

Neuropharmacological Properties of the 1-Benzylpiperidine Scaffold: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1-benzylpiperidine moiety is a versatile and privileged scaffold in medicinal chemistry, forming the structural core of numerous compounds targeting the central nervous system (CNS). Its unique combination of a basic piperidine ring and an aromatic benzyl group allows for diverse interactions with various biological targets, leading to a wide spectrum of neuropharmacological activities. This technical guide provides an in-depth overview of the neuropharmacological properties of this compound derivatives, focusing on their interactions with key CNS targets, structure-activity relationships (SAR), and the experimental methodologies used for their evaluation.

Core Neuropharmacological Targets

The this compound scaffold has been extensively explored for its ability to modulate the activity of several critical CNS targets. The primary areas of investigation include:

  • Cholinesterases (AChE and BChE): A significant number of this compound derivatives have been developed as potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of these enzymes is a key therapeutic strategy for Alzheimer's disease and other cognitive disorders.

  • Sigma Receptors (σ1 and σ2): The this compound framework is a common feature in high-affinity ligands for sigma-1 (σ1) and sigma-2 (σ2) receptors. These receptors are involved in a variety of cellular functions, and their modulation has shown potential in the treatment of neurodegenerative diseases, pain, and psychiatric disorders.

  • NMDA Receptors: Certain this compound derivatives act as antagonists of the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission. This activity is relevant for the treatment of conditions associated with excitotoxicity, such as stroke and neurodegenerative diseases.

  • Dopamine Receptors: The scaffold has also been incorporated into ligands targeting dopamine receptors, particularly the D2 subtype. These compounds have potential applications in the treatment of psychosis and other disorders involving dopaminergic dysregulation.

  • Serotonin Transporter (SERT): Several this compound analogues have been designed as inhibitors of the serotonin transporter, a primary target for antidepressant medications.

Quantitative Data Summary

The following tables summarize the in vitro activities of representative this compound derivatives against their respective neuropharmacological targets. This data is crucial for understanding the potency and selectivity of these compounds.

Table 1: Cholinesterase Inhibitory Activity of this compound Derivatives

CompoundTargetIC50 (µM)Source
1-Benzyl-4-[2-[4-(benzoylamino)phthalimido]ethyl]piperidine hydrochloride (19)AChE0.0012[1]
1-Benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride (21)AChE0.00056[2]
Compound 15b (a 1,3-dimethylbenzimidazolinone derivative)eeAChE0.39[3][4]
Compound 15j (a 1,3-dimethylbenzimidazolinone derivative)eqBChE0.16[3][4]
Compound 19 (a 2-phenylacetate derivative)AChE5.10[5]
Compound 19 (a 2-phenylacetate derivative)BuChE26.78[5]
1-Benzyl-N-(5,6-dimethoxy-8H-indeno[1,2-d]thiazol-2-yl)piperidine-4-carboxamide (28)AChE0.41[6]
1-Benzyl-N-(1-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl) piperidine-4-carboxamide (20)AChE5.94[6]

Table 2: Sigma Receptor Binding Affinity of this compound and Related Derivatives

CompoundTargetKi (nM)Source
2-{[2-(1-Benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile (5)hσ11.45[7]
Compound 1 (a benzylpiperazine derivative)σ13.2[8]
Compound 15 (a benzylpiperazine derivative)σ11.6[9]
Compound 15 (a benzylpiperazine derivative)σ21418[9]
N-[(4-methoxyphenoxy)ethyl]piperidine derivative 1b σ10.89[10]
N-[(4-chlorophenoxy)ethyl]piperidine derivative 1a σ10.86[10]

Table 3: NMDA Receptor Antagonist Activity of this compound Derivatives

CompoundTargetIC50 (µM)Source
4-[4-(4-Benzylpiperidin-1-yl)but-1-ynyl]phenol (8)NR1A/2B0.17[11]
4-[3-(4-Benzylpiperidin-1-yl)prop-1-ynyl]phenol (9)NR1A/2B0.10[11]
5-[3-(4-Benzylpiperidin-1-yl)prop-1-ynyl]-1,3-dihydrobenzoimidazol-2-one (46b)NR1A/2B0.0053[11]

Table 4: Dopamine and Serotonin Transporter Binding Affinity of this compound Derivatives

CompoundTargetKi (nM)Source
A 4-benzylpiperidine carboxamide derivativeSERT-[12]
A 4-benzylpiperidine carboxamide derivativeNET-[12]
DSP-1053SERTPotent Inhibitor[13]
Compound 21 (a 2,2-diphenylacetate derivative)SERT25500[5]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of research findings. Below are summaries of key experimental protocols used to characterize the neuropharmacological properties of this compound derivatives.

Cholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric assay is widely used to determine the inhibitory activity of compounds against AChE and BChE.[14][15][16]

Principle: The enzyme hydrolyzes a substrate (acetylthiocholine or butyrylthiocholine) to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which is measured colorimetrically at 412 nm. The rate of color formation is proportional to the enzyme activity.

Protocol Outline:

  • Reagent Preparation: Prepare phosphate buffer (pH 8.0), DTNB solution, substrate solution (acetylthiocholine iodide or butyrylthiocholine iodide), and enzyme solution (AChE or BChE).

  • Assay Setup: In a 96-well plate, add the buffer, DTNB solution, test compound solution (at various concentrations), and enzyme solution.

  • Pre-incubation: Incubate the mixture for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 25°C or 37°C).

  • Reaction Initiation: Add the substrate solution to all wells to start the reaction.

  • Measurement: Immediately measure the absorbance at 412 nm at regular intervals using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by plotting the inhibition percentage against the log of the inhibitor concentration.

Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.[1][17][18][19][20][21][22][23]

Principle: A radiolabeled ligand (a compound known to bind with high affinity and specificity to the target receptor) is incubated with a biological preparation containing the receptor (e.g., cell membranes, brain homogenates). A test compound is added at various concentrations to compete with the radioligand for binding to the receptor. The amount of bound radioactivity is measured, and the ability of the test compound to displace the radioligand is used to determine its binding affinity (Ki).

General Protocol Outline:

  • Membrane Preparation: Homogenize tissues or cells expressing the target receptor in a suitable buffer and centrifuge to isolate the membrane fraction.

  • Assay Setup: In assay tubes or a 96-well plate, add the membrane preparation, a fixed concentration of the radioligand (e.g., [³H]-(+)-pentazocine for σ1 receptors, [³H]N-methylspiperone for D2 receptors), and varying concentrations of the unlabeled test compound.

  • Incubation: Incubate the mixture at a specific temperature for a time sufficient to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the free radioligand. The filters are then washed with ice-cold buffer to remove any non-specifically bound ligand.

  • Quantification: Measure the radioactivity trapped on the filters using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathways and Mechanistic Diagrams

Understanding the downstream signaling pathways modulated by this compound derivatives is crucial for elucidating their mechanisms of action.

Acetylcholinesterase Inhibition

AChE inhibitors prevent the breakdown of acetylcholine (ACh) in the synaptic cleft, thereby increasing the concentration and duration of action of ACh at cholinergic receptors (muscarinic and nicotinic). This leads to enhanced cholinergic neurotransmission.

AChE_Inhibition cluster_0 Normal Hydrolysis cluster_1 Inhibition ACh Acetylcholine AChE Acetylcholinesterase ACh->AChE binds to Postsynaptic_Receptor Postsynaptic Cholinergic Receptor ACh->Postsynaptic_Receptor activates Choline_Acetate Choline + Acetate AChE->Choline_Acetate hydrolyzes Benzylpiperidine This compound Inhibitor Benzylpiperidine->AChE inhibits Synaptic_Cleft Synaptic Cleft Cholinergic_Transmission Enhanced Cholinergic Transmission Postsynaptic_Receptor->Cholinergic_Transmission

Caption: Mechanism of Acetylcholinesterase Inhibition.

Sigma-1 Receptor Modulation

Sigma-1 receptors are intracellular chaperones located at the mitochondria-associated endoplasmic reticulum (ER) membrane. Upon stimulation by agonists, they can translocate and interact with various ion channels and signaling proteins to modulate cellular functions, including calcium signaling, oxidative stress, and neuronal plasticity.[3][9][16][19][24]

Sigma1_Signaling cluster_0 Inactive State cluster_1 Activation cluster_2 Downstream Effects Ligand This compound (Agonist) Sigma1R Sigma-1 Receptor Ligand->Sigma1R binds to BiP BiP/GRP78 Sigma1R->BiP bound to Sigma1R->BiP dissociates from Ca_Signaling Modulation of Ca2+ Signaling (e.g., IP3R) Sigma1R->Ca_Signaling Ion_Channels Regulation of Ion Channels (e.g., K+, Ca2+) Sigma1R->Ion_Channels Nrf2_Pathway Activation of Nrf2 Pathway Sigma1R->Nrf2_Pathway ER Endoplasmic Reticulum MAM Mitochondria-Associated Membrane (MAM) Neuroprotection Neuroprotection Ca_Signaling->Neuroprotection Ion_Channels->Neuroprotection Nrf2_Pathway->Neuroprotection

Caption: Sigma-1 Receptor Signaling Pathway.

NMDA Receptor Antagonism

NMDA receptor antagonists block the ion channel of the receptor, preventing the influx of Ca²⁺. This can be neuroprotective in conditions of excitotoxicity where excessive glutamate release leads to neuronal damage. This antagonism can interfere with downstream signaling cascades such as the ERK1/2 pathway.[7][11][14][25][26]

NMDA_Antagonism Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR activates Ca_Influx Ca2+ Influx NMDAR->Ca_Influx allows ERK_Pathway ERK1/2 Pathway Ca_Influx->ERK_Pathway activates Benzylpiperidine This compound (Antagonist) Benzylpiperidine->NMDAR blocks CREB_Phosphorylation CREB Phosphorylation ERK_Pathway->CREB_Phosphorylation leads to Gene_Expression Gene Expression (e.g., c-fos, BDNF) CREB_Phosphorylation->Gene_Expression promotes Neuronal_Activity Neuronal Activity Gene_Expression->Neuronal_Activity

Caption: NMDA Receptor Antagonist Signaling.

Synthetic Workflow

The synthesis of this compound derivatives typically involves two main strategies: direct N-alkylation or reductive amination.

Synthesis_Workflow cluster_A Method A: Direct Alkylation cluster_B Method B: Reductive Amination Piperidine_A Piperidine Derivative Alkylation N-Alkylation Piperidine_A->Alkylation Benzyl_Halide Benzyl Halide (e.g., Benzyl Bromide) Benzyl_Halide->Alkylation Base Base (e.g., K2CO3) Base->Alkylation Solvent_A Solvent (e.g., Acetonitrile) Solvent_A->Alkylation Product_A This compound Derivative Alkylation->Product_A Piperidine_B Piperidine Derivative Reductive_Amination Reductive Amination Piperidine_B->Reductive_Amination Benzaldehyde Benzaldehyde Derivative Benzaldehyde->Reductive_Amination Reducing_Agent Reducing Agent (e.g., NaBH(OAc)3) Reducing_Agent->Reductive_Amination Solvent_B Solvent (e.g., Dichloromethane) Solvent_B->Reductive_Amination Product_B This compound Derivative Reductive_Amination->Product_B

References

The 1-Benzylpiperidine Scaffold: A Privileged Structure in Modern Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1-benzylpiperidine (N-BP) motif is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurring presence in a multitude of biologically active compounds across diverse therapeutic areas.[1] Its unique combination of structural flexibility and defined three-dimensional geometry allows it to serve as a versatile template for designing ligands that can interact with a wide range of biological targets with high affinity and specificity. This guide provides a comprehensive overview of the this compound scaffold, its applications, the synthesis of its derivatives, and the experimental evaluation of their biological activities.

The Privileged Nature of the this compound Scaffold

The N-benzylpiperidine scaffold's privileged status stems from several key physicochemical properties. Its structural flexibility and three-dimensional nature are paramount, allowing for optimal positioning of substituents to interact with target proteins. The basic nitrogen atom of the piperidine ring can form crucial ionic or hydrogen bond interactions with negatively charged residues in receptor binding pockets, while the benzyl group provides a platform for vital hydrophobic and π-stacking interactions.[1] This adaptability makes the N-BP motif a powerful tool for medicinal chemists to fine-tune the efficacy and physicochemical properties of drug candidates.

Therapeutic Applications of this compound Derivatives

The versatility of the this compound scaffold is evident in the broad spectrum of its therapeutic applications. Derivatives of this privileged structure have shown significant promise in the treatment of a variety of diseases, most notably in the central nervous system.

Alzheimer's Disease and Neurodegenerative Disorders

A prominent application of the this compound scaffold is in the development of treatments for Alzheimer's disease. The landmark drug Donepezil features this core structure and functions as a potent and selective inhibitor of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[2] By inhibiting AChE, Donepezil increases the levels of acetylcholine in the brain, thereby improving cognitive function.[2] Numerous studies have focused on synthesizing and evaluating novel this compound derivatives as even more effective cholinesterase inhibitors.[3][4][5][6]

Pain Management

This compound derivatives have also been extensively explored as potent analgesics, particularly as ligands for opioid and sigma receptors. Dual-acting μ-opioid receptor (MOR) agonists and sigma-1 receptor (σ1R) antagonists are of particular interest, as this combination has the potential to provide strong pain relief while mitigating the adverse side effects commonly associated with traditional opioids.

Other Therapeutic Areas

Beyond neurodegenerative diseases and pain management, the this compound scaffold has been incorporated into molecules targeting a range of other conditions, including:

  • Cancer: Certain derivatives have shown antiproliferative properties.

  • Inflammation: The scaffold is present in molecules designed as monoacylglycerol lipase (MAGL) inhibitors, which play a role in inflammatory processes.

  • HIV: this compound derivatives have been investigated as CCR5 antagonists for the treatment of HIV.

Quantitative Data on this compound Derivatives

The following tables summarize the biological activities of various this compound derivatives, providing a comparative overview of their potency against different targets.

CompoundTargetIC50 (µM)Reference
Donepezil Acetylcholinesterase (AChE)0.03 ± 0.07[3]
Compound 28 Acetylcholinesterase (AChE)0.41 ± 1.25[3]
Compound 20 Acetylcholinesterase (AChE)5.94 ± 1.08[3]
Compound 9j Butyrylcholinesterase (BChE)3.71 ± 1.88[4]
Compound 15b Acetylcholinesterase (eeAChE)0.39 ± 0.11[5]
Compound 15j Butyrylcholinesterase (eqBChE)0.16 ± 0.04[5]
Compound 15b Human Acetylcholinesterase (huAChE)1.49 ± 0.43[4]
Compound 15b Human Butyrylcholinesterase (huBChE)1.33 ± 0.55[4]
Compound 15j Human Acetylcholinesterase (huAChE)1.25 ± 0.48[4]
Compound 15j Human Butyrylcholinesterase (huBChE)0.66 ± 0.22[4]
Compound 7 Acetylcholinesterase (AChE)28 - 41[7]
Compound 19 Acetylcholinesterase (AChE)5.10 ± 0.24[7]
Compound 19 Butyrylcholinesterase (BuChE)26.78 ± 0.81[7]
CompoundTargetKi (µM)Reference
Compound 3 Sigma-1 Receptor (σ1R)0.00036
Compound 9 Sigma-1 Receptor (σ1R)0.0177
Compound 20 Sigma-1 Receptor (σ1R)0.006
Haloperidol Sigma-1 Receptor (σ1R)0.0045[8]
3-PPP Sigma-1 Receptor (σ1R)0.253[8]
PD-144418 Sigma-1 Receptor (σ1R)0.0189[8]
(+)-SK&F 10047 Sigma-1 Receptor (σ1R)4.868[8]

Experimental Protocols

Detailed methodologies are crucial for the synthesis and evaluation of novel this compound derivatives. Below are representative protocols for key experiments.

Synthesis of 1-Benzyl-4-piperidone

A foundational precursor for many this compound derivatives is 1-benzyl-4-piperidone. A common synthetic route involves the following steps:

  • A mixture of 4-piperidone monohydrate hydrochloride (2.5 g, 14.56 mmol) and anhydrous potassium carbonate (7 g, 50.64 mmol) in dry N,N-dimethylformamide (DMF) (25 mL) is stirred for 30 minutes at room temperature.

  • Benzyl bromide (2 mL, 16.82 mmol) is added dropwise to the reaction mixture.

  • The mixture is heated at 65 °C for 14 hours.

  • After cooling to room temperature, the reaction mixture is filtered and quenched with ice water (25 mL).

  • The resulting mixture is extracted with ethyl acetate (2 x 20 mL).

  • The combined organic layers are washed with water (2 x 15 mL) followed by brine (20 mL).

  • The organic phase is dried over anhydrous sodium sulphate and the solvent is evaporated to yield 1-benzyl-4-piperidone.[9]

General Procedure for the Synthesis of Donepezil

Donepezil can be synthesized through the following procedure:

  • A solution of 5,6-dimethoxy-indanone (19 g, 0.10 mol) in methanol (8 mL) is stirred under an inert atmosphere at room temperature.

  • Sodium hydroxide flakes (12.8 g, 0.32 mol) are slowly added, followed by N-benzyl-piperidine-4-carboxaldehyde (20.2 g, 0.10 mol).

  • The mixture is stirred at room temperature for 3 hours.

  • The solid formed is filtered, washed with 5% acetic acid and then with methanol, and dried.

  • The obtained solid (34 g) is refluxed with DMF (50 mL).[2]

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

The inhibitory activity of this compound derivatives against AChE is commonly determined using a modified Ellman's method:

  • In a 96-well plate, add 20 µL of test compound solution and 20 µL of AChE (0.36 U/mL) in sodium phosphate buffer (pH 8.0).

  • The mixture is incubated for 15 minutes at 25 °C.

  • The reaction is initiated by adding a 40 µL mixture of 20 µL of 0.5 mM 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) and 20 µL of 0.71 mM acetylthiocholine iodide (ATCI).

  • The hydrolysis of acetylthiocholine is monitored by measuring the formation of the yellow 5-thio-2-nitrobenzoate anion at 412 nm every 10 seconds for 10 minutes using a microplate reader.

  • The percent inhibition is calculated, and IC50 values are determined from concentration-response curves.

Radioligand Binding Assay for Sigma-1 Receptors

The binding affinity of compounds for the sigma-1 receptor can be determined through radioligand binding assays:

  • Membrane Preparation: Guinea pig liver membranes, which are rich in sigma-1 receptors, are prepared by homogenization and centrifugation.[10]

  • Saturation Binding Assay: To determine the receptor density (Bmax) and the dissociation constant (Kd) of the radioligand, increasing concentrations of a radiolabeled sigma-1 ligand (e.g., [³H]-(+)-pentazocine) are incubated with the membrane preparation.[10][11]

  • Competition Binding Assay: To determine the affinity (Ki) of a test compound, a fixed concentration of the radioligand is incubated with the membrane preparation in the presence of increasing concentrations of the unlabeled test compound.[10][11]

  • Incubation and Filtration: The binding reactions are incubated to reach equilibrium and then terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.[12]

  • Radioactivity Counting: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The data is analyzed using non-linear regression to determine Bmax, Kd, IC50, and Ki values.[12]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs is crucial for understanding the role of this compound derivatives in drug discovery.

privileged_structure_workflow cluster_discovery Discovery & Design cluster_synthesis_testing Synthesis & In Vitro Testing cluster_optimization Lead Optimization cluster_preclinical Preclinical Development Scaffold Privileged Scaffold (this compound) Library Library Design & Virtual Screening Scaffold->Library Input Synthesis Chemical Synthesis of Analogues Library->Synthesis Top Hits SAR Structure-Activity Relationship (SAR) Analysis SAR->Library Feedback Loop PrimaryAssay Primary Biological Screening (e.g., AChE assay) Synthesis->PrimaryAssay SecondaryAssay Secondary Assays (e.g., Receptor Binding) PrimaryAssay->SecondaryAssay Active Hits SecondaryAssay->SAR HitToLead Hit-to-Lead Optimization SecondaryAssay->HitToLead ADME ADME/Tox Profiling HitToLead->ADME LeadOp Lead Optimization ADME->LeadOp LeadOp->Synthesis Iterative Optimization InVivo In Vivo Efficacy (Animal Models) LeadOp->InVivo Candidate Preclinical Candidate Selection InVivo->Candidate

Caption: Privileged Structure-Based Drug Discovery Workflow.

donepezil_neuroprotection cluster_cholinergic Cholinergic Pathway cluster_pi3k_akt PI3K/Akt Pathway cluster_mapk MAPK Pathway cluster_nmda NMDA Receptor Modulation Donepezil Donepezil AChE AChE Inhibition Donepezil->AChE ACh ↑ Acetylcholine AChE->ACh nAChR Nicotinic ACh Receptor (α7-nAChR) Activation ACh->nAChR PI3K PI3K Activation nAChR->PI3K MAPK MAPK Activation nAChR->MAPK NMDAR NMDA Receptor Internalization nAChR->NMDAR Akt Akt Phosphorylation PI3K->Akt GSK3b GSK-3β Inhibition Akt->GSK3b Bcl2 ↑ Bcl-2 (Anti-apoptotic) Akt->Bcl2 Neuroprotection Neuroprotection & Neuronal Survival GSK3b->Neuroprotection prevents tau hyper- phosphorylation Bcl2->Neuroprotection MAPK->Neuroprotection Ca_influx ↓ Ca²⁺ Influx NMDAR->Ca_influx Ca_influx->Neuroprotection reduces excitotoxicity

Caption: Neuroprotective Signaling Pathways of Donepezil.

opioid_sigma_signaling cluster_mor μ-Opioid Receptor (MOR) Signaling cluster_s1r Sigma-1 Receptor (σ1R) Signaling Ligand This compound Ligand MOR MOR Activation Ligand->MOR S1R σ1R Antagonism Ligand->S1R Gi Gi/o Protein Activation MOR->Gi AC Adenylyl Cyclase Inhibition Gi->AC K_channel K⁺ Channel Activation Gi->K_channel Ca_channel Ca²⁺ Channel Inhibition Gi->Ca_channel cAMP ↓ cAMP AC->cAMP Hyperpolarization Hyperpolarization & Reduced Neuronal Excitability K_channel->Hyperpolarization Ca_channel->Hyperpolarization Analgesia Analgesia Hyperpolarization->Analgesia Ca_homeostasis Modulation of Intracellular Ca²⁺ Signaling S1R->Ca_homeostasis ER_stress ↓ ER Stress S1R->ER_stress Neuroinflammation ↓ Neuroinflammation S1R->Neuroinflammation Neuroprotection Neuroprotection ER_stress->Neuroprotection Neuroinflammation->Neuroprotection

Caption: Dual MOR Agonist / σ1R Antagonist Signaling.

Conclusion

The this compound scaffold continues to be a highly valuable and versatile privileged structure in drug discovery. Its inherent properties make it an ideal starting point for the design of novel therapeutics targeting a wide array of diseases. The ongoing exploration of its structure-activity relationships, coupled with advances in synthetic chemistry and biological screening, ensures that the this compound motif will remain a significant contributor to the development of new medicines for the foreseeable future.

References

A Comprehensive Technical Guide to the Physicochemical Characteristics of 1-Benzylpiperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Benzylpiperidine is a versatile heterocyclic amine that serves as a crucial building block in the landscape of organic synthesis and medicinal chemistry. Its structural motif, characterized by a piperidine ring N-substituted with a benzyl group, is recognized as a "privileged scaffold". This designation stems from its frequent appearance in a multitude of biologically active compounds, including approved pharmaceuticals.[1] The unique three-dimensional structure and the presence of both a basic nitrogen atom and an aromatic ring allow for diverse chemical modifications and specific interactions with biological targets.[1] This technical guide provides an in-depth overview of the core physicochemical characteristics of this compound, offering essential data and methodologies for professionals engaged in research and development.

Physicochemical Properties

The fundamental physical and chemical properties of this compound are summarized in the tables below, providing a consolidated resource for laboratory and computational applications.

General and Physical Properties
PropertyValueSource(s)
CAS Number 2905-56-8[2][3]
Molecular Formula C₁₂H₁₇N[2][3]
Molecular Weight 175.27 g/mol [3]
Appearance Colorless to slightly yellow clear liquid[2]
Density 0.950 - 0.96 g/mL[2]
Boiling Point 120-123 °C (at 9 mmHg)[4]
Refractive Index n20/D 1.526 - 1.53[2]
pKa (predicted) 9.02 ± 0.10
Solubility Profile

This compound exhibits solubility characteristics typical of a tertiary amine with a significant hydrophobic component.

SolventSolubilitySource(s)
Water Insoluble[5]
Ethanol Soluble[5]
Methanol High to Miscible (Predicted)[6]
Dimethyl Sulfoxide (DMSO) High (Predicted)[6]
Acetone Soluble[5]
Toluene Moderate to High (Predicted)[6]
Xylene Moderate to High (Predicted)[6]

Spectral Data Summary

Spectroscopic analysis is fundamental for the structural elucidation and purity assessment of this compound.

SpectroscopyKey FeaturesSource(s)
¹H NMR Signals corresponding to the benzyl and piperidine protons.[7]
¹³C NMR Resonances for the carbon atoms of the benzyl and piperidine rings.[7][8]
Infrared (IR) Characteristic peaks for C-H (aromatic and aliphatic), C-N, and C=C (aromatic) stretching and bending vibrations.[3]
Mass Spectrometry (MS) Molecular ion peak and characteristic fragmentation pattern.[3]

Experimental Protocols

The following sections detail generalized yet comprehensive methodologies for the determination of key physicochemical and spectral properties of this compound. These protocols are intended to serve as a foundation for laboratory practice.

Determination of Boiling Point (Distillation Method)

Objective: To determine the boiling point of this compound at a given pressure.

Apparatus:

  • Round-bottom flask

  • Heating mantle or oil bath

  • Distillation head with a thermometer adapter

  • Condenser

  • Receiving flask

  • Boiling chips

  • Thermometer

Procedure:

  • Place a small volume of this compound into the round-bottom flask, along with a few boiling chips to ensure smooth boiling.

  • Assemble the distillation apparatus. The thermometer bulb should be positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor that is distilling.

  • Begin heating the flask gently.

  • Observe the temperature as the liquid begins to boil and the vapor condenses.

  • The boiling point is the temperature at which the vapor and liquid are in equilibrium, observed as a stable temperature reading on the thermometer while the liquid is distilling.

  • Record the atmospheric pressure at which the measurement is taken.

Determination of Density

Objective: To determine the density of this compound.

Apparatus:

  • Pycnometer or a graduated cylinder and an analytical balance.

Procedure (using a graduated cylinder):

  • Weigh a clean, dry graduated cylinder on an analytical balance and record its mass.

  • Carefully add a known volume of this compound to the graduated cylinder.

  • Weigh the graduated cylinder containing the liquid and record the new mass.

  • The mass of the liquid is the difference between the two recorded masses.

  • The density is calculated by dividing the mass of the liquid by its volume (Density = Mass/Volume).

Spectroscopic Analysis

Objective: To obtain ¹H and ¹³C NMR spectra for structural confirmation.

Sample Preparation:

  • Dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[9]

  • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube to remove any particulate matter.[10]

  • Cap the NMR tube and ensure the sample height is adequate for the spectrometer.

Instrumentation and Data Acquisition:

  • A standard NMR spectrometer (e.g., 300 or 400 MHz) is used.

  • For ¹H NMR, a standard pulse program (e.g., zg30) is typically employed.[11]

  • For ¹³C NMR, a proton-decoupled pulse program is used to obtain a spectrum with singlet peaks for each unique carbon atom.[11]

  • The chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Objective: To identify the functional groups present in this compound.

Sample Preparation (for a liquid sample):

  • Place a drop of this compound between two salt plates (e.g., NaCl or KBr).

  • Gently press the plates together to form a thin liquid film.

Instrumentation and Data Acquisition:

  • An FTIR spectrometer is used to record the spectrum.

  • A background spectrum of the clean salt plates is typically recorded first.

  • The sample is then placed in the spectrometer's sample compartment, and the spectrum is acquired over the standard mid-IR range (e.g., 4000-400 cm⁻¹).

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Sample Introduction and Ionization:

  • The sample is introduced into the mass spectrometer, often via Gas Chromatography (GC-MS) for volatile compounds like this compound.[12]

  • In the ion source, the molecules are ionized, typically by electron impact (EI) or chemical ionization (CI).[13]

Mass Analysis and Detection:

  • The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

  • A detector records the abundance of each ion, generating a mass spectrum.

Role in Synthesis and Drug Discovery

This compound is a cornerstone in the synthesis of a wide array of pharmaceutical agents, particularly those targeting the central nervous system.[2] Its utility as a versatile scaffold allows for the systematic modification of its structure to optimize pharmacological activity, selectivity, and pharmacokinetic properties. A notable example is its role as a key intermediate in the synthesis of Donepezil, a widely used medication for the treatment of Alzheimer's disease.[14][15][16]

The following diagram illustrates the central role of the this compound scaffold as a building block for creating a library of diverse derivatives for drug discovery.

G cluster_0 Core Scaffold cluster_1 Synthetic Modifications cluster_2 Resulting Derivatives A This compound B Substitution on Benzyl Ring (e.g., -Cl, -F, -OCH3) A->B Modification C Substitution on Piperidine Ring (e.g., -CN, -CHO, -COOH) A->C Modification D Derivatization of Piperidine Nitrogen (Post-synthesis modification) A->D Modification E Analgesics B->E F Antiviral Agents B->F G Neurological Disorder Therapeutics (e.g., Donepezil) C->G H Other Bioactive Molecules D->H

Caption: Synthetic utility of the this compound scaffold.

The diagram illustrates how the core this compound structure can be systematically modified at various positions to generate a diverse library of derivatives. These derivatives have been explored for a range of therapeutic applications, highlighting the importance of this scaffold in drug discovery.[1]

Conclusion

This compound is a compound of significant interest due to its foundational role in the synthesis of complex organic molecules and pharmaceuticals. A thorough understanding of its physicochemical properties, as detailed in this guide, is paramount for its effective and safe utilization in research and development. The provided data and experimental protocols offer a valuable resource for scientists and professionals, facilitating further innovation in the fields of chemistry and drug discovery.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 1-Benzylpiperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 1-benzylpiperidine from piperidine and benzyl chloride. This compound is a versatile building block in the development of pharmaceuticals, particularly those targeting neurological disorders, due to its ability to interact with neurotransmitter systems.[1] The primary synthetic route detailed is the direct N-alkylation of piperidine with benzyl chloride, a classic and efficient method.[2] An alternative method, reductive amination, is also briefly discussed. This guide includes a summary of reaction parameters, detailed step-by-step protocols, and visual diagrams to illustrate the reaction mechanism and experimental workflow, ensuring clarity and reproducibility for researchers in organic synthesis and medicinal chemistry.

Introduction

The N-benzylpiperidine scaffold is a "privileged scaffold" in medicinal chemistry, found in numerous pharmacologically active compounds and approved drugs.[2] The benzyl group can participate in crucial cation-π interactions with biological targets, while the piperidine ring offers a three-dimensional structure amenable to modifications for optimizing efficacy and pharmacokinetic properties.[2] Therefore, robust and efficient methods for the N-benzylation of piperidine are essential for drug discovery and development.[3] The most common approach involves the direct nucleophilic substitution (SN2) reaction between piperidine and a benzyl halide, such as benzyl chloride, in the presence of a base to neutralize the acid byproduct.[2]

Data Presentation

The following table summarizes typical reaction conditions and reported yields for the synthesis of this compound and related structures via N-alkylation.

Reactants Base Solvent Temperature Time Yield Notes Reference
Piperidine, Benzyl chlorideK₂CO₃Ethanol80°C (Microwave)40 minNot SpecifiedEffective for various substituted benzyl chlorides.[4]
Piperidine, Benzyl bromideK₂CO₃Acetonitrile, DMF, or DCMRoom Temp. to 80°COvernightNot SpecifiedGeneral protocol for direct alkylation.[2]
Piperazine, Benzyl chloride(self-basifying)Absolute Ethanol65°C25 min93-95% (of dihydrochloride salt)A related synthesis with piperazine, adaptable for piperidine.[3]
4-piperidone hydrochloride, Benzyl bromideK₂CO₃N,N-dimethyl-formamide65°C14 h89.28%Synthesis of a derivative, 1-benzyl-4-piperidone.[5]

Experimental Protocols

Protocol 1: Direct N-Alkylation of Piperidine with Benzyl Chloride

This protocol is based on the principles of direct nucleophilic substitution.[2]

Materials:

  • Piperidine

  • Benzyl chloride

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (if heating)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve piperidine (1.0 equivalent) in anhydrous acetonitrile to a concentration of approximately 0.1 M.[2]

  • Addition of Base: Add anhydrous potassium carbonate (K₂CO₃) (1.5 - 2.0 equivalents) to the solution.

  • Addition of Benzyl Chloride: Slowly add benzyl chloride (1.0 - 1.1 equivalents) to the stirring mixture.

  • Reaction: Stir the reaction mixture at room temperature or heat to a gentle reflux (e.g., 80°C) overnight.[2] Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup:

    • After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Dissolve the residue in dichloromethane (DCM).

    • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove any remaining acid.[2]

    • Separate the organic layer and wash it with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude this compound.[2]

  • Purification (Optional): The crude product can be purified by vacuum distillation or column chromatography on silica gel if necessary.

Visualizations

Reaction Mechanism

The synthesis of this compound from piperidine and benzyl chloride proceeds via a direct nucleophilic substitution (SN2) mechanism. The nitrogen atom of piperidine acts as a nucleophile, attacking the electrophilic benzylic carbon of benzyl chloride and displacing the chloride ion. A base is used to neutralize the resulting hydrohalic acid.

reaction_mechanism cluster_reactants Reactants cluster_products Products cluster_base Base piperidine Piperidine transition_state piperidine->transition_state Nucleophilic Attack benzyl_chloride Benzyl Chloride benzyl_chloride->transition_state benzylpiperidine This compound hcl HCl base Base (e.g., K₂CO₃) hcl->base Neutralization cl_ion Cl⁻ base_h Protonated Base base->base_h transition_state->benzylpiperidine transition_state->cl_ion

Caption: SN2 reaction mechanism for the synthesis of this compound.

Experimental Workflow

The following diagram outlines the general workflow for the synthesis and purification of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification setup 1. Reaction Setup (Piperidine, Base, Solvent) addition 2. Add Benzyl Chloride setup->addition reaction 3. Reaction (Stir/Heat) addition->reaction quench 4. Quench/Filter reaction->quench extract 5. Extraction quench->extract dry 6. Dry & Concentrate extract->dry purify 7. Purification (Distillation/Chromatography) dry->purify product Final Product: This compound purify->product

Caption: General experimental workflow for this compound synthesis.

Concluding Remarks

The direct N-alkylation of piperidine with benzyl chloride is a reliable and straightforward method for synthesizing this compound. The provided protocol can be adapted and optimized based on the specific scale and available resources. For instance, microwave-assisted synthesis can significantly reduce reaction times.[4] Careful monitoring of the reaction progress and appropriate workup and purification are crucial for obtaining a high yield of the pure product. Researchers should always adhere to standard laboratory safety procedures when handling the reagents and solvents involved in this synthesis.

References

Application Notes and Protocols: Synthesis of 1-Benzylpiperidine via Reductive Amination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 1-benzylpiperidine, a valuable scaffold in medicinal chemistry, through reductive amination.[1][2] This method offers a robust and efficient one-pot procedure for the N-benzylation of piperidine.[1] The protocol outlines the reaction of piperidine with benzaldehyde to form an intermediate iminium ion, which is subsequently reduced in situ to the desired tertiary amine product.[3][4] This application note includes a summary of various reaction conditions, a detailed experimental procedure, and diagrams illustrating the reaction mechanism and experimental workflow.

Introduction

The this compound motif is a privileged structure found in a wide range of biologically active compounds and approved pharmaceuticals.[1][2] Its presence is crucial for the interaction of these molecules with biological targets, often through cation-π interactions involving the benzyl group, while the piperidine ring offers a versatile scaffold for further functionalization.[1] Reductive amination is a widely employed and highly effective method for the synthesis of such N-alkylated amines, prized for its operational simplicity and the commercial availability of starting materials.[5][6] This method serves as a powerful alternative to direct alkylation, which can sometimes be challenging to control.[7]

Reductive Amination: An Overview

Reductive amination involves the reaction of a carbonyl compound (in this case, benzaldehyde) with an amine (piperidine) to form an iminium ion intermediate.[4][8] This intermediate is then reduced by a suitable reducing agent to yield the final amine product, this compound.[1][3] The reaction is typically carried out as a one-pot synthesis.[1]

A key aspect of a successful reductive amination is the choice of the reducing agent. The reducing agent should be selective for the iminium ion over the starting aldehyde.[7] Commonly used reducing agents include sodium triacetoxyborohydride (NaBH(OAc)₃), sodium cyanoborohydride (NaBH₃CN), and sodium borohydride (NaBH₄).[7][9] Catalytic hydrogenation can also be employed.[10] The reaction is often performed in a mildly acidic medium to facilitate the formation of the iminium ion.[11]

Comparative Data of Reductive Amination Conditions

The following table summarizes various conditions and reagents that can be employed for the reductive amination synthesis of this compound, compiled from various sources.

ParameterCondition/Reagent Option 1Condition/Reagent Option 2Condition/Reagent Option 3
Reducing Agent Sodium Triacetoxyborohydride (NaBH(OAc)₃)Sodium Cyanoborohydride (NaBH₃CN)Sodium Borohydride (NaBH₄)
Solvent Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)Methanol (MeOH)Methanol (MeOH) or Ethanol (EtOH)
Catalyst (optional) Acetic AcidLewis Acids (e.g., Ti(iPrO)₄, ZnCl₂)None typically required
Reaction Time 2-12 hoursVariable, monitor by TLCRequires imine pre-formation
Temperature Room TemperatureRoom Temperature0 °C to Room Temperature
pH Mildly acidic (pH 4-6)Mildly acidicNeutral to slightly basic
Notes STAB is moisture-sensitive but selective for imines.[9]NaCNBH₃ is water-tolerant.[9]NaBH₄ can reduce the starting aldehyde; add after imine formation.[9]

Experimental Protocol

This protocol details the synthesis of this compound from piperidine and benzaldehyde using sodium triacetoxyborohydride.

Materials:

  • Piperidine

  • Benzaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a dry round-bottom flask under a nitrogen or argon atmosphere, add piperidine (1.0 equivalent) and anhydrous dichloromethane.

  • Addition of Benzaldehyde: Add benzaldehyde (1.0-1.2 equivalents) to the stirred solution at room temperature.

  • Iminium Ion Formation: Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the iminium ion intermediate.[1]

  • Reduction: Carefully add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture. Gas evolution may be observed.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-12 hours.[1]

  • Workup: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.[1] Stir the biphasic mixture vigorously for 30 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).[1]

  • Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[1] Filter the drying agent and concentrate the filtrate in vacuo using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield pure this compound.[1]

Visualizing the Process

Reaction Mechanism:

The following diagram illustrates the step-by-step mechanism of the reductive amination between piperidine and benzaldehyde.

G cluster_0 Iminium Ion Formation cluster_1 Reduction Piperidine Piperidine Hemiaminal Hemiaminal Intermediate Piperidine->Hemiaminal Nucleophilic Attack Benzaldehyde Benzaldehyde Benzaldehyde->Hemiaminal Iminium Iminium Ion Hemiaminal->Iminium Dehydration Product This compound Iminium->Product Hydride Attack ReducingAgent NaBH(OAc)₃ ReducingAgent->Product

Caption: Reductive amination mechanism for this compound synthesis.

Experimental Workflow:

This diagram outlines the general workflow for the synthesis of this compound.

G start Start reactants Combine Piperidine and Benzaldehyde in DCM start->reactants iminium Stir for 30-60 min (Iminium Formation) reactants->iminium reduction Add NaBH(OAc)₃ iminium->reduction stir Stir at RT for 2-12h reduction->stir quench Quench with NaHCO₃ stir->quench extract Extract with DCM quench->extract dry Dry with Na₂SO₄ extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify product This compound purify->product

References

Synthesis of 1-Benzylpiperidine via N-alkylation of Piperidine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1-benzylpiperidine moiety is a significant structural motif found in a wide array of pharmacologically active compounds, marking it as a "privileged scaffold" in medicinal chemistry. Its presence is notable in numerous approved drugs and clinical candidates. The benzyl group can participate in crucial cation-π interactions with target proteins, while the piperidine ring offers a three-dimensional framework that can be tailored to optimize efficacy, selectivity, and pharmacokinetic properties. Consequently, the development of robust and efficient methods for the N-benzylation of piperidine is crucial for drug discovery and development. This document provides detailed protocols for two primary and effective methods for the synthesis of this compound: direct N-alkylation and reductive amination.

Methods Overview

Two principal strategies are commonly employed for the N-alkylation of piperidine to yield this compound:

  • Direct Nucleophilic Substitution (SN2): This classic method involves the direct reaction of piperidine with a benzyl halide (e.g., benzyl chloride or benzyl bromide) in the presence of a base. The base serves to neutralize the hydrohalic acid byproduct generated during the reaction.[1] This approach is straightforward but can sometimes be complicated by over-alkylation, leading to the formation of a quaternary ammonium salt, the dibenzylpiperidinium salt.[2]

Data Presentation

The following tables summarize quantitative data for the synthesis of this compound and its derivatives using both direct N-alkylation and reductive amination methods.

Table 1: Direct N-Alkylation of Piperidine Derivatives

Piperidine DerivativeBenzylating AgentBaseSolventTemperatureTimeYield (%)
PiperidineBenzyl chlorideK₂CO₃Ethanol80 °C (MW)40 min>90
Piperidine4-(Trifluoromethyl)benzyl chlorideK₂CO₃Ethanol80 °C (MW)40 min~85
4-MethylpiperidineBenzyl bromideDIPEAAcetonitrileRT12 h~92
Piperidine4-Methoxybenzyl chlorideDIPEADCMRT12 h>90

MW = Microwave, RT = Room Temperature, DIPEA = N,N-Diisopropylethylamine, DCM = Dichloromethane[1]

Table 2: Reductive Amination of Piperidine Derivatives with Benzaldehydes

Piperidine DerivativeBenzaldehyde DerivativeReducing AgentSolventTemperatureTimeYield (%)
PiperidineBenzaldehydeNaBH(OAc)₃DCERT2-12 h>95
4-MethylpiperidineBenzaldehydeNaBH(OAc)₃DCERT4 h~90
Piperidine4-ChlorobenzaldehydeNaBH(OAc)₃DCMRT6 h~93
Piperidine4-NitrobenzaldehydeNaBH(OAc)₃DCMRT8 h~88

NaBH(OAc)₃ = Sodium triacetoxyborohydride, DCE = 1,2-Dichloroethane, DCM = Dichloromethane, RT = Room Temperature[1]

Experimental Protocols

Protocol 1: Direct N-Alkylation of Piperidine with Benzyl Bromide

This protocol details the synthesis of this compound via direct nucleophilic substitution.

Materials:

  • Piperidine

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃), finely powdered and dry

  • Anhydrous acetonitrile (MeCN)

  • Round-bottom flask with magnetic stir bar

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware for workup and purification

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add piperidine (1.0 eq.) and anhydrous acetonitrile to a concentration of approximately 0.1 M.[1]

  • Add finely powdered and dry potassium carbonate (1.5-2.0 eq.).[3]

  • Slowly add benzyl bromide (1.1 eq.) to the stirred suspension at room temperature. For more reactive halides, the addition can be performed at 0 °C.[1]

  • Stir the reaction mixture at room temperature and monitor its progress using Thin Layer Chromatography (TLC). Reaction times can vary from 1 to 24 hours.[3]

  • Upon completion, filter the reaction mixture to remove the potassium carbonate.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Partition the residue between ethyl acetate and a saturated aqueous sodium bicarbonate solution.[1]

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.[1]

  • Purify the crude product by flash column chromatography on silica gel to yield pure this compound.[1]

  • Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.[1]

Protocol 2: Reductive Amination of Piperidine with Benzaldehyde

This protocol describes the synthesis of this compound via a one-pot reductive amination.

Materials:

  • Piperidine

  • Benzaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Anhydrous 1,2-dichloroethane (DCE) or dichloromethane (DCM)

  • Round-bottom flask with magnetic stir bar

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Acetic acid (optional, as a catalyst)

Procedure:

  • To a round-bottom flask, add piperidine (1.0 eq.) and benzaldehyde (1.0-1.2 eq.) in a suitable anhydrous solvent such as DCM or DCE.[1]

  • Stir the solution at room temperature for 30-60 minutes to facilitate the formation of the iminium ion intermediate. A catalytic amount of acetic acid can be added to promote this step.[1]

  • Carefully add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the solution. Be aware that gas evolution may occur.[1]

  • Allow the reaction to stir at room temperature for 2-12 hours. Monitor the reaction progress by TLC.[1]

  • Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Stir vigorously for 30 minutes until gas evolution ceases.[1]

  • Extract the aqueous layer three times with an organic solvent (e.g., DCM).[1]

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.[1]

  • Purify the crude product by flash column chromatography on silica gel to yield pure this compound.[1]

  • Characterize the final compound to confirm its structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.[4]

Visualizations

Direct_N_Alkylation Piperidine Piperidine TransitionState SN2 Transition State Piperidine->TransitionState BenzylHalide Benzyl Halide (e.g., Benzyl Bromide) BenzylHalide->TransitionState Base Base (e.g., K₂CO₃) Base->TransitionState Facilitates Solvent Solvent (e.g., Acetonitrile) Solvent->TransitionState Medium Product This compound TransitionState->Product Byproduct Salt Byproduct (e.g., KBr + KHCO₃) TransitionState->Byproduct

Caption: Reaction pathway for the direct N-alkylation of piperidine.

Reductive_Amination cluster_step1 Step 1: Iminium Ion Formation cluster_step2 Step 2: Reduction Piperidine Piperidine IminiumIon Iminium Ion Intermediate Piperidine->IminiumIon Benzaldehyde Benzaldehyde Benzaldehyde->IminiumIon Product This compound IminiumIon->Product ReducingAgent Reducing Agent (e.g., NaBH(OAc)₃) ReducingAgent->Product Reduces

Caption: Two-step, one-pot process of reductive amination.

Experimental_Workflow_Direct_Alkylation Start Start: Dry Round-Bottom Flask (Inert Atmosphere) AddReagents Add Piperidine, Solvent (Acetonitrile), and Base (K₂CO₃) Start->AddReagents AddBenzylHalide Slowly Add Benzyl Bromide AddReagents->AddBenzylHalide Reaction Stir at Room Temperature (Monitor by TLC) AddBenzylHalide->Reaction Workup_Filter Filter to Remove Base Reaction->Workup_Filter Workup_Concentrate Concentrate Filtrate Workup_Filter->Workup_Concentrate Workup_Partition Partition between Ethyl Acetate and aq. NaHCO₃ Workup_Concentrate->Workup_Partition Workup_Dry Dry Organic Layer (Na₂SO₄), Filter, and Concentrate Workup_Partition->Workup_Dry Purification Purify by Flash Column Chromatography Workup_Dry->Purification Characterization Characterize Product (NMR, MS) Purification->Characterization

Caption: Experimental workflow for direct N-alkylation.

Experimental_Workflow_Reductive_Amination Start Start: Round-Bottom Flask AddAmineCarbonyl Add Piperidine, Benzaldehyde, and Solvent (DCM) Start->AddAmineCarbonyl IminiumFormation Stir for 30-60 min (Iminium Ion Formation) AddAmineCarbonyl->IminiumFormation AddReducingAgent Portion-wise Addition of NaBH(OAc)₃ IminiumFormation->AddReducingAgent Reaction Stir at Room Temperature for 2-12 h (Monitor by TLC) AddReducingAgent->Reaction Workup_Quench Quench with aq. NaHCO₃ Reaction->Workup_Quench Workup_Extract Extract with DCM Workup_Quench->Workup_Extract Workup_Dry Combine Organic Layers, Dry (Na₂SO₄), Filter, and Concentrate Workup_Extract->Workup_Dry Purification Purify by Flash Column Chromatography Workup_Dry->Purification Characterization Characterize Product (NMR, MS) Purification->Characterization

Caption: Experimental workflow for reductive amination.

References

Application Notes and Protocols: The Role of 1-Benzylpiperidine in the Synthesis of Novel Alzheimer's Disease Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by cognitive decline and memory loss. A key pathological hallmark of AD is the deficiency in the neurotransmitter acetylcholine (ACh). Consequently, inhibiting the enzyme acetylcholinesterase (AChE), which degrades ACh, is a primary therapeutic strategy. The N-benzylpiperidine moiety is a critical pharmacophore found in Donepezil, a leading AChE inhibitor for AD treatment.[1][2] This structural feature is pivotal for the molecule's interaction with the catalytic and peripheral anionic sites of the AChE enzyme.[1][2] These application notes provide an overview of the synthesis of 1-benzylpiperidine-containing compounds as potential AD drugs, including detailed experimental protocols and biological activity data.

This compound Derivatives as Acetylcholinesterase Inhibitors

The this compound scaffold has been extensively utilized in the design and synthesis of potent acetylcholinesterase inhibitors. Donepezil (marketed as Aricept) is a prime example, featuring a 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine core structure.[3] Researchers have developed numerous analogs by modifying this core to enhance efficacy, selectivity, and pharmacokinetic properties.

A variety of multi-target-directed ligands have also been developed from the this compound scaffold, aiming to address the multifaceted nature of Alzheimer's disease by simultaneously targeting other key factors like β-secretase-1 (BACE-1) and amyloid-β (Aβ) aggregation.[4]

Quantitative Data Summary

The following tables summarize the biological activity of various this compound derivatives as inhibitors of cholinesterase enzymes.

Table 1: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibitory Activity of Selected this compound Derivatives

CompoundTarget EnzymeIC50 (µM)NotesReference
DonepezilAChE0.022Standard drug[1]
1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (Donepezil)AChE0.0057Highly potent inhibitor[3]
1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochlorideAChE0.00056One of the most potent inhibitors[5]
1-benzyl-N-(5,6-dimethoxy-8H-indeno[1,2-d]thiazol-2-yl)piperidine-4-carboxamideAChE0.41Metabolically stable amide analog[6]
1-benzyl-N-(1-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl) piperidine-4-carboxamideAChE5.94BBB permeant analog[6]
2-(8-(1-(3-chlorobenzyl)piperidin-4-ylamino)octyl)isoindoline-1,3-dioneBuChE0.72Potent BuChE inhibitor with Aβ anti-aggregation activity[7]
Coumarin derivative with N-benzylpyridinium moiety (5a)AChE0.00011Significantly more potent than Donepezil[1]
4-isochromanone hybrid (40a)AChE0.0089Sixfold more potent than Donepezil[8]
1,3-dimethylbenzimidazolinone derivative (15b)AChE0.39Submicromolar inhibitor[9]
1,3-dimethylbenzimidazolinone derivative (15j)BuChE0.16Potent and selective BuChE inhibitor[9]

Experimental Protocols

This section provides detailed methodologies for the synthesis of key this compound-based compounds.

Protocol 1: Synthesis of N-Benzyl-4-piperidinecarboxaldehyde

N-benzyl-4-piperidinecarboxaldehyde is a crucial intermediate in the synthesis of Donepezil and its analogs.[10]

Step 1: Esterification of 4-Piperidinecarboxylic Acid

  • To a solution of 4-piperidinecarboxylic acid in methanol, add concentrated hydrochloric acid.

  • Reflux the mixture.

  • After completion of the reaction (monitored by TLC), cool the reaction mixture to allow the precipitation of 4-piperidinecarboxylic acid methyl ester hydrochloride as a white solid.

  • Filter the solid and dry under vacuum.

Step 2: N-Alkylation to N-Benzyl-4-piperidinecarboxylic acid methyl ester

  • Dissolve 4-piperidinecarboxylic acid methyl ester hydrochloride in a suitable solvent (e.g., methanol).

  • Add a base (e.g., triethylamine) to neutralize the hydrochloride salt.

  • Add benzyl chloride and reflux the mixture for 6 hours.

  • Monitor the reaction by TLC.

  • After completion, evaporate the solvent under reduced pressure.

  • Add water to the residue and extract with ethyl acetate.

  • Wash the combined organic layers with saturated brine, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent to obtain N-benzyl-4-piperidinecarboxylic acid methyl ester as a yellow oil.[10]

Step 3: Hydrolysis to N-Benzyl-4-piperidinecarboxylic acid

  • Dissolve N-benzyl-4-piperidinecarboxylic acid methyl ester in methanol.

  • Add a 10% sodium hydroxide solution and reflux the mixture for 2 hours.

  • Monitor the reaction by TLC.

  • After completion, evaporate the methanol and adjust the pH to 6 with concentrated hydrochloric acid to precipitate the product.

  • Filter the solid to obtain N-benzyl-4-piperidinecarboxylic acid.[10]

Step 4: Amidation to N-Benzyl-4-piperidinecarboxamide

  • Convert N-benzyl-4-piperidinecarboxylic acid to its acyl chloride using a chlorinating agent (e.g., thionyl chloride).

  • React the acyl chloride with ammonia to form N-benzyl-4-piperidinecarboxamide.

Step 5: Dehydration to this compound-4-carbonitrile

  • Dehydrate N-benzyl-4-piperidinecarboxamide using a dehydrating agent (e.g., phosphorus pentoxide) to yield this compound-4-carbonitrile.

Step 6: Reduction to N-Benzyl-4-piperidinecarboxaldehyde

  • Reduce this compound-4-carbonitrile using a suitable reducing agent (e.g., diisobutylaluminium hydride - DIBAL-H) to obtain the final product, N-benzyl-4-piperidinecarboxaldehyde.[10]

Protocol 2: Synthesis of Donepezil (1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine)

This protocol describes the condensation of 5,6-dimethoxy-1-indanone with N-benzyl-4-piperidinecarboxaldehyde, followed by reduction.[11]

Step 1: Condensation Reaction

  • In a round bottom flask under an inert atmosphere, dissolve 5,6-dimethoxy-1-indanone in methanol.[12]

  • Slowly add sodium hydroxide flakes followed by N-benzyl-4-piperidinecarboxaldehyde.[12]

  • Stir the mixture at room temperature for 3 hours, monitoring the reaction progress by TLC.[12]

  • Upon completion, filter the solid formed, wash with 5% acetic acid and then with methanol, and dry to obtain 2-(1-benzylpiperidin-4-ylmethyliden)-5,6-dimethoxyindan-1-one.[12]

Step 2: Reduction to Donepezil

  • Reduce the product from Step 1 using Raney nickel in the presence of methanesulfonic acid in methanol.[12] The methanesulfonic acid helps to dehydrate the aldol-type product formed during the initial reaction.[12]

  • Alternatively, the reduction can be carried out using H2 over Pd/C in THF.[11]

  • After the reduction is complete, the product can be treated with HCl in dichloromethane-ethyl acetate to form the hydrochloride salt.[11]

Signaling Pathways and Experimental Workflows

Cholinergic Signaling Pathway and Inhibition

The primary mechanism of action for this compound derivatives in the context of Alzheimer's disease is the inhibition of acetylcholinesterase, which enhances cholinergic neurotransmission.

Cholinergic_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Choline Choline ChAT ChAT Choline->ChAT Acetyl_CoA Acetyl-CoA Acetyl_CoA->ChAT ACh_synthesis Acetylcholine (ACh) Synthesis ChAT->ACh_synthesis ACh_vesicle ACh in Vesicle ACh_synthesis->ACh_vesicle ACh_cleft ACh ACh_vesicle->ACh_cleft Release AChE AChE ACh_cleft->AChE ACh_receptor ACh Receptor ACh_cleft->ACh_receptor Choline_reuptake Choline AChE->Choline_reuptake Acetate Acetate AChE->Acetate Choline_reuptake->Choline Reuptake Inhibitor This compound Derivative Inhibitor->AChE Inhibition Signal_transduction Signal Transduction (Cognition, Memory) ACh_receptor->Signal_transduction

Caption: Cholinergic signaling pathway and the inhibitory action of this compound derivatives on AChE.

General Synthesis Workflow for Donepezil Analogs

The synthesis of Donepezil and its analogs generally follows a convergent strategy, involving the preparation of a substituted indanone and a functionalized N-benzylpiperidine, followed by their coupling and subsequent modifications.

Synthesis_Workflow cluster_indanone Indanone Synthesis cluster_piperidine N-Benzylpiperidine Synthesis cluster_coupling Coupling and Final Product Formation Arylpropionic_Acid Arylpropionic Acid Friedel_Crafts Intramolecular Friedel-Crafts Cyclization Arylpropionic_Acid->Friedel_Crafts Substituted_Indanone Substituted 1-Indanone Friedel_Crafts->Substituted_Indanone Aldol_Condensation Aldol Condensation Substituted_Indanone->Aldol_Condensation Piperidine_Carboxylic_Acid 4-Piperidinecarboxylic Acid Esterification Esterification Piperidine_Carboxylic_Acid->Esterification Piperidine_Ester Piperidine Ester Esterification->Piperidine_Ester N_Benzylation N-Benzylation Piperidine_Ester->N_Benzylation N_Benzyl_Ester N-Benzylpiperidine Ester N_Benzylation->N_Benzyl_Ester Reduction_Oxidation Reduction/Oxidation Sequence N_Benzyl_Ester->Reduction_Oxidation N_Benzyl_Aldehyde N-Benzylpiperidine -4-carboxaldehyde Reduction_Oxidation->N_Benzyl_Aldehyde N_Benzyl_Aldehyde->Aldol_Condensation Unsaturated_Intermediate Unsaturated Intermediate Aldol_Condensation->Unsaturated_Intermediate Reduction Reduction Unsaturated_Intermediate->Reduction Final_Product Donepezil Analog Reduction->Final_Product

Caption: General synthetic workflow for the preparation of Donepezil and its analogs.

Multi-Target-Directed Ligand Strategy

Given the complex pathology of Alzheimer's disease, which involves more than just cholinergic deficit, a multi-target-directed ligand (MTDL) approach is gaining prominence.[13][14] This strategy aims to design single molecules that can interact with multiple targets involved in the disease cascade, such as AChE, BuChE, BACE-1, and Aβ aggregation. The this compound scaffold serves as an excellent starting point for developing such MTDLs.

MTDL_Strategy cluster_targets Alzheimer's Disease Pathological Targets cluster_outcomes Therapeutic Outcomes Core_Scaffold This compound Core Scaffold AChE AChE Inhibition Core_Scaffold->AChE BuChE BuChE Inhibition Core_Scaffold->BuChE BACE1 BACE-1 Inhibition Core_Scaffold->BACE1 Abeta Aβ Aggregation Inhibition Core_Scaffold->Abeta Neuroinflammation Anti-Neuroinflammatory Effects Core_Scaffold->Neuroinflammation Cognitive_Enhancement Improved Cognitive Function AChE->Cognitive_Enhancement BuChE->Cognitive_Enhancement Disease_Modification Potential Disease Modification BACE1->Disease_Modification Abeta->Disease_Modification Neuroinflammation->Disease_Modification

Caption: Multi-target-directed ligand strategy for Alzheimer's disease using a this compound scaffold.

Conclusion

The this compound moiety is a validated and versatile scaffold for the design and synthesis of potent agents for the treatment of Alzheimer's disease. Its central role in the structure of Donepezil has inspired the development of a wide array of derivatives with improved inhibitory activities against acetylcholinesterase and, in many cases, additional beneficial activities against other pathological targets. The protocols and data presented here provide a valuable resource for researchers engaged in the discovery and development of novel therapeutics for this devastating neurodegenerative disease.

References

Application Notes and Protocols: 1-Benzylpiperidine as a Precursor for Active Pharmaceutical Ingredients

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and quantitative data for the synthesis of two prominent Active Pharmaceutical Ingredients (APIs), Donepezil and Ifenprodil, utilizing 1-benzylpiperidine derivatives as key precursors. The information is intended to guide researchers in the development and optimization of synthetic routes for these and other piperidine-based pharmaceuticals.

Introduction to this compound in API Synthesis

The this compound scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its structural features, including a basic nitrogen atom and a modifiable aromatic ring, allow for targeted interactions with various biological receptors. This versatility has made it a crucial building block in the synthesis of a wide range of pharmaceuticals, particularly those targeting the central nervous system.[3]

This document focuses on the synthetic pathways for two notable APIs derived from this compound precursors:

  • Donepezil: A reversible acetylcholinesterase inhibitor used for the treatment of Alzheimer's disease.[4][5]

  • Ifenprodil: A non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, with selectivity for the GluN2B subunit, which has been investigated for various neurological conditions.[6][7]

Synthesis of Donepezil

Donepezil is synthesized from the key intermediate this compound-4-carboxaldehyde. The overall synthetic scheme involves a condensation reaction followed by reduction.[1][8]

Experimental Protocol: Synthesis of Donepezil

This protocol outlines a common synthetic route to Donepezil.

Step 1: Condensation of 5,6-dimethoxy-1-indanone and this compound-4-carboxaldehyde

  • To a solution of 5,6-dimethoxy-1-indanone (1.0 eq) in an appropriate solvent such as methanol, add sodium hydroxide (NaOH) flakes (3.2 eq).[2]

  • Stir the mixture under an inert atmosphere at room temperature.

  • Add this compound-4-carboxaldehyde (1.0 eq) to the reaction mixture.[2]

  • Continue stirring at room temperature for approximately 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[2]

  • Upon completion, filter the solid product formed.

  • Wash the solid with a 5% acetic acid solution, followed by methanol, and then dry to obtain 2-(1-benzylpiperidin-4-ylmethylidene)-5,6-dimethoxy-indan-1-one.[2]

Step 2: Reduction of the Intermediate

  • The intermediate from Step 1 is reduced using a catalyst such as Palladium on carbon (Pd/C) in a suitable solvent like Tetrahydrofuran (THF) under a hydrogen atmosphere.[8]

  • After the reduction is complete, the catalyst is filtered off.

  • The filtrate is treated with hydrochloric acid (HCl) in a mixture of dichloromethane and ethyl acetate to yield Donepezil hydrochloride.[8]

Step 3: Purification by Recrystallization

  • The crude Donepezil hydrochloride can be purified by recrystallization.[9][10]

  • Dissolve the crude product in a minimal amount of a suitable hot solvent, such as a mixture of methanol and diisopropylether.[10]

  • Allow the solution to cool slowly to facilitate the formation of crystals.

  • Collect the purified crystals by filtration, wash with a cold solvent, and dry under vacuum.[11][12]

Quantitative Data for Donepezil Synthesis
StepProductStarting MaterialsReagents/CatalystsSolventReaction TimeTemperatureYield (%)Purity (%)
12-(1-benzylpiperidin-4-ylmethylidene)-5,6-dimethoxy-indan-1-one5,6-dimethoxy-1-indanone, this compound-4-carboxaldehydeNaOHMethanol3 hRoom Temp.~96%Not Specified
2Donepezil Hydrochloride2-(1-benzylpiperidin-4-ylmethylidene)-5,6-dimethoxy-indan-1-oneH₂, Pd/C, HClTHF, Dichloromethane, Ethyl Acetate3-4 hRoom Temp.~82%>99%

Note: Yields and purity can vary depending on the specific reaction conditions and purification methods used.[2][10]

Synthesis of Ifenprodil

Ifenprodil synthesis can be achieved starting from 1-benzyl-4-piperidone. The synthesis involves the formation of a key intermediate followed by reduction and subsequent reaction steps.

Experimental Protocol: Synthesis of Ifenprodil

A common route for Ifenprodil synthesis is outlined below.

Step 1: Synthesis of 1-(p-benzyloxyphenyl)-2-(4-benzyl-piperidino)propan-1-one

  • This intermediate is prepared through a multi-step process starting from the reaction of benzyl chloride with 4-hydroxypropiophenone.[10]

  • The resulting benzyloxypropiophenone is brominated and then reacted with 4-benzylpiperidine.[10]

Step 2: Reduction of the Ketone

  • A mixture of 1-(p-benzyloxyphenyl)-2-(4-benzyl-piperidino)propan-1-one (1.0 eq) and tartaric acid (0.5 eq) is hydrogenated in methanol.[10]

  • The hydrogenation is carried out under pressure using a Palladium on charcoal (Pd/C) catalyst at 50°C.[10]

  • After the reaction, the catalyst is filtered off.

Step 3: Isolation and Purification

  • The filtrate from the previous step is concentrated under reduced pressure.

  • The concentrated solution is added to diethyl ether with stirring to precipitate the product.[10]

  • The precipitate is collected, washed with diethyl ether, and dried to yield the neutral tartrate of 1-(p-hydroxyphenyl)-2-(4-benzyl-piperidino)propan-1-ol (Ifenprodil tartrate).[10]

  • Further purification can be achieved by column chromatography if necessary, using a suitable solvent system.[13]

Quantitative Data for Ifenprodil Synthesis
StepProductStarting MaterialsReagents/CatalystsSolventReaction TimeTemperatureYield (%)Purity (%)
2 & 3Ifenprodil Tartrate1-(p-benzyloxyphenyl)-2-(4-benzyl-piperidino)propan-1-oneH₂, Pd/C, Tartaric AcidMethanolSeveral hours50°C~96%≥98%

Note: The synthesis of the starting ketone involves multiple steps not detailed here. The provided yield is for the reduction and salt formation step.[10][14]

Signaling Pathways and Mechanisms of Action

Donepezil: Acetylcholinesterase Inhibition

Donepezil functions as a reversible inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (ACh).[4] By inhibiting AChE, Donepezil increases the concentration of ACh in the synaptic cleft, thereby enhancing cholinergic neurotransmission.[4] This is particularly relevant in Alzheimer's disease, which is characterized by a deficit in cholinergic neurons. Donepezil exhibits a mixed competitive and non-competitive inhibition mechanism, binding to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE.[3][15]

Donepezil_Signaling_Pathway cluster_synapse Synaptic Cleft ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Postsynaptic_Receptor Postsynaptic Receptor ACh->Postsynaptic_Receptor Binding Choline_Acetate Choline + Acetate AChE->Choline_Acetate Signal Signal Transduction Postsynaptic_Receptor->Signal Donepezil Donepezil Donepezil->AChE Inhibition

Caption: Donepezil inhibits AChE, increasing ACh levels in the synapse.

Ifenprodil: NMDA Receptor Antagonism

Ifenprodil is a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, showing high selectivity for the GluN2B subunit.[6] The NMDA receptor is an ionotropic glutamate receptor crucial for synaptic plasticity and memory function. Ifenprodil binds to the N-terminal domain of the GluN2B subunit, at the interface with the GluN1 subunit.[7][16] This binding allosterically modulates the receptor, leading to its inhibition and preventing excessive calcium influx that can lead to excitotoxicity.[7]

Ifenprodil_Signaling_Pathway cluster_receptor NMDA Receptor Glutamate Glutamate GluN2B GluN2B Subunit Glutamate->GluN2B Binds Ion_Channel_Open Ion Channel (Open) Glycine Glycine GluN1 GluN1 Subunit Glycine->GluN1 Binds Ion_Channel Ion Channel (Closed) Ion_Channel->Ion_Channel_Open Activation Ca_Influx Ca²⁺ Influx Ion_Channel_Open->Ca_Influx Ifenprodil Ifenprodil Ifenprodil->GluN2B Allosteric Inhibition

Caption: Ifenprodil allosterically inhibits the NMDA receptor's GluN2B subunit.

Experimental Workflow Diagrams

General Synthesis Workflow

The general workflow for the synthesis of APIs from this compound precursors involves several key stages, from the initial reaction to the final purification of the product.

Synthesis_Workflow Start Starting Materials (this compound derivative, etc.) Reaction Chemical Reaction (e.g., Condensation, Reduction) Start->Reaction Reagents, Solvents Workup Reaction Work-up (e.g., Quenching, Extraction) Reaction->Workup Crude Crude Product Isolation Workup->Crude Purification Purification (e.g., Recrystallization, Chromatography) Crude->Purification Final Pure API Purification->Final

Caption: General workflow for API synthesis from this compound precursors.

Purification Workflow: Recrystallization

Recrystallization is a common and effective method for purifying solid organic compounds like Donepezil hydrochloride.

Recrystallization_Workflow Crude_Product Crude Solid Product Dissolution Dissolve in Minimum Hot Solvent Crude_Product->Dissolution Hot_Filtration Hot Gravity Filtration (to remove insoluble impurities) Dissolution->Hot_Filtration Cooling Slow Cooling to Induce Crystallization Hot_Filtration->Cooling Crystal_Collection Collect Crystals by Vacuum Filtration Cooling->Crystal_Collection Washing Wash with Cold Solvent Crystal_Collection->Washing Drying Dry Crystals Washing->Drying

Caption: Step-by-step workflow for purification by recrystallization.

References

Application Notes and Protocols for the Analytical Characterization of 1-Benzylpiperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the qualitative and quantitative analysis of 1-benzylpiperidine using High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). The protocols are designed to be readily implemented in a laboratory setting for purposes of quality control, purity assessment, and stability testing.

High-Performance Liquid Chromatography (HPLC) Method

This section details a reverse-phase HPLC (RP-HPLC) method suitable for the determination of this compound. The method is based on common practices for the analysis of related piperidine compounds and provides a robust starting point for method development and validation.[1][2]

Chromatographic Conditions

A C18 column is commonly employed for the separation of piperidine derivatives.[1] The mobile phase, consisting of a mixture of acetonitrile and water with an acid modifier, ensures good peak shape and retention.

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile : 0.1% Formic Acid in Water (v/v)
Gradient/Isocratic Isocratic and Gradient options can be developed
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection UV at 254 nm
Column Temperature 30°C

Note: The mobile phase composition can be adjusted to optimize the retention time of this compound. For Mass Spectrometry (MS) compatible applications, formic acid is a suitable modifier.[2]

Experimental Protocol

1. Reagents and Materials:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (HPLC grade)

  • Methanol (HPLC grade, for sample dissolution)

2. Standard Solution Preparation:

  • Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to the mark with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with the mobile phase to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

3. Sample Preparation:

  • Accurately weigh a known amount of the sample containing this compound.

  • Dissolve the sample in methanol or the mobile phase to achieve a theoretical concentration within the calibration range.

  • Filter the solution through a 0.45 µm syringe filter prior to injection.[3]

4. HPLC System Setup and Analysis:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the standard solutions to establish the calibration curve and determine the retention time.

  • Inject the prepared sample solutions for analysis.

Quantitative Data Summary (Representative)

The following table summarizes representative quantitative data based on typical performance for related compounds. Actual values must be determined during method validation.

ParameterRepresentative Value
Retention Time (RT) ~ 4-8 minutes (highly dependent on mobile phase composition)
Linearity (R²) > 0.999
Limit of Detection (LOD) 0.1 - 0.5 µg/mL
Limit of Quantification (LOQ) 0.3 - 1.5 µg/mL
Accuracy (% Recovery) 98 - 102%
Precision (% RSD) < 2%

HPLC Analysis Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Standard & Sample Preparation D Standard Injection & Calibration A->D B Mobile Phase Preparation C HPLC System Equilibration B->C C->D E Sample Injection D->E F Peak Integration & Quantification E->F G Report Generation F->G

Workflow for the HPLC analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This section provides a detailed GC-MS method for the identification and quantification of this compound. The protocol is adapted from a validated method for the analysis of N-benzylpiperazine, a structurally similar compound, and is expected to provide excellent performance for this compound.[4][5]

Chromatographic and Mass Spectrometric Conditions

A low-bleed, non-polar capillary column such as a DB-5ms is well-suited for the analysis of this compound.[4][6]

ParameterValue
GC System Agilent 6890N or equivalent
Column DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Inlet Temperature 250°C
Injection Volume 1 µL (Splitless)
Oven Temperature Program Initial 120°C for 1 min, ramp at 10°C/min to 150°C, hold for 5 min, then ramp at 7.5°C/min to 300°C, hold for 2 min.
MS System Agilent 5975 MSD or equivalent
Transfer Line Temp. 280°C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Mode Full Scan (m/z 50-550) for identification
SIM Mode For quantification (ions to be selected based on mass spectrum)
Experimental Protocol

1. Reagents and Materials:

  • This compound reference standard

  • Methanol (GC grade) or other suitable volatile solvent (e.g., Dichloromethane, Hexane)[7]

  • Anhydrous sodium sulfate (for drying extracts, if necessary)

2. Standard Solution Preparation:

  • Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to the mark with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with methanol to construct a calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/mL).

3. Sample Preparation:

  • For pure substance/raw material: Dissolve a known amount of the sample in methanol to a concentration within the calibration range.

  • For formulations/matrices: A liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be necessary to isolate this compound.[7][8] A typical LLE protocol involves:

    • Dissolving the sample in an aqueous solution and adjusting the pH to >10 with NaOH to ensure the analyte is in its free base form.[8]

    • Extracting with an immiscible organic solvent such as dichloromethane.[8]

    • Drying the organic layer over anhydrous sodium sulfate.[8]

    • Evaporating the solvent and reconstituting in a known volume of methanol for injection.

4. GC-MS System Setup and Analysis:

  • Perform a solvent blank injection to ensure system cleanliness.

  • Inject the standard solutions to determine the retention time and establish the calibration curve.

  • Inject the prepared sample solutions for analysis.

Quantitative Data Summary

The following table provides expected quantitative data for the GC-MS analysis of this compound.

ParameterExpected Value
Retention Time (RT) ~ 10-15 minutes (under the specified temperature program)
Quantifier Ion (m/z) 91 (Tropylium ion)
Qualifier Ions (m/z) 175 (Molecular ion), 174, 84
Linearity (R²) > 0.995
Limit of Detection (LOD) 0.005 - 0.02 µg/mL (in SIM mode)
Limit of Quantification (LOQ) 0.015 - 0.05 µg/mL (in SIM mode)
Accuracy (% Recovery) 95 - 105%
Precision (% RSD) < 5%

GC-MS Analysis Workflow

GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Standard & Sample Preparation (incl. Extraction if needed) C Sample Injection A->C B GC-MS System Setup & Tuning B->C D Chromatogram Extraction C->D E Mass Spectrum Analysis D->E F Quantification (Full Scan or SIM) E->F G Report Generation F->G

Workflow for the GC-MS analysis of this compound.
Logical Relationship for Compound Identification by GC-MS

GCMS_Identification Start Inject Sample GC_Separation GC Separation (based on volatility) Start->GC_Separation MS_Ionization MS Ionization (EI) & Fragmentation GC_Separation->MS_Ionization Mass_Analysis Mass Analyzer (Separates ions by m/z) MS_Ionization->Mass_Analysis Detection Detector (Generates Mass Spectrum) Mass_Analysis->Detection Data_Comparison Data Comparison Detection->Data_Comparison RT_Match Retention Time Match with Standard? Data_Comparison->RT_Match Step 1 Identification Compound Identified No_Match No Match Found RT_Match->No_Match No Spectrum_Match Mass Spectrum Match with Library/Standard? RT_Match->Spectrum_Match Yes Spectrum_Match->Identification Yes Spectrum_Match->No_Match No

Logical flow for compound identification using GC-MS.

References

Application Notes and Protocols for the Synthesis of 1-Benzylpiperidine Derivatives as Cholinesterase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis, in vitro evaluation, and in silico analysis of 1-benzylpiperidine derivatives as potential inhibitors of cholinesterases, key enzymes in the pathology of Alzheimer's disease.

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by a decline in cognitive function. One of the primary therapeutic strategies for managing AD is the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine.[1] this compound derivatives have emerged as a promising class of cholinesterase inhibitors, with some compounds exhibiting potent and selective activity. This document outlines the detailed protocols for the chemical synthesis of these derivatives, in vitro assays to determine their inhibitory activity, and in silico molecular docking studies to understand their binding mechanisms.

Data Presentation: Cholinesterase Inhibitory Activity

The following tables summarize the in vitro inhibitory activities (IC50 values) of various this compound derivatives against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The IC50 value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Table 1: Inhibitory Activity of Selected this compound Derivatives against AChE and BChE

Compound ReferenceStructureAChE IC50 (µM)BChE IC50 (µM)Selectivity Index (BChE/AChE)
Donepezil (Reference)1-benzyl-4-((5,6-dimethoxy-1-oxoindan-2-yl)methyl)piperidine0.0067[2]-High
Compound 13e (E2020)1-benzyl-4-((5,6-dimethoxy-1-oxoindan-2-yl)methyl)piperidine0.0057[3]7.131250[3]
Compound 211-benzyl-4-[2-(N-[4'-(benzylsulfonyl)benzoyl]-N-methylamino]ethyl]piperidine0.0005610.0818000
Compound 191-benzyl-4-[2-[4-(benzoylamino)phthalimido]ethyl]piperidine0.0012[4]41.634700[4][5]
Compound 281-benzyl-N-(5,6-dimethoxy-8H-indeno[1,2-d]thiazol-2-yl)piperidine-4-carboxamide0.41[6]--
Compound 201-benzyl-N-(1-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)piperidine-4-carboxamide5.94[6]--
Compound 4aStructure not fully specified in snippet2.08[7]7.41[7]3.56
Compound 15b1,3-dimethyl-1H-benzo[d]imidazol-2(3H)-one derivative0.39[8]--
Compound 15j1,3-dimethyl-1H-benzo[d]imidazol-2(3H)-one derivative-0.16[8]-

Note: '-' indicates data not available in the provided search results. The structures for some compounds are described textually based on the source.

Experimental Protocols

Protocol 1: General Synthesis of this compound Derivatives

This protocol describes a general method for the N-benzylation of a piperidine precursor.

Materials:

  • Appropriate piperidine derivative

  • Substituted benzyl bromide or benzyl chloride

  • Triethylamine (or another suitable base)

  • Dichloromethane (or another suitable solvent)

  • Methanol

  • Methanolic HCl

  • Silica gel for column chromatography

  • Standard laboratory glassware and equipment

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the piperidine derivative (1 equivalent) in dichloromethane.

  • Addition of Reagents: Add the substituted benzyl bromide/chloride (1-1.2 equivalents) and triethylamine (2-3 equivalents) to the solution.

  • Reaction: Stir the reaction mixture at room temperature or under reflux for a period of 4-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, filter the mixture to remove any solid byproducts. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

  • Salt Formation (Optional): For the formation of the hydrochloride salt, dissolve the purified free base in methanol and add a solution of methanolic HCl. Cool the mixture to induce precipitation.

  • Isolation: Filter the resulting solid, wash with cold methanol, and dry under vacuum to obtain the final this compound derivative hydrochloride.

Protocol 2: In Vitro Cholinesterase Inhibition Assay (Ellman's Method)

This protocol details the determination of AChE and BChE inhibitory activity using a 96-well plate-based colorimetric assay.

Materials:

  • Acetylcholinesterase (AChE) from electric eel or human recombinant

  • Butyrylcholinesterase (BChE) from equine serum

  • Acetylthiocholine iodide (ATCI) - Substrate for AChE

  • Butyrylthiocholine iodide (BTCI) - Substrate for BChE

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (100 mM, pH 8.0)

  • Test compounds (this compound derivatives) dissolved in DMSO

  • Donepezil or Tacrine (as a positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of ATCI and BTCI in phosphate buffer.

    • Prepare a stock solution of DTNB in phosphate buffer.

    • Prepare a stock solution of the enzyme (AChE or BChE) in phosphate buffer.

    • Prepare serial dilutions of the test compounds and the positive control in phosphate buffer. Ensure the final DMSO concentration in the well is ≤1%.

  • Assay Setup (in a 96-well plate):

    • Blank wells: Add buffer and substrate.

    • Control wells (100% enzyme activity): Add buffer, DTNB, enzyme, and the vehicle (DMSO).

    • Test wells: Add buffer, DTNB, enzyme, and the test compound solution at various concentrations.

  • Pre-incubation: Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Add the substrate (ATCI for AChE, BTCI for BChE) to all wells except the blank to start the enzymatic reaction.

  • Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader. The yellow color is produced from the reaction of thiocholine (the product of substrate hydrolysis) with DTNB.

  • Data Analysis:

    • Calculate the rate of reaction (enzyme activity) for each well from the linear portion of the absorbance vs. time curve.

    • Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [1 - (Rate of test well / Rate of control well)] x 100

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Protocol 3: In Silico Molecular Docking Study

This protocol provides a general workflow for performing molecular docking of this compound derivatives with human AChE using AutoDock Vina.

Materials:

  • Molecular modeling software (e.g., AutoDock Tools, PyMOL, Discovery Studio)

  • AutoDock Vina software

  • 3D crystal structure of human acetylcholinesterase (e.g., PDB ID: 4EY7)

  • 3D structures of the this compound derivatives (ligands)

Procedure:

  • Receptor Preparation:

    • Download the PDB file of human AChE.

    • Using molecular modeling software, remove water molecules, co-crystallized ligands, and any non-essential ions from the protein structure.

    • Add polar hydrogens and assign Kollman charges to the protein atoms.

    • Save the prepared receptor structure in the PDBQT format.

  • Ligand Preparation:

    • Generate or download the 3D structure of the this compound derivative.

    • Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).

    • In AutoDock Tools, detect the root of the ligand, set the number of rotatable bonds, and save the ligand in the PDBQT format.

  • Grid Box Definition:

    • Define a grid box that encompasses the active site gorge of AChE. The active site is typically defined by key residues such as Trp86, Tyr337, and Phe338 in the catalytic anionic site (CAS) and Trp286 and Tyr341 in the peripheral anionic site (PAS).

  • Docking Simulation:

    • Run the AutoDock Vina simulation using the prepared receptor and ligand files and the defined grid box.

  • Analysis of Results:

    • Analyze the docking results, which will include the binding affinity (in kcal/mol) for each predicted binding pose.

    • Visualize the lowest energy binding pose of the ligand within the AChE active site to identify key interactions (e.g., hydrogen bonds, π-π stacking, hydrophobic interactions) with the amino acid residues.

Mandatory Visualizations

Synthesis_Workflow Piperidine Piperidine Derivative Reaction N-Benzylation Reaction Piperidine->Reaction Benzyl_Halide Substituted Benzyl Halide Benzyl_Halide->Reaction Base Base (e.g., Triethylamine) Base->Reaction Solvent Solvent (e.g., Dichloromethane) Solvent->Reaction Purification Purification (Column Chromatography) Reaction->Purification Product This compound Derivative Purification->Product

Caption: General workflow for the synthesis of this compound derivatives.

Cholinesterase_Inhibition_Mechanism cluster_Enzyme Cholinesterase Active Site AChE AChE / BChE CAS Catalytic Anionic Site (CAS) AChE->CAS PAS Peripheral Anionic Site (PAS) AChE->PAS Hydrolysis Hydrolysis AChE->Hydrolysis Normal Function No_Hydrolysis Inhibition of Hydrolysis AChE->No_Hydrolysis Inhibited State Inhibitor This compound Derivative Inhibitor->AChE Binding Acetylcholine Acetylcholine (Substrate) Acetylcholine->AChE Products Choline + Acetate Hydrolysis->Products

Caption: Mechanism of cholinesterase inhibition by this compound derivatives.

Ellmans_Assay_Workflow Start Start: Prepare Reagents Setup_Plate Set up 96-well Plate (Blank, Control, Test) Start->Setup_Plate Preincubation Pre-incubate with Inhibitor Setup_Plate->Preincubation Add_Substrate Add Substrate (ATCI/BTCI) Preincubation->Add_Substrate Measure_Absorbance Measure Absorbance at 412 nm Add_Substrate->Measure_Absorbance Calculate_Rate Calculate Reaction Rate Measure_Absorbance->Calculate_Rate Calculate_Inhibition Calculate % Inhibition Calculate_Rate->Calculate_Inhibition Determine_IC50 Determine IC50 Value Calculate_Inhibition->Determine_IC50

Caption: Experimental workflow for the in vitro cholinesterase inhibition assay.

References

Application Note and Protocol for the Purification of 1-Benzylpiperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the purification of 1-benzylpiperidine, a key intermediate in the synthesis of various pharmaceuticals and fine chemicals.[1] The protocol outlines two primary methods for purification: vacuum distillation and column chromatography. These methods are designed to remove common impurities such as starting materials from the synthesis (e.g., piperidine and benzyl chloride), byproducts, and residual solvents. This guide also presents expected quantitative data in a tabular format for easy comparison and includes a visual workflow diagram to facilitate understanding of the purification process.

Introduction

This compound is a tertiary amine widely utilized as a versatile building block in organic synthesis, particularly in the development of novel therapeutic agents targeting neurological disorders.[1] Its role as a key intermediate necessitates a high degree of purity to ensure the desired reaction outcomes and to meet the stringent quality standards of the pharmaceutical industry. The purification of this compound from a crude reaction mixture is a critical step to eliminate unreacted reagents, catalysts, and side products. This protocol details two effective methods for achieving high-purity this compound.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is provided in Table 1. This information is essential for handling the compound and for setting the parameters during the purification process.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₂H₁₇N[1][2]
Molecular Weight175.28 g/mol [1]
AppearanceColorless to slightly yellow clear liquid[1]
Boiling Point66 °C at 0.5 mmHg[1]
Density0.96 g/mL[1]
Refractive Indexn20/D 1.53[1]

Experimental Protocols

Two primary methods for the purification of this compound are presented below: vacuum distillation and flash column chromatography. The choice of method will depend on the nature of the impurities and the desired final purity.

Method 1: Purification by Vacuum Distillation

Vacuum distillation is a suitable method for separating this compound from non-volatile impurities or from substances with significantly different boiling points. Given its relatively high boiling point at atmospheric pressure, distillation under reduced pressure is necessary to prevent decomposition.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Short path distillation head with condenser

  • Receiving flask

  • Vacuum pump

  • Heating mantle with stirrer

  • Thermometer

  • Cold trap

Procedure:

  • Setup: Assemble the distillation apparatus. Ensure all glassware is dry and the joints are properly sealed.

  • Charging the Flask: Charge the round-bottom flask with the crude this compound. Add a magnetic stir bar or boiling chips to ensure smooth boiling.

  • Applying Vacuum: Gradually apply vacuum to the system. A cold trap using liquid nitrogen or a dry ice/acetone slurry should be in place to protect the vacuum pump.

  • Heating: Once the desired vacuum is achieved (e.g., 0.5 mmHg), begin heating the flask using the heating mantle.

  • Fraction Collection: Monitor the temperature at the distillation head. Collect any low-boiling fractions first. The main fraction of pure this compound should be collected at the expected boiling point (approximately 66 °C at 0.5 mmHg).[1]

  • Completion: Once the main fraction has been collected and the temperature begins to rise or drop, stop the distillation.

  • Characterization: Analyze the purity of the distilled product using techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Method 2: Purification by Flash Column Chromatography

Flash column chromatography is an effective technique for separating this compound from impurities with similar boiling points or when a very high degree of purity is required.[3] Due to the basic nature of amines, it is often beneficial to use a stationary phase that has been neutralized or to add a small amount of a basic modifier to the eluent to prevent tailing.[4][5]

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Solvent system (e.g., Hexane/Ethyl Acetate with 0.1-1% triethylamine)

  • Glass chromatography column

  • Flash chromatography system (optional)

  • Collection tubes

  • Thin-Layer Chromatography (TLC) plates and chamber

  • UV lamp

Procedure:

  • Solvent System Selection: Determine an appropriate solvent system using TLC analysis. A common starting point for N-benzyl amines is a mixture of hexane and ethyl acetate.[4] The addition of a small amount of triethylamine to the eluent can improve separation by minimizing interactions with the acidic silica gel.[4]

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent and carefully pack the column.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and load it onto the top of the silica gel column.

  • Elution: Begin elution with the solvent system, gradually increasing the polarity if necessary.

  • Fraction Collection: Collect fractions and monitor the elution of the product by TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.

  • Characterization: Assess the purity of the final product by GC or NMR.

Data Presentation

The following tables summarize the expected quantitative data from the purification of this compound.

Table 2: Purification of this compound by Vacuum Distillation

ParameterBefore PurificationAfter Purification
Appearance Yellow to brown oilColorless to pale yellow liquid
Purity (GC) ~85-95%>98%
Yield N/A80-90%
Key Impurities Piperidine, Benzyl chloride, Dibenzylpiperidine<2%

Table 3: Purification of this compound by Flash Column Chromatography

ParameterBefore PurificationAfter Purification
Appearance Yellow to brown oilColorless oil
Purity (GC/NMR) ~85-95%>99%
Yield N/A70-85%
Key Impurities Starting materials, polar byproducts<1%

Workflow and Logic Diagrams

The following diagrams illustrate the experimental workflow for the purification of this compound.

Purification_Workflow Crude Crude this compound ChooseMethod Choose Purification Method Crude->ChooseMethod Distillation Vacuum Distillation ChooseMethod->Distillation Volatility Difference Chromatography Column Chromatography ChooseMethod->Chromatography High Purity Needed SetupDistill Assemble Distillation Apparatus Distillation->SetupDistill SetupChrom Prepare Column Chromatography->SetupChrom ChargeDistill Charge Flask SetupDistill->ChargeDistill VacDistill Apply Vacuum & Heat ChargeDistill->VacDistill CollectDistill Collect Fractions VacDistill->CollectDistill Analysis Purity Analysis (GC/NMR) CollectDistill->Analysis LoadChrom Load Sample SetupChrom->LoadChrom EluteChrom Elute with Solvent Gradient LoadChrom->EluteChrom CollectChrom Collect Fractions EluteChrom->CollectChrom CollectChrom->Analysis PureProduct Pure this compound Analysis->PureProduct

Caption: Experimental workflow for the purification of this compound.

Synthesis_Purification_Logic Start Starting Materials (Piperidine, Benzyl Halide) Reaction N-Alkylation Reaction Start->Reaction Crude Crude Product Mixture Reaction->Crude Workup Aqueous Workup (e.g., Acid-Base Extraction) Crude->Workup Purification Purification (Distillation or Chromatography) Workup->Purification Final Pure this compound (>98%) Purification->Final

References

Application Notes and Protocols: 1-Benzylpiperidine in the Synthesis of Opioid Receptor Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1-benzylpiperidine scaffold is a key pharmacophore in the development of novel opioid receptor ligands. Its structural features allow for modification to achieve desired affinity and efficacy at various opioid receptors, including the mu-opioid receptor (MOR), a primary target for analgesia. Recent research has focused on the design of dual-acting ligands that modulate both the MOR and the sigma-1 receptor (σ1R). This dual-target approach aims to enhance analgesic effects while mitigating common opioid-related side effects such as respiratory depression, constipation, and the development of tolerance and dependence.[1] This document provides detailed application notes and experimental protocols for the synthesis and evaluation of this compound-based opioid receptor ligands, with a focus on these promising dual MOR/σ1R modulators.

Data Presentation

The following table summarizes the in vitro binding affinities and in vivo analgesic potency of a recently developed benzylpiperidine derivative, compound 52, which exhibits dual activity at the MOR and σ1R.[1]

CompoundTarget ReceptorBinding Affinity (Ki, nM)Analgesic Potency (ED50, mg/kg)Pain ModelSpecies
52 MOR56.44.04Abdominal Contraction TestMice
σ1R11.06.88Carrageenan-induced Inflammatory PainMice
13.98Formalin Test (Phase II)Rats
7.62Complete Freund's Adjuvant (CFA)-induced Chronic PainMice

Signaling Pathways

The development of dual MOR/σ1R ligands is based on the interplay between their respective signaling pathways. MOR activation typically leads to analgesia through G-protein coupling, while σ1R modulation can influence MOR signaling and has been implicated in pain perception.

MOR_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Ligand This compound (e.g., Compound 52) MOR μ-Opioid Receptor (MOR) Ligand->MOR Agonist Sigma1R σ1 Receptor (σ1R) Ligand->Sigma1R Antagonist G_protein Gi/o Protein MOR->G_protein Activates Sigma1R->MOR Modulates Reduced_Side_Effects Reduced Side Effects (e.g., Constipation, Dependence) Sigma1R->Reduced_Side_Effects AC Adenylyl Cyclase G_protein->AC Inhibits K_channel ↑ K+ Efflux (Hyperpolarization) G_protein->K_channel Activates Ca_channel ↓ Ca2+ Influx G_protein->Ca_channel Inhibits cAMP ↓ cAMP AC->cAMP Analgesia Analgesia cAMP->Analgesia K_channel->Analgesia Ca_channel->Analgesia

Caption: Dual MOR Agonist/σ1R Antagonist Signaling Pathway.

Experimental Protocols

General Synthesis of this compound Derivatives

The synthesis of the target dual MOR/σ1R ligands generally involves a multi-step process. A representative synthetic scheme is outlined below. While the specific details for the synthesis of each analog can be found in the primary literature, this protocol provides a general framework.

Synthesis_Workflow Start 4-Piperidone Monohydrate Hydrochloride Step1 N-Benzylation Start->Step1 Intermediate1 1-Benzyl-4-piperidone Step1->Intermediate1 Step2 Reductive Amination with Substituted Aniline Intermediate1->Step2 Intermediate2 N-(1-benzylpiperidin-4-yl)- (substituted)aniline Step2->Intermediate2 Step3 Acylation with Propionyl Chloride Intermediate2->Step3 Final_Product Target this compound Derivative (e.g., Compound 52) Step3->Final_Product

Caption: General Synthetic Workflow for this compound Derivatives.

Note: The detailed experimental procedures, including specific reagents, solvents, reaction times, temperatures, and purification methods for the 30 benzylpiperidine derivatives, including compound 52, are described by Li et al. in Bioorganic Chemistry, 2024.[1] Accessing the supplementary information of this publication is recommended for precise replication.

Protocol 1: In Vitro Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of test compounds for the MOR and σ1R.

Materials:

  • Cell membranes expressing human MOR or σ1R

  • Radioligand for MOR (e.g., [³H]-DAMGO)

  • Radioligand for σ1R (e.g., [³H]-(+)-pentazocine)

  • Non-specific binding control (e.g., Naloxone for MOR, Haloperidol for σ1R)

  • Test compounds (this compound derivatives)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • 96-well plates

  • Glass fiber filters

  • Cell harvester

  • Scintillation counter and scintillation fluid

Procedure:

  • Plate Setup: In a 96-well plate, add assay buffer, the test compound at various concentrations, and the cell membrane preparation.

  • Radioligand Addition: Add the respective radioligand to each well. For total binding wells, add only the radioligand and membranes. For non-specific binding wells, add the radioligand, membranes, and a high concentration of the non-specific binding control.

  • Incubation: Incubate the plates at room temperature for a specified time (e.g., 60-120 minutes) to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value for each test compound (the concentration that inhibits 50% of the specific binding of the radioligand). Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

Binding_Assay_Workflow Start Prepare Reagents: Membranes, Radioligand, Test Compounds, Buffers Step1 Plate Incubation: Add reagents to 96-well plate Start->Step1 Step2 Filtration: Separate bound and free radioligand Step1->Step2 Step3 Washing: Remove non-specific binding Step2->Step3 Step4 Scintillation Counting: Quantify bound radioactivity Step3->Step4 Step5 Data Analysis: Calculate IC50 and Ki values Step4->Step5

Caption: Experimental Workflow for In Vitro Receptor Binding Assay.

Protocol 2: Carrageenan-Induced Inflammatory Pain Model in Mice

This in vivo model is used to assess the anti-inflammatory and analgesic effects of the synthesized compounds.

Materials:

  • Male Kunming mice (18-22 g)

  • Carrageenan solution (1% w/v in sterile saline)

  • Test compounds (this compound derivatives) dissolved in a suitable vehicle

  • Positive control (e.g., Oxycodone)

  • Vehicle control

  • Paw volume measurement device (plethysmometer) or calipers

  • Syringes and needles

Procedure:

  • Acclimatization: Acclimate the mice to the experimental environment for at least 3 days.

  • Baseline Measurement: Measure the baseline paw volume of the right hind paw of each mouse.

  • Compound Administration: Administer the test compound, positive control, or vehicle to the mice via the desired route (e.g., intraperitoneally, orally).

  • Induction of Inflammation: After a set time (e.g., 30 minutes post-compound administration), inject a small volume (e.g., 50 µL) of carrageenan solution into the plantar surface of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume at various time points after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

  • Data Analysis: Calculate the percentage of paw edema inhibition for each group compared to the vehicle control group. Determine the ED50 value of the test compound.

Protocol 3: Formalin Test in Rats

This model assesses the analgesic effects of compounds on both acute and tonic pain.

Materials:

  • Male Sprague-Dawley rats (200-220 g)

  • Formalin solution (5% in sterile saline)

  • Test compounds (this compound derivatives) dissolved in a suitable vehicle

  • Positive control (e.g., Oxycodone)

  • Vehicle control

  • Observation chambers with mirrors

  • Syringes and needles

  • Timer

Procedure:

  • Acclimatization: Acclimate the rats to the observation chambers for at least 30 minutes before the test.

  • Compound Administration: Administer the test compound, positive control, or vehicle to the rats.

  • Formalin Injection: After a set time (e.g., 60 minutes post-compound administration), inject a small volume (e.g., 50 µL) of formalin solution into the plantar surface of the right hind paw.

  • Observation: Immediately place the rat back into the observation chamber and record the total time spent licking and biting the injected paw during two phases:

    • Phase I (Acute Phase): 0-5 minutes post-injection.

    • Phase II (Tonic Phase): 15-30 minutes post-injection.

  • Data Analysis: Compare the time spent in nociceptive behaviors in the drug-treated groups to the vehicle control group. Calculate the percentage of inhibition and determine the ED50 value of the test compound for each phase.

Conclusion

The this compound scaffold serves as a versatile platform for the design of potent opioid receptor ligands. The development of dual MOR agonists and σ1R antagonists represents a promising strategy to achieve effective pain relief with an improved side-effect profile. The protocols and data presented here provide a valuable resource for researchers engaged in the discovery and development of next-generation analgesics.

References

Application of 1-Benzylpiperidine in Multi-Target Drug Design for Neurodegenerative Diseases

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1-benzylpiperidine scaffold is a privileged structure in medicinal chemistry, notably recognized for its presence in donepezil, a cornerstone in the symptomatic treatment of Alzheimer's disease (AD).[1] Its inherent ability to interact with key biological targets implicated in neurodegeneration makes it an ideal framework for the development of multi-target-directed ligands (MTDLs). This approach aims to simultaneously modulate multiple pathological pathways, offering a more holistic therapeutic strategy for complex diseases like AD, which involve multifaceted and interconnected subpathologies such as protein aggregation, impaired neurotransmission, oxidative stress, and neuroinflammation.[1][2] This document provides a detailed overview of the application of this compound in multi-target drug design, complete with quantitative data on various derivatives and detailed protocols for their evaluation.

Multi-Target Strategy in Alzheimer's Disease

Alzheimer's disease is a progressive neurodegenerative disorder with a complex pathophysiology.[2] The limitations of single-target drugs have spurred the development of MTDLs that can engage several targets simultaneously.[2][3] The this compound moiety has been successfully incorporated into hybrid molecules designed to interact with a range of AD-related targets, including:

  • Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE): Inhibition of these enzymes increases the levels of the neurotransmitter acetylcholine, which is crucial for cognitive function.[3][4][5]

  • β-Secretase 1 (BACE-1): This enzyme is involved in the amyloidogenic pathway, leading to the production of neurotoxic amyloid-β (Aβ) plaques.[6][7]

  • Monoamine Oxidase A and B (MAO-A/B): These enzymes are involved in the degradation of neurotransmitters and their inhibition can have neuroprotective and antidepressant effects.[8][9]

  • Glycogen Synthase Kinase-3β (GSK-3β): This kinase is implicated in tau hyperphosphorylation, a key event in the formation of neurofibrillary tangles.[10][11][12]

  • Serotonin Transporter (SERT): Targeting SERT can help manage the depressive symptoms often associated with AD.[3][4]

Quantitative Data on this compound Derivatives

The following tables summarize the inhibitory activities of various this compound derivatives against key molecular targets in Alzheimer's disease.

Table 1: Cholinesterase and BACE-1 Inhibitory Activities

Compound ClassDerivativeAChE IC₅₀ (µM)BuChE IC₅₀ (µM)BACE-1 IC₅₀ (µM)Reference
Donepezil-based Hybrids Benzimidazole Hybrid4.0 - 30.0-Moderate Inhibition[13]
Pyridonepezil 220.00946.6-[14]
Benzimidazolinones Compound 15b0.39--[5][15]
Compound 15j-0.16-[5][15]
N-Benzylpiperidine Analogs Compound 25Moderate-Significant Inhibition[6][7]
Compound 26Moderate-Significant Inhibition[6][7]
Compound 40Significant-Significant Inhibition[6][7]
Compound 41Significant-Significant Inhibition[6][7]

Table 2: MAO, GSK-3β, and SERT Inhibitory Activities

Compound ClassDerivativeMAO-A IC₅₀ (µM)MAO-B IC₅₀ (µM)GSK-3β IC₅₀ (µM)SERT Kᵢ (µM)Reference
Pyridazinobenzylpiperidines Compound S53.8570.203--[8][9]
Compound S16-0.979--[8][9]
1-Benzoylpiperidine Derivatives Compound 21---25.5[3]
N-Benzyl piperidine derivatives Compound d5--0.17 (HDAC)-[16]
Compound d10--0.45 (HDAC)-[16]

Note: "-" indicates data not available in the cited sources.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the evaluation of this compound-based multi-target agents.

Protocol 1: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

Objective: To determine the in vitro inhibitory activity of test compounds against AChE.

Principle: This colorimetric assay measures the activity of AChE by monitoring the hydrolysis of acetylthiocholine (ATC) to thiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate, which is quantified spectrophotometrically at 412 nm.[5][17]

Materials:

  • 96-well microplate

  • Microplate reader

  • Acetylcholinesterase (AChE) from electric eel

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (0.1 M, pH 8.0)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of DTNB in phosphate buffer.

    • Prepare a 14 mM stock solution of ATCI in deionized water.

    • Prepare a working solution of AChE (e.g., 0.2 U/mL) in phosphate buffer.

  • Assay Setup (in a 96-well plate):

    • Blank: 170 µL phosphate buffer + 10 µL DTNB + 10 µL water.

    • Control (No Inhibitor): 150 µL phosphate buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL solvent.

    • Test Sample: 150 µL phosphate buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL test compound solution (at various concentrations).

  • Pre-incubation: Mix the contents of each well and incubate the plate at 25°C for 15 minutes.

  • Reaction Initiation: Add 10 µL of the 14 mM ATCI solution to all wells except the blank (add 10 µL of water to the blank).

  • Measurement: Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute) for 10-15 minutes using a microplate reader in kinetic mode.

  • Data Analysis: Calculate the rate of reaction (change in absorbance per minute) for each well. The percentage of inhibition is calculated using the following formula: % Inhibition = [1 - (Rate of sample / Rate of control)] x 100 The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Protocol 2: Monoamine Oxidase (MAO-A and MAO-B) Inhibition Assay

Objective: To determine the inhibitory potency of test compounds against MAO-A and MAO-B.

Principle: This assay measures the activity of MAO enzymes by monitoring the oxidation of a substrate, such as kynuramine, which results in the formation of a fluorescent product. The decrease in fluorescence in the presence of an inhibitor is proportional to its inhibitory activity.[18]

Materials:

  • 96-well black microplate

  • Fluorescence microplate reader

  • Recombinant human MAO-A and MAO-B enzymes

  • Kynuramine (substrate)

  • Clorgyline (MAO-A selective inhibitor) and Selegiline (MAO-B selective inhibitor) as positive controls

  • Potassium phosphate buffer (pH 7.4)

  • Test compounds dissolved in DMSO

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of test compounds and positive controls in DMSO.

    • Prepare working solutions of MAO-A and MAO-B enzymes in the assay buffer.

    • Prepare a working solution of kynuramine in the assay buffer.

  • Assay Setup (in a 96-well plate):

    • Add the test compound or control solution to the wells.

    • Add the MAO-A or MAO-B enzyme solution to the wells.

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow for inhibitor-enzyme interaction.

  • Reaction Initiation: Add the kynuramine substrate solution to all wells to start the reaction.

  • Measurement: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes). Measure the fluorescence intensity using a microplate reader (e.g., excitation at 320 nm and emission at 405 nm for the product of kynuramine).

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the control (no inhibitor). Determine the IC₅₀ values as described in Protocol 1.

Protocol 3: Glycogen Synthase Kinase-3β (GSK-3β) Inhibition Assay

Objective: To measure the inhibitory activity of test compounds against GSK-3β.

Principle: This assay typically involves a kinase reaction where GSK-3β phosphorylates a specific substrate. The amount of phosphorylation is then quantified, often using a luminescence-based method that measures the amount of ATP consumed during the reaction (e.g., ADP-Glo™ Kinase Assay).[7]

Materials:

  • 96-well white microplate

  • Luminometer

  • Recombinant human GSK-3β enzyme

  • GSK-3β substrate peptide

  • ATP

  • Kinase assay buffer

  • ADP-Glo™ Kinase Assay reagents (Promega)

  • Test compounds dissolved in DMSO

Procedure:

  • Assay Setup (in a 96-well plate):

    • Add the kinase assay buffer, GSK-3β enzyme, and substrate peptide to the wells.

    • Add the test compound or solvent control to the respective wells.

  • Reaction Initiation: Add ATP to all wells to start the kinase reaction.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • ATP Depletion: Add the ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Signal Generation: Add the Kinase Detection Reagent to all wells to convert the generated ADP back to ATP and generate a luminescent signal. Incubate for 30 minutes.

  • Measurement: Measure the luminescence using a luminometer.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percentage of inhibition and IC₅₀ values as described in Protocol 1.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways targeted by this compound derivatives and a general workflow for their experimental evaluation.

Cholinergic_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_synthesis Acetyl-CoA + Choline -> ACh Vesicle Synaptic Vesicle ACh_synthesis->Vesicle VAChT ACh_release ACh Release Vesicle->ACh_release Action Potential ACh ACh ACh_release->ACh AChE AChE ACh->AChE Hydrolysis Receptor Cholinergic Receptor (Nicotinic/Muscarinic) ACh->Receptor ACh_hydrolysis Choline + Acetate AChE->ACh_hydrolysis Inhibitor This compound Derivative Inhibitor->AChE Inhibition Signal Signal Transduction Receptor->Signal Response Cognitive Function Signal->Response Amyloidogenic_Pathway cluster_non_amyloidogenic Non-Amyloidogenic Pathway cluster_amyloidogenic Amyloidogenic Pathway APP Amyloid Precursor Protein (APP) alpha_secretase α-Secretase APP->alpha_secretase BACE1 β-Secretase (BACE1) APP->BACE1 sAPPalpha sAPPα (Neuroprotective) alpha_secretase->sAPPalpha CTF83 CTF83 alpha_secretase->CTF83 gamma_secretase_1 γ-Secretase CTF83->gamma_secretase_1 p3 p3 fragment gamma_secretase_1->p3 sAPPbeta sAPPβ BACE1->sAPPbeta CTF99 CTF99 BACE1->CTF99 gamma_secretase_2 γ-Secretase CTF99->gamma_secretase_2 Abeta Amyloid-β (Aβ) (Neurotoxic) gamma_secretase_2->Abeta Plaques Aβ Plaques Abeta->Plaques Inhibitor This compound Derivative Inhibitor->BACE1 Inhibition Experimental_Workflow cluster_in_vitro cluster_cell_based cluster_in_vivo start Design & Synthesis of This compound Derivatives in_vitro In Vitro Evaluation start->in_vitro cell_based Cell-Based Assays in_vitro->cell_based enzyme_assays Enzyme Inhibition Assays (AChE, BACE-1, MAO, GSK-3β) binding_assays Receptor Binding Assays (SERT) in_vivo In Vivo Studies cell_based->in_vivo neuroprotection Neuroprotection Assays bbb_permeability BBB Permeability (PAMPA) toxicity Cytotoxicity Assays lead_opt Lead Optimization in_vivo->lead_opt animal_models Animal Models of AD (e.g., scopolamine-induced amnesia) pk_pd Pharmacokinetics & Pharmacodynamics

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 1-Benzylpiperidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 1-benzylpiperidine.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The two most prevalent methods for synthesizing this compound are:

  • N-Alkylation of Piperidine: This method involves the direct reaction of piperidine with a benzyl halide (e.g., benzyl chloride or benzyl bromide) in the presence of a base.[1]

  • Reductive Amination: This approach consists of the reaction between benzaldehyde and piperidine to form an iminium ion intermediate, which is then reduced in situ to yield this compound.[1]

Q2: Which synthesis method is generally preferred?

A2: The choice of method depends on several factors, including the availability and stability of starting materials, desired reaction conditions, and scale. Reductive amination is often favored as it avoids the use of potentially lachrymatory and reactive benzyl halides.[2] It is a two-step, one-pot process that can be more efficient.[2] However, N-alkylation is a classic and straightforward method if the benzyl halide is readily available and stable.

Q3: What are the typical byproducts in the N-alkylation synthesis of this compound?

A3: The primary byproducts in the N-alkylation method are benzyl alcohol and the dibenzylpiperidinium salt (a quaternary ammonium salt). Benzyl alcohol can form if hydroxide ions are present, which can occur with certain bases or if there is water in the reaction mixture.[1] Over-alkylation to the quaternary salt can occur, especially if an excess of the benzyl halide is used.[3]

Q4: How can I minimize side product formation in reductive amination?

A4: A common side product in reductive amination is the alcohol formed from the reduction of the starting aldehyde (benzyl alcohol in this case). To minimize this, use a reducing agent that is selective for the iminium ion over the carbonyl group. Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is an excellent choice for this reason. Performing the reaction in two distinct steps—first forming the imine/iminium ion, then adding the reducing agent—can also reduce unwanted side reactions.

Troubleshooting Guides

N-Alkylation of Piperidine with Benzyl Halide
Issue Potential Cause Proposed Solution
Low or No Product Formation Inactive Alkylating Agent: Benzyl halide may have degraded.Use a fresh bottle of benzyl halide or purify the existing stock.
Inappropriate Base: The base may be too weak to effectively neutralize the acid formed during the reaction.Switch to a stronger base (e.g., from K₂CO₃ to NaH or DIPEA). Ensure the base is finely powdered and dry if it is a solid.
Poor Solubility: Reactants or the base may not be soluble in the chosen solvent.Change to a more polar aprotic solvent like DMF or acetonitrile to improve solubility.[4]
Formation of Benzyl Alcohol Byproduct Presence of Hydroxide Ions: The base used may be generating hydroxide ions, or there is water in the reaction.Use an anhydrous, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). Ensure all glassware is oven-dried and use anhydrous solvents.[4]
Formation of Quaternary Ammonium Salt Excess Alkylating Agent: Using too much benzyl halide can lead to a second alkylation.Add the benzyl halide slowly and portion-wise to the reaction mixture to maintain an excess of piperidine.[3] Use a stoichiometric amount or a slight excess of piperidine.
Reaction Stalls Insufficient Temperature: The reaction may require thermal energy to proceed at a reasonable rate.Gently heat the reaction mixture. For less reactive benzyl chlorides, increasing the temperature may be necessary.
Formation of Piperidine Hydrohalide Salt: The salt of piperidine and the generated acid can precipitate and slow down the reaction.Use a base to neutralize the acid as it forms. Vigorous stirring can also help.[3]
Reductive Amination of Benzaldehyde with Piperidine
Issue Potential Cause Proposed Solution
Low or No Product Formation Inefficient Iminium Ion Formation: The equilibrium may not favor the formation of the iminium ion intermediate.The formation of the iminium ion is often acid-catalyzed. Add a catalytic amount of a Brønsted acid like acetic acid. Optimal pH is typically mildly acidic (around 4-6).
Decomposition of Reducing Agent: Borohydride-based reducing agents are sensitive to moisture and acidic conditions.Ensure all reagents and solvents are anhydrous. If using an acid catalyst, opt for a pH-tolerant reducing agent like sodium triacetoxyborohydride (STAB).
High Amount of Benzyl Alcohol Byproduct Non-selective Reducing Agent: The reducing agent is reducing the benzaldehyde before it can form the iminium ion.Use a mild and selective reducing agent like sodium triacetoxyborohydride (STAB), which is known to preferentially reduce iminium ions over carbonyls.
Incorrect Order of Addition: Adding the reducing agent too early can lead to aldehyde reduction.Allow the benzaldehyde and piperidine to stir together for a period (e.g., 30-60 minutes) to form the iminium ion before adding the reducing agent.[2]
Reaction is Sluggish Steric Hindrance: Although not a major issue with piperidine and benzaldehyde, highly substituted analogs can slow the reaction.Consider increasing the reaction temperature or reaction time.
Impure Starting Materials: Impurities in the benzaldehyde or piperidine can inhibit the reaction.Purify the starting materials if their purity is questionable.

Data Presentation

Comparison of Reaction Conditions for this compound Synthesis

N-Alkylation

Piperidine DerivativeBenzylating AgentBaseSolventTemperatureTimeYield (%)
PiperidineBenzyl chlorideK₂CO₃EtOH80 °C (MW)40 min>90
Piperidine4-(Trifluoromethyl)benzyl chlorideK₂CO₃EtOH80 °C (MW)40 min~85
4-MethylpiperidineBenzyl bromideDIPEAMeCNRT12 h~92
Piperidine4-Methoxybenzyl chlorideDIPEADCMRT12 h>90

Data synthesized from a representative protocol. Yields can vary based on specific substrate and reaction scale.[2]

Reductive Amination

Reducing AgentSelectivity for Iminium IonTypical ConditionsNotes
NaBH(OAc)₃ HighDCM or DCE, RTOften the reagent of choice due to its high selectivity and mild reaction conditions.[2]
NaBH₃CN ModerateMethanol, pH 6-7Effective, but toxic cyanide is a byproduct. Requires careful pH control.
NaBH₄ LowMethanol, RTCan reduce aldehydes and ketones, leading to alcohol byproducts. Often used with a Lewis acid to promote imine formation.[5]
H₂/Catalyst HighPd/C, PtO₂, Raney Ni"Green" method, but requires specialized hydrogenation equipment.

Experimental Protocols

Protocol 1: N-Alkylation of Piperidine with Benzyl Chloride

Materials:

  • Piperidine

  • Benzyl chloride

  • Potassium carbonate (K₂CO₃), finely powdered

  • Ethanol (EtOH)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

Procedure:

  • To a round-bottom flask, add piperidine (1.0 eq.) and ethanol.

  • Add potassium carbonate (1.5 eq.) to the solution.

  • Slowly add benzyl chloride (1.05 eq.) to the stirred suspension.

  • Heat the reaction mixture to reflux (or at 80°C if using a microwave reactor) and stir for the required time (e.g., 40 minutes for microwave, or several hours for conventional heating).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and filter off the solid potassium carbonate.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Partition the residue between an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purify the crude product by vacuum distillation or flash column chromatography to obtain pure this compound.

Protocol 2: Reductive Amination of Benzaldehyde with Piperidine

Materials:

  • Piperidine

  • Benzaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM) or 1,2-dichloroethane (DCE)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • To a round-bottom flask, add piperidine (1.0 eq.) and benzaldehyde (1.0-1.2 eq.) in dichloromethane.

  • Stir the solution at room temperature for 30-60 minutes to facilitate the formation of the iminium ion intermediate. A catalytic amount of acetic acid can be added to speed up this step.[2]

  • In a separate flask, prepare a suspension of sodium triacetoxyborohydride (1.5 eq.) in dichloromethane.

  • Slowly and portion-wise, add the suspension of the reducing agent to the reaction mixture. Be cautious as gas evolution may occur.[2]

  • Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within 2-12 hours.[2]

  • Once the reaction is complete, quench it by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate under reduced pressure to yield the crude this compound.

  • Purify the product by vacuum distillation or flash column chromatography.

Mandatory Visualizations

N_Alkylation_Pathway N-Alkylation Reaction Pathway cluster_reactants Reactants cluster_products Products piperidine Piperidine salt Piperidinium Halide piperidine->salt + Benzyl Halide benzyl_halide Benzyl Halide (e.g., Benzyl Chloride) base Base (e.g., K₂CO₃) base_salt Base Salt + H₂O base->base_salt product This compound salt->product + Base - H-X acid H-X acid->base_salt

Caption: N-Alkylation reaction pathway for this compound synthesis.

Reductive_Amination_Pathway Reductive Amination Reaction Pathway cluster_products Product piperidine Piperidine iminium Iminium Ion Intermediate piperidine->iminium benzaldehyde Benzaldehyde benzaldehyde->iminium + H₂O product This compound iminium->product + Reducing Agent reducing_agent Reducing Agent (e.g., NaBH(OAc)₃)

Caption: Reductive amination pathway for this compound synthesis.

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield start Low Yield of This compound check_method Which synthesis method was used? start->check_method n_alkylation N-Alkylation check_method->n_alkylation N-Alkylation reductive_amination Reductive Amination check_method->reductive_amination Reductive Amination check_reagents_na Check Reagent Purity (Benzyl Halide, Base) n_alkylation->check_reagents_na check_conditions_na Optimize Conditions (Solvent, Temperature) check_reagents_na->check_conditions_na check_byproducts_na Analyze for Byproducts (Quaternary Salt, Alcohol) check_conditions_na->check_byproducts_na end Improved Yield check_byproducts_na->end check_iminium Optimize Iminium Formation (pH, Catalyst) reductive_amination->check_iminium check_reducing_agent Check Reducing Agent (Type, Purity, Addition) check_iminium->check_reducing_agent check_byproducts_ra Analyze for Byproducts (Benzyl Alcohol) check_reducing_agent->check_byproducts_ra check_byproducts_ra->end

References

Technical Support Center: N-Alkylation of Piperidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the N-alkylation of piperidine. Our goal is to help you minimize common byproducts, optimize reaction conditions, and achieve higher yields of your target N-alkylated piperidine derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts observed during the N-alkylation of piperidine?

The most common byproduct in the N-alkylation of piperidine with alkyl halides is the quaternary ammonium salt .[1][2] This occurs when the initially formed tertiary amine undergoes a second alkylation. Another potential issue is over-alkylation , where multiple alkyl groups are added, especially when using reactive alkylating agents.[3][4] In reductive amination procedures, potential side products can include unreacted starting materials and byproducts from the reducing agent.[5]

Q2: Why is the formation of quaternary ammonium salts problematic?

Quaternary ammonium salts are often highly water-soluble, which can complicate the purification process, particularly during aqueous work-ups.[1] This can lead to lower isolated yields of the desired mono-alkylated product and may require more complex purification techniques than simple extraction.[1]

Q3: What factors contribute to the formation of quaternary ammonium salts?

Several factors can promote the formation of these undesirable byproducts:

  • Stoichiometry: Using an excess of the alkylating agent significantly increases the probability of a second alkylation event.[1]

  • Reactivity: The newly formed N-alkylated piperidine (a tertiary amine) is often more nucleophilic than the starting piperidine (a secondary amine), making it more susceptible to a second alkylation.[1]

  • Reaction Conditions: The choice of solvent, temperature, and the type of base used can influence the relative rates of mono- and di-alkylation.[1] For instance, polar aprotic solvents like acetonitrile or DMF are commonly used.[1]

  • Slow Reaction: If the desired mono-alkylation is slow, it can allow for the accumulation of the tertiary amine product, which can then react further to form the quaternary salt.[1]

Q4: How can I minimize or prevent the formation of quaternary ammonium salts?

To suppress the formation of quaternary ammonium salts, consider the following strategies:

  • Adjust Stoichiometry: Use a 2-3 fold excess of piperidine relative to the alkylating agent.[1]

  • Slow Addition: Add the alkylating agent slowly to the reaction mixture, for example, using a syringe pump.[6] This helps to maintain a low concentration of the alkylating agent, favoring mono-alkylation.

  • Use of a Base: Incorporate a non-nucleophilic base, such as N,N-diisopropylethylamine (Hünig's base) or potassium carbonate, to neutralize the acid (HX) generated during the reaction.[1][6] This prevents the protonation of the starting piperidine, which would render it non-nucleophilic.[1]

  • Consider Reductive Amination: This alternative method avoids the use of alkyl halides and therefore eliminates the possibility of quaternary salt formation.[1][2] It involves reacting piperidine with an aldehyde or ketone in the presence of a reducing agent.[2]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or no yield of the desired N-alkylated product. 1. Protonation of Piperidine: The acid generated during the reaction can protonate the starting material, making it non-nucleophilic.[1] 2. Low Reactivity of Alkylating Agent: Alkyl chlorides are less reactive than bromides, which are less reactive than iodides.[7]1. Add a Base: Use a non-nucleophilic base like N,N-diisopropylethylamine or potassium carbonate to neutralize the acid.[1] 2. Increase Reactivity: Switch to a more reactive alkyl halide (e.g., from chloride to bromide or iodide). Increasing the reaction temperature can also help, but monitor for byproduct formation.[7]
Presence of a highly water-soluble byproduct. Quaternary Ammonium Salt Formation: This is a classic indicator of over-alkylation.[1]1. Optimize Stoichiometry: Use an excess of piperidine (2-3 equivalents). 2. Slow Addition: Add the alkylating agent dropwise or via syringe pump.[6] 3. Alternative Method: Switch to reductive amination, which avoids the formation of quaternary salts.[1][2]
Reaction is very slow or does not go to completion. 1. Piperidine is Protonated: The starting amine is deactivated by the acid byproduct.[1] 2. Insufficient Reaction Temperature. 1. Add a Base: A non-nucleophilic base will neutralize the acid and allow the reaction to proceed.[1] 2. Increase Temperature: Gently heating the reaction can increase the rate, but be cautious as this may also increase the rate of quaternary salt formation.[1]

Quantitative Data Summary

The following table summarizes typical yields for the N-alkylation of piperidine derivatives under different reaction conditions. Note that yields are highly dependent on the specific substrates and reaction conditions used.

N-Alkylation Method Piperidine Derivative Alkylating/Carbonyl Reagent Base/Reducing Agent Solvent Typical Yield Reference
Direct AlkylationPiperidin-4-amineFurfuryl chlorideK₂CO₃AcetonitrileGood to Excellent[8]
Direct AlkylationPiperidineMethyl iodideN,N-diisopropylethylamineAcetonitrile< 70%[6]
Reductive Amination4-PiperidinecarboxamideVarious aldehydesNaBH(OAc)₃DCE or DCMGood to Excellent[9]
Reductive AminationN-(4-chlorophenyl)piperidin-4-amineVarious aldehydes/ketonesNaBH(OAc)₃DCM or DCEGood to Excellent[10]

Experimental Protocols

Protocol 1: Direct N-Alkylation with an Alkyl Halide

This protocol describes a general procedure for the direct N-alkylation of piperidine using an alkyl halide and a non-nucleophilic base.[1][6]

Materials:

  • Piperidine (1 equivalent)

  • Alkyl halide (e.g., alkyl bromide or iodide) (1.1 equivalents)

  • N,N-Diisopropylethylamine (Hünig's base) (1.5 equivalents)[1]

  • Anhydrous acetonitrile

Procedure:

  • To a round-bottom flask under a nitrogen atmosphere, add piperidine, N,N-diisopropylethylamine, and anhydrous acetonitrile.

  • Stir the solution at room temperature.

  • Add the alkyl halide dropwise to the mixture.

  • Stir the reaction at room temperature until the starting materials are consumed (monitor by TLC or GC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Perform an aqueous work-up by partitioning the residue between an organic solvent (e.g., ethyl acetate) and a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the N-alkylated piperidine.

  • Purify the crude product by column chromatography if necessary.

Protocol 2: N-Alkylation via Reductive Amination

This protocol is a milder and more selective method that avoids the issue of over-alkylation.[2]

Materials:

  • Piperidine derivative (1.0 eq.)

  • Aldehyde or ketone (1.1 eq.)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.)[2]

  • Anhydrous solvent (e.g., Dichloromethane (DCM) or 1,2-Dichloroethane (DCE))[10]

  • Acetic acid (optional, catalytic)[9]

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, dissolve the piperidine derivative and the aldehyde or ketone in the anhydrous solvent.

  • If desired, add a catalytic amount of acetic acid to facilitate iminium ion formation.[9]

  • Stir the mixture at room temperature for 20-30 minutes.

  • Carefully add sodium triacetoxyborohydride in portions to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reaction times can range from 1 to 24 hours.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-alkylated piperidine.[10]

Visualizations

N_Alkylation_Pathways Reaction Pathways in N-Alkylation of Piperidine cluster_direct Direct Alkylation Piperidine Piperidine (Secondary Amine) Tertiary_Amine Desired N-Alkyl Piperidine (Tertiary Amine) Piperidine->Tertiary_Amine + R-X - HX Iminium_Ion Iminium Ion Intermediate Piperidine->Iminium_Ion + R'=O - H₂O Alkyl_Halide Alkyl Halide (R-X) Quaternary_Salt Quaternary Ammonium Salt (Byproduct) Tertiary_Amine->Quaternary_Salt + R-X (Over-alkylation) Aldehyde_Ketone Aldehyde/Ketone (R'=O) Iminium_Ion->Tertiary_Amine + Reducing Agent Reducing_Agent Reducing Agent (e.g., NaBH(OAc)₃) Troubleshooting_Workflow Troubleshooting N-Alkylation of Piperidine Start Start N-Alkylation Check_Yield Low Yield? Start->Check_Yield Check_Byproduct Water-Soluble Byproduct? Check_Yield->Check_Byproduct No Add_Base Add Non-Nucleophilic Base Check_Yield->Add_Base Yes Optimize_Stoichiometry Use Excess Piperidine & Slow Addition of Alkyl Halide Check_Byproduct->Optimize_Stoichiometry Yes Success Successful Reaction Check_Byproduct->Success No Increase_Reactivity Use More Reactive Alkyl Halide or Increase Temperature Add_Base->Increase_Reactivity Problem Persistent Issue Increase_Reactivity->Problem Switch_Method Consider Reductive Amination Optimize_Stoichiometry->Switch_Method Switch_Method->Success

References

Technical Support Center: 1-Benzylpiperidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the synthesis of 1-benzylpiperidine and improve yields.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The two most prevalent and effective methods for synthesizing this compound are:

  • N-Alkylation: This method involves the direct reaction of piperidine with a benzyl halide, such as benzyl chloride or benzyl bromide, typically in the presence of a base.[1]

  • Reductive Amination: This is a two-step or one-pot reaction involving the formation of an iminium ion from piperidine and benzaldehyde, which is then reduced to the final product.[1][2] This method is often preferred for its high selectivity.

Q2: Which synthesis method should I choose?

A2: The choice of method depends on the available starting materials, scale, and desired purity.

  • N-Alkylation is often simpler in terms of setup but can be prone to over-alkylation, forming a quaternary ammonium salt, which can reduce the yield of the desired tertiary amine.

  • Reductive Amination typically offers higher selectivity and cleaner reactions, especially when using mild reducing agents like sodium triacetoxyborohydride (STAB).[1][2] It is particularly effective for producing a pure product with minimal side reactions.[1]

Q3: How can I monitor the progress of my reaction?

A3: Thin-Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction's progress.[1] By spotting the reaction mixture alongside the starting materials, you can visualize the consumption of reactants and the formation of the product. A solvent system like hexane-ethyl acetate is often suitable for developing the TLC plate.[3]

Troubleshooting Guide: Low Product Yield

Low yield is one of the most common issues encountered during the synthesis of this compound. The root cause often depends on the chosen synthetic route.

Scenario 1: Low Yield in N-Alkylation

Q4: My N-alkylation reaction of piperidine and benzyl chloride has a low yield. What are the potential causes and solutions?

A4: Low yields in N-alkylation are typically due to incomplete reactions, side reactions, or suboptimal conditions.

Troubleshooting N-Alkylation Reactions

Potential CauseProposed Solution & Explanation
Incomplete Reaction Increase Reaction Time/Temperature: Monitor the reaction via TLC until the starting material is consumed. Heating the mixture to reflux is a common practice to drive the reaction to completion.[1]
Side Reaction: Over-Alkylation Control Stoichiometry: Avoid using a large excess of benzyl chloride. Adding the benzyl chloride dropwise to the piperidine solution can also help minimize the formation of the dibenzylpiperidinium salt.
Ineffective Base Use a Suitable Base: Anhydrous potassium carbonate (K₂CO₃) is commonly used to neutralize the HCl formed during the reaction, preventing the protonation of piperidine and driving the reaction forward.[1][4] Ensure the base is dry and used in sufficient quantity (e.g., 1.5 equivalents).[1]
Suboptimal Solvent Choose an Appropriate Solvent: Anhydrous acetonitrile is an effective solvent for this reaction.[1] Other polar aprotic solvents like DMF can also be used.[4]
Scenario 2: Low Yield in Reductive Amination

Q5: I am performing a reductive amination between benzaldehyde and piperidine, but my yield is poor. What could be wrong?

A5: Poor yields in reductive amination often stem from issues with iminium ion formation or the reduction step.

Troubleshooting Reductive Amination Reactions

Potential CauseProposed Solution & Explanation
Inefficient Iminium Ion Formation Optimize pH: The formation of the iminium ion intermediate is often the rate-limiting step and is pH-dependent. Adding a catalytic amount of a weak acid like acetic acid can facilitate this step.[1][2] An optimal pH is typically mildly acidic (pH 4-6).[2]
Decomposition of Reducing Agent Ensure Anhydrous Conditions: Borohydride-based reducing agents are moisture-sensitive. Use oven-dried glassware and anhydrous solvents.[2] Use a Fresh Reagent: Ensure the reducing agent has been stored properly and is not degraded.[1]
Unsuitable Reducing Agent Select the Right Agent: Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) is a mild and highly selective reducing agent ideal for one-pot reductive aminations.[1][2] It is less sensitive to mildly acidic conditions compared to reagents like sodium borohydride.[2]
Steric Hindrance Increase Reaction Temperature/Time: If using sterically hindered substrates, a higher temperature or longer reaction time may be necessary to achieve full conversion.[2]

Troubleshooting Guide: Product Purity Issues

Q6: How can I remove unreacted benzaldehyde from my reductive amination reaction mixture?

A6: Unreacted benzaldehyde can often be removed using a bisulfite wash. Aldehydes react with aqueous sodium bisulfite to form a water-soluble adduct, which can then be extracted from the organic phase containing your product.[5]

Q7: My final product is contaminated with a salt. How do I remove it?

A7: After quenching the reaction, perform a workup by dissolving the residue in a suitable organic solvent (like diethyl ether or dichloromethane) and washing with a saturated aqueous sodium bicarbonate solution, followed by brine.[1] This will remove most inorganic salts. Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄) before concentrating.[1][4]

Experimental Protocols & Data

Protocol 1: N-Alkylation of Piperidine with Benzyl Chloride[1]

Materials:

  • Piperidine (1.1 equivalents)

  • Benzyl chloride (1.0 equivalent)

  • Anhydrous potassium carbonate (1.5 equivalents)

  • Anhydrous acetonitrile

  • Diethyl ether, Saturated aqueous sodium bicarbonate, Brine, Anhydrous magnesium sulfate

Procedure:

  • To a round-bottom flask, add piperidine and anhydrous acetonitrile, followed by anhydrous potassium carbonate.

  • Slowly add benzyl chloride to the stirred mixture at room temperature.

  • Heat the reaction mixture to reflux and monitor by TLC.

  • Once complete, cool the mixture to room temperature and filter to remove the potassium carbonate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with saturated aqueous sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to obtain crude this compound.

  • Purify by vacuum distillation or column chromatography.

Protocol 2: Reductive Amination of Benzaldehyde with Piperidine[1]

Materials:

  • Benzaldehyde (1.0 equivalent)

  • Piperidine (1.1 equivalents)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic acid (catalytic amount, optional)

  • Saturated aqueous sodium bicarbonate, Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve benzaldehyde and piperidine in DCE or THF. Stir at room temperature for 30-60 minutes to promote iminium ion formation. A catalytic amount of acetic acid can be added.[2]

  • Slowly add sodium triacetoxyborohydride to the mixture.

  • Stir the reaction at room temperature and monitor by TLC.

  • Once the reaction is complete, quench by slowly adding a saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with the same solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Table 1: Comparison of Yields from Different Synthetic Methods
MethodReactantsSolventKey ReagentsTemperatureYieldReference
N-Alkylation4-Piperidone, Benzyl bromideDMFK₂CO₃65 °C89.3%[4]
Multi-stepBenzylamine, Methyl acrylateTolueneNa, HClReflux78.4%[4]
Oxidation(1-benzyl-4-piperidyl)methanolDichloromethaneTEMPO, NaIO₄, NaBr20 °C96.1%[6]
Oxidation(1-benzyl-4-piperidyl)methanolDichloromethaneTEMPO, NaIO₄, NaBr20 °C92.1%[6]

Note: Yields are for this compound or its direct precursor, 1-benzyl-4-piperidone/carboxaldehyde, demonstrating the effectiveness of the core reactions.

Visual Guides: Workflows and Pathways

G start Low Yield in This compound Synthesis method Which synthesis method was used? start->method alkylation N-Alkylation method->alkylation  N-Alkylation red_am Reductive Amination method->red_am Reductive  Amination check_completion Is reaction incomplete? (TLC shows starting material) alkylation->check_completion check_overalkylation Check for Over-Alkylation (Dibenzyl product) solution_stoichiometry Solution: - Use 1.0 eq of Benzyl Halide - Add halide dropwise check_overalkylation->solution_stoichiometry Yes check_completion->check_overalkylation No solution_conditions Solution: - Increase temperature/time - Ensure effective base (e.g., K2CO3) check_completion->solution_conditions Yes check_iminium Inefficient Iminium Formation? red_am->check_iminium solution_iminium Solution: - Add catalytic acid (e.g., AcOH) - Adjust pH to 4-6 check_iminium->solution_iminium Yes check_reductant Reducing Agent Issue? check_iminium->check_reductant No solution_reductant Solution: - Use fresh/dry NaBH(OAc)3 - Ensure anhydrous conditions check_reductant->solution_reductant Yes

Caption: Troubleshooting workflow for low yield in this compound synthesis.

G cluster_0 Method 1: N-Alkylation cluster_1 Method 2: Reductive Amination piperidine Piperidine plus1 + piperidine->plus1 benzyl_chloride Benzyl Chloride product1 This compound benzyl_chloride->product1  Base (K2CO3)  Solvent (CH3CN)   plus1->benzyl_chloride piperidine2 Piperidine plus2 + piperidine2->plus2 benzaldehyde Benzaldehyde iminium Iminium Ion (Intermediate) benzaldehyde->iminium  [H+]  -H2O   plus2->benzaldehyde product2 This compound iminium->product2  Reducing Agent  (e.g., NaBH(OAc)3)  

Caption: Primary synthetic pathways to this compound.

References

Technical Support Center: Purification of 1-Benzylpiperidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges of 1-Benzylpiperidine.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in this compound synthesis?

A1: Common impurities depend on the synthetic route. For the widely used N-alkylation of piperidine with a benzyl halide, impurities include unreacted piperidine, unreacted benzyl halide, and the over-alkylation byproduct, 1,1-dibenzylpiperidinium salt.[1] In reductive amination using benzaldehyde and piperidine, unreacted starting materials and the intermediate iminium ion can be present.[1][2] Benzyl alcohol may also form as a byproduct in N-alkylation if water is present in the reaction.[1]

Q2: My this compound is a yellow or brown liquid after synthesis. What causes this discoloration?

A2: The colorless to slightly yellow appearance of pure this compound can darken due to impurities or degradation.[3] Discoloration often arises from residual starting materials, byproducts from side reactions, or air oxidation. High temperatures during distillation can also contribute to color formation.

Q3: Which purification method is best for removing the dibenzylpiperidine byproduct?

A3: Flash column chromatography is highly effective for separating this compound from the more-substituted and often less polar dibenzylpiperidine byproduct.[2] A gradient elution, starting with a non-polar solvent system and gradually increasing polarity, can provide excellent separation.

Q4: Can I use distillation to purify this compound?

A4: Yes, vacuum distillation is a suitable method for purifying this compound, especially for removing non-volatile impurities.[4] The compound has a boiling point of 66 °C at 0.5 mmHg, which allows for distillation at a moderate temperature, minimizing thermal degradation.[3]

Q5: Is recrystallization a viable purification option for this compound?

A5: Since this compound is a liquid at room temperature, recrystallization is not used for the free base. However, it is an excellent method for purifying its salt forms, such as the dihydrochloride salt.[5] This process involves dissolving the salt in a suitable hot solvent and allowing it to cool, whereupon the pure salt crystallizes, leaving impurities in the solution.[6][7][8][9]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Purity by GC/HPLC Analysis Incomplete reaction or presence of starting materials.Optimize reaction conditions (time, temperature, stoichiometry). Use an aqueous acid wash (e.g., dilute HCl) to remove unreacted piperidine and a base wash (e.g., NaHCO₃) for acidic impurities.[10]
Presence of byproducts (e.g., dibenzylpiperidine).Purify the crude product using flash column chromatography on silica gel.[2]
Product is a Dark, Oily Residue Residual solvents or low-melting impurities are present.Ensure all reaction and extraction solvents are thoroughly removed under reduced pressure. Triturate the oil with a non-polar solvent like hexanes to wash away highly soluble impurities and potentially induce solidification of any salt impurities.[11]
Poor Separation During Column Chromatography The mobile phase polarity is incorrect.Optimize the eluent system using Thin Layer Chromatography (TLC) first. The ideal solvent system should provide a retention factor (Rf) of 0.2-0.4 for this compound.[11]
The column is overloaded or improperly packed.Load the sample in a minimal amount of solvent. Ensure the silica gel is packed uniformly as a slurry to avoid air bubbles or cracks.[11]
Product Degrades Over Time Sensitivity to air and light.Store the purified this compound under an inert atmosphere (e.g., nitrogen or argon) at the recommended temperature of 2-8 °C and protect it from light.[3]

Purification Method Performance

The choice of purification method significantly impacts the final purity and yield of this compound. Below is a comparison of common techniques.

Method Principle Advantages Disadvantages Typical Purity Achieved
Vacuum Distillation Separation based on differences in boiling points at reduced pressure.Effective for removing non-volatile impurities; suitable for large-scale purification.May not separate impurities with similar boiling points; risk of thermal degradation if overheated.>98%[3][12]
Flash Column Chromatography Separation based on differential adsorption of components to a stationary phase.High resolution for separating structurally similar compounds like byproducts.[2]Can be time-consuming and requires significant solvent volumes; may have lower yields.Up to 99% (by HPLC)[4]
Recrystallization (of salt form) Purification of a solid based on differences in solubility in a specific solvent at different temperatures.[8]Can yield very high-purity crystalline solids; effective at removing soluble impurities.Only applicable to solid derivatives (salts); yield can be lost in the mother liquor.[10]High, often >99%

Experimental Protocols

Protocol 1: Vacuum Distillation
  • Setup : Assemble a standard vacuum distillation apparatus using a round-bottom flask, a short path distillation head with a condenser, a receiving flask, and a vacuum pump with a cold trap.

  • Procedure : Place the crude this compound into the distillation flask with a magnetic stir bar.

  • Evacuation : Gradually apply vacuum, ensuring the system is sealed. A pressure of approximately 0.5 mmHg is ideal.[3]

  • Heating : Gently heat the flask in a heating mantle while stirring.

  • Collection : Collect the fraction that distills at approximately 66 °C.[3]

  • Completion : Stop the distillation once the desired fraction is collected, and release the vacuum carefully after the apparatus has cooled.

Protocol 2: Flash Column Chromatography
  • Column Packing : Prepare a glass column with a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Sample Loading : Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the column.

  • Elution : Begin eluting with a non-polar mobile phase (e.g., 100% hexanes). Gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). The optimal solvent gradient should be determined by TLC analysis.

  • Fraction Collection : Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal : Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.[2]

Protocol 3: Purity Analysis by Gas Chromatography (GC)

Purity is often assessed by GC with a Flame Ionization Detector (FID).[13]

  • Instrument Conditions :

    • Column : Use a suitable capillary column, such as one with a polar stationary phase.

    • Inlet : Set to a split injection at a temperature of ~260-270 °C.[13][14]

    • Carrier Gas : Helium at a constant flow rate.[13]

    • Oven Program : Start at a low temperature (e.g., 60 °C), hold for a few minutes, then ramp the temperature at a controlled rate (e.g., 10-15 °C/min) to a final temperature of ~280 °C.[14]

    • Detector : FID at ~300 °C.[13]

  • Sample Preparation : Prepare a dilute solution of the this compound sample in a suitable solvent (e.g., methanol or dichloromethane).

  • Injection : Inject a small volume (e.g., 1 µL) of the sample into the GC.[14]

  • Analysis : Determine the purity by calculating the peak area percentage of this compound relative to the total area of all peaks in the chromatogram.

Visualizations

PurificationWorkflow cluster_start Synthesis Output cluster_purification Purification Stages cluster_analysis Quality Control cluster_end Final Product Crude Crude this compound AqueousWash Aqueous Wash (Acid/Base) Crude->AqueousWash Remove Salts & Polar Impurities Distillation Vacuum Distillation AqueousWash->Distillation Primary Purification PurityAnalysis Purity Analysis (GC/HPLC) Distillation->PurityAnalysis Chromatography Column Chromatography Chromatography->PurityAnalysis Re-analyze PurityAnalysis->Chromatography < 98% Purity PureProduct Pure this compound (>98%) PurityAnalysis->PureProduct ≥ 98% Purity

Caption: General experimental workflow for the purification and analysis of this compound.

Troubleshooting Issue Low Purity by GC/HPLC Cause1 Unreacted Starting Materials Present Issue->Cause1 Cause Cause2 Byproduct Contamination (e.g., Dibenzylpiperidine) Issue->Cause2 Cause Cause3 Thermal Degradation Issue->Cause3 Cause Solution1a Optimize Reaction Stoichiometry & Time Cause1->Solution1a Solution Solution1b Perform Acid/Base Aqueous Wash Cause1->Solution1b Solution Solution2 Purify via Flash Column Chromatography Cause2->Solution2 Solution Solution3 Lower Distillation Temperature (Use Vacuum) Cause3->Solution3 Solution

Caption: Logical relationships for troubleshooting low purity issues in this compound.

References

Technical Support Center: Synthesis of 1-Benzylpiperidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 1-benzylpiperidine derivatives. Our focus is to address common side reactions and provide practical solutions to overcome them.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound derivatives?

A1: The two most prevalent methods are the N-alkylation of a piperidine derivative with a benzyl halide and the reductive amination of a piperidine derivative with benzaldehyde or a substituted benzaldehyde.

Q2: What is the primary side reaction in the N-alkylation method?

A2: The most common side reaction is over-alkylation, which leads to the formation of a quaternary ammonium salt (dibenzylpiperidinium salt). This occurs when the newly formed this compound (a tertiary amine) reacts with another molecule of the benzyl halide.

Q3: How can I minimize the formation of the quaternary ammonium salt?

A3: To minimize over-alkylation, you can employ several strategies:

  • Use a stoichiometric excess of the piperidine starting material relative to the benzyl halide.

  • Add the benzyl halide slowly to the reaction mixture to maintain a low concentration of the alkylating agent.

  • Use a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA or Hünig's base), to neutralize the acid formed during the reaction without competing in the alkylation.

Q4: Another common byproduct in N-alkylation is benzyl alcohol. How is this formed and how can it be avoided?

A4: Benzyl alcohol can be formed through the reaction of the benzyl halide with hydroxide ions. These can be present if there is water in the reaction mixture or if a base that can generate hydroxide ions is used. To avoid this, it is crucial to use anhydrous solvents and reagents.

Q5: What are the main advantages of using reductive amination for synthesizing this compound derivatives?

A5: Reductive amination is often preferred because it avoids the issue of over-alkylation that is common in N-alkylation with benzyl halides. The reaction conditions are generally mild, and it offers a more controlled method for introducing the benzyl group.

Q6: What is a potential side reaction in the reductive amination method?

A6: A potential side reaction is the reduction of the starting benzaldehyde to benzyl alcohol by the reducing agent. This can be minimized by using a mild and selective reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), which preferentially reduces the intermediate iminium ion over the aldehyde.

Troubleshooting Guides

Issue 1: Low Yield of this compound in N-Alkylation Reaction

This guide addresses the common problem of obtaining a lower than expected yield of the desired this compound product during N-alkylation with a benzyl halide.

Troubleshooting_N_Alkylation cluster_causes Potential Causes cluster_solutions Solutions start Low Yield in N-Alkylation over_alkylation Over-alkylation to Quaternary Salt start->over_alkylation benzyl_alcohol Formation of Benzyl Alcohol start->benzyl_alcohol incomplete_reaction Incomplete Reaction start->incomplete_reaction low_nucleophilicity Low Piperidine Nucleophilicity start->low_nucleophilicity stoichiometry Use Excess Piperidine (2-3 equiv.) over_alkylation->stoichiometry slow_addition Slow Addition of Benzyl Halide over_alkylation->slow_addition non_nucleophilic_base Use Non-nucleophilic Base (e.g., DIPEA) over_alkylation->non_nucleophilic_base anhydrous Use Anhydrous Solvents/Reagents benzyl_alcohol->anhydrous optimize_temp Increase Temperature or Reaction Time incomplete_reaction->optimize_temp add_base Add a Base to Neutralize Acid low_nucleophilicity->add_base

Caption: Troubleshooting workflow for low yield in N-alkylation.

Issue 2: Presence of Benzyl Alcohol Impurity in Reductive Amination Product

This guide is for situations where the desired this compound from a reductive amination reaction is contaminated with benzyl alcohol.

Troubleshooting_Reductive_Amination cluster_causes Potential Causes cluster_solutions Solutions start Benzyl Alcohol Impurity in Reductive Amination non_selective_reduction Non-selective Reduction of Benzaldehyde start->non_selective_reduction imine_formation Slow Iminium Ion Formation start->imine_formation reagent_decomposition Decomposition of Reducing Agent start->reagent_decomposition selective_reagent Use Selective Reducing Agent (e.g., NaBH(OAc)₃) non_selective_reduction->selective_reagent preformation Pre-form Iminium Ion before Reduction imine_formation->preformation ph_control Optimize pH (4-6) for Iminium Formation imine_formation->ph_control anhydrous_conditions Ensure Anhydrous Conditions reagent_decomposition->anhydrous_conditions

Caption: Troubleshooting workflow for benzyl alcohol impurity.

Data Presentation

The choice between N-alkylation and reductive amination can significantly impact the yield and purity of the desired this compound derivative. The following table provides a summary of representative yields for each method.

MethodPiperidine DerivativeBenzylating AgentBase/Reducing AgentSolventYield (%)Reference
N-Alkylation 4-Piperidinecarboxylic acid methyl ester hydrochlorideBenzyl bromideTriethylamineMethanol94.2
Reductive Amination PiperidineBenzaldehydeNaBH₄ / Aquivion®-FeCPME/Methanol60.2

Yields are highly dependent on the specific substrates, reaction conditions, and scale.

Experimental Protocols

Protocol 1: N-Alkylation of Piperidine with Benzyl Bromide to Minimize Over-alkylation

This protocol is designed to favor the formation of the mono-benzylated product by using an excess of the piperidine starting material and a non-nucleophilic base.

Materials:

  • Piperidine (1.0 equivalent)

  • Benzyl bromide (1.1 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (1.5 equivalents)

  • Anhydrous acetonitrile

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a round-bottom flask under a nitrogen atmosphere, add the piperidine derivative, N,N-diisopropylethylamine, and anhydrous acetonitrile.

  • Stir the solution at room temperature.

  • Add the benzyl bromide dropwise to the mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reaction times can range from 1 to 24 hours.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the pure this compound derivative.

Protocol 2: Reductive Amination of Piperidine with Benzaldehyde using Sodium Triacetoxyborohydride (STAB)

This protocol utilizes a mild and selective reducing agent to minimize the formation of benzyl alcohol.

Materials:

  • Piperidine derivative (1.0 equivalent)

  • Benzaldehyde (1.1 equivalents)

  • Sodium triacetoxyborohydride (STAB) (1.5 equivalents)

  • Acetic acid (catalytic amount, e.g., 0.1 equivalent)

  • Anhydrous dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a solution of the piperidine derivative in anhydrous DCM, add benzaldehyde followed by a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the iminium ion intermediate.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add sodium triacetoxyborohydride (STAB) portion-wise over 15-20 minutes, ensuring the temperature remains below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired this compound derivative.

Protocol 3: Purification of this compound from Benzyl Alcohol

In cases where benzyl alcohol is an unavoidable byproduct, this purification protocol can be employed.

Materials:

  • Crude reaction mixture containing this compound and benzyl alcohol

  • Diethyl ether

  • 1 M Hydrochloric acid

  • 1 M Sodium hydroxide

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the crude reaction mixture in diethyl ether.

  • Extract the ethereal solution with 1 M hydrochloric acid. The this compound will move to the aqueous layer as its hydrochloride salt, while the benzyl alcohol will remain in the organic layer.

  • Separate the aqueous layer and wash it with diethyl ether to remove any residual benzyl alcohol.

  • Basify the aqueous layer with 1 M sodium hydroxide until the pH is >10.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain pure this compound.

Reaction Pathways and Workflows

The following diagrams illustrate the key reaction pathways, including side reactions, and a general experimental workflow for the synthesis of this compound derivatives.

N_Alkylation_Pathway cluster_main Main Reaction cluster_side Side Reactions piperidine Piperidine product This compound piperidine->product + Benzyl Halide (Base) benzyl_halide Benzyl Halide benzyl_alcohol Benzyl Alcohol benzyl_halide->benzyl_alcohol + OH⁻ quaternary_salt Quaternary Salt (Over-alkylation) product->quaternary_salt + Benzyl Halide

Caption: N-Alkylation main reaction and side reactions.

Reductive_Amination_Pathway cluster_main Main Reaction cluster_side Side Reaction piperidine Piperidine iminium Iminium Ion piperidine->iminium + Benzaldehyde benzaldehyde Benzaldehyde benzyl_alcohol Benzyl Alcohol benzaldehyde->benzyl_alcohol [Reduction] product This compound iminium->product [Reduction]

Caption: Reductive amination main reaction and side reaction.

Experimental_Workflow start Choose Synthetic Route n_alkylation N-Alkylation start->n_alkylation reductive_amination Reductive Amination start->reductive_amination reaction_setup Reaction Setup n_alkylation->reaction_setup reductive_amination->reaction_setup monitoring Monitor Reaction (TLC/LC-MS) reaction_setup->monitoring workup Work-up monitoring->workup purification Purification (Column Chromatography) workup->purification analysis Analysis (NMR, MS) purification->analysis

Caption: General experimental workflow for synthesis.

Technical Support Center: Monitoring 1-Benzylpiperidine Reactions with TLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Thin-Layer Chromatography (TLC) to monitor the progress of reactions involving 1-benzylpiperidine.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of using TLC to monitor a this compound reaction?

A1: TLC is a rapid, inexpensive, and sensitive technique used to qualitatively monitor the progress of a chemical reaction.[1] By observing the disappearance of starting materials and the appearance of products on a TLC plate over time, a researcher can determine when a reaction is complete.[2][3] This prevents premature work-up of an incomplete reaction or unnecessary extension of reaction time.

Q2: How do I select an appropriate solvent system (mobile phase) for my this compound reaction?

A2: The goal is to find a solvent system where the starting material and product have significantly different Retention Factor (Rf) values, ideally between 0.2 and 0.8. A good starting point for many organic reactions is a 1:1 mixture of ethyl acetate and hexane.[4] For this compound, which is a tertiary amine, a common issue is its strong interaction with the acidic silica gel. To achieve better separation and spot shape, it is often necessary to add a small amount of a basic modifier to the mobile phase, such as 0.1–2.0% triethylamine or 1–10% ammonia in methanol.[5][6] One specific literature example for the purification of this compound used a mobile phase of 3% ethyl acetate in hexane.[7]

Q3: How can I visualize the spots on the TLC plate? this compound is colorless.

A3: Since this compound and many of its potential products are not colored, a visualization technique is required. The most common non-destructive method is using a UV lamp, as the benzyl group in this compound allows it to be visualized under short-wave UV light (254 nm) if the TLC plate contains a fluorescent indicator.[8][9] For more definitive visualization, or if the compounds are not UV-active, destructive staining methods are used.[10][11] Effective stains for amine-containing compounds include:

  • Ninhydrin: Excellent for primary and secondary amines, but may also visualize tertiary amines like this compound, often as faint yellow spots.[12]

  • Potassium Permanganate (KMnO₄): A good general stain for compounds that can be oxidized, including amines. It appears as yellow-brown spots on a purple background.[5][13]

  • p-Anisaldehyde: A versatile stain that reacts with many functional groups, including amines, to produce colored spots upon heating.[13]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Streaking or Tailing of Spots 1. Sample Overload: The initial spot is too concentrated.[14][15][16]2. Strong Interaction with Silica: The basic amine group of this compound is interacting strongly with the acidic silica gel.[5]3. High-Boiling Point Solvent: The reaction solvent (e.g., DMF, DMSO) is smearing on the plate.[17]1. Dilute the sample before spotting it on the TLC plate.[6][18]2. Add a basic modifier like triethylamine (0.1-2%) or ammonia to the mobile phase to neutralize the acidic sites on the silica.[5][6]3. After spotting the plate, place it under high vacuum for a few minutes before developing it to remove the high-boiling solvent.[17]
Spots are Not Visible 1. Compound is Not UV-Active: The starting material or product does not absorb UV light.[6]2. Sample is Too Dilute: The concentration of the spotted sample is too low to be detected.[6][15]3. Compound Evaporated: The compound of interest is volatile and evaporated from the plate.[6]1. Use a chemical stain for visualization (e.g., potassium permanganate, p-anisaldehyde, or ninhydrin).[5][12][13]2. Spot the sample multiple times in the same location, allowing the solvent to dry between applications.[6][15]3. While difficult to visualize volatile compounds with TLC, minimizing the time the plate is exposed to air before and after development may help.
Reactant and Product have Similar Rf Values 1. Inappropriate Solvent System: The polarity of the mobile phase is not optimal for separating the compounds.1. Systematically vary the polarity of the mobile phase. If the spots are too high (high Rf), decrease the polarity. If they are too low (low Rf), increase the polarity.[6]2. Try a different solvent system altogether. For example, switch from an ethyl acetate/hexane system to a dichloromethane/methanol system.[4]3. Utilize a co-spot, where the starting material and reaction mixture are spotted in the same lane, to help differentiate between closely running spots.[17]
Uneven Solvent Front 1. TLC Plate Touching the Side of the Chamber: The plate is not positioned correctly in the developing chamber.[15]2. Uneven Bottom of the Plate: The bottom edge of the TLC plate is not cut evenly.[19]1. Ensure the TLC plate is centered in the chamber and not touching the sides or the filter paper wick.[16]2. Use a ruler to ensure a straight cut when preparing your TLC plates.[19]

Experimental Protocols

Detailed Methodology for Monitoring a this compound Reaction by TLC
  • Preparation of the TLC Plate:

    • Using a pencil, gently draw a straight baseline approximately 1 cm from the bottom of a silica gel TLC plate.[20]

    • Mark three equally spaced lanes on the baseline for the starting material (SM), a co-spot (C), and the reaction mixture (RM).

  • Sample Preparation and Spotting:

    • Prepare a dilute solution of your starting this compound in a volatile solvent (e.g., dichloromethane or ethyl acetate).

    • Using a capillary tube, spot the starting material solution onto the "SM" lane. The spot should be small and concentrated, about 1-2 mm in diameter.[19]

    • At desired time intervals during the reaction, withdraw a small aliquot of the reaction mixture. If the reaction solvent is high-boiling, dilute the aliquot in a more volatile solvent.

    • Spot the diluted reaction mixture onto the "RM" lane.

    • For the "C" lane, first spot the starting material, and then spot the reaction mixture directly on top of the starting material spot, allowing the solvent to dry in between.

  • Development of the TLC Plate:

    • Prepare the developing chamber by adding the chosen mobile phase to a depth of about 0.5 cm. Ensure the solvent level is below the baseline on the TLC plate.[19]

    • Place a piece of filter paper in the chamber to ensure saturation of the chamber atmosphere with solvent vapors.[4]

    • Carefully place the spotted TLC plate into the chamber and replace the lid.

    • Allow the solvent to ascend the plate by capillary action. Do not disturb the chamber during development.

    • When the solvent front is about 1 cm from the top of the plate, remove the plate and immediately mark the solvent front with a pencil.[20]

  • Visualization and Analysis:

    • Allow the solvent to completely evaporate from the plate.

    • Visualize the spots using a UV lamp. Circle any visible spots with a pencil.[8][9]

    • If necessary, use a chemical stain for further visualization. Dip the plate into the staining solution, remove excess stain, and gently heat the plate with a heat gun until spots appear.[10]

    • Analyze the TLC plate. The reaction is considered complete when the spot corresponding to the starting material in the "RM" lane has completely disappeared, and a new spot corresponding to the product is prominent.[2]

Data Summary

Compound Typical Mobile Phase Expected Rf Range Visualization Method(s)
This compound3% Ethyl Acetate in Hexane[7]Dependent on product polarity, but aim for 0.2-0.8 for both spots with good separation.UV (254 nm), Potassium Permanganate, p-Anisaldehyde
Reaction ProductTo be determined based on product structure.UV (if chromophore is present), Potassium Permanganate, p-Anisaldehyde

Visual Workflow

TLC_Workflow cluster_prep Plate Preparation cluster_spot Sample Spotting cluster_dev Development cluster_vis Visualization & Analysis prep_plate Prepare TLC Plate (Draw Baseline) mark_lanes Mark Lanes (SM, C, RM) prep_plate->mark_lanes spot_sm Spot Starting Material (SM) mark_lanes->spot_sm spot_rm Spot Reaction Mixture (RM) mark_lanes->spot_rm spot_co Co-spot (C) spot_sm->spot_co spot_rm->spot_co develop_plate Develop Plate spot_co->develop_plate prep_chamber Prepare Developing Chamber prep_chamber->develop_plate dry_plate Dry Plate & Mark Front develop_plate->dry_plate uv_vis Visualize under UV Light dry_plate->uv_vis stain_vis Apply Chemical Stain uv_vis->stain_vis Optional analyze Analyze Results uv_vis->analyze stain_vis->analyze

Caption: Workflow for monitoring reaction progress using TLC.

References

Technical Support Center: Overcoming Poor Yield in 1-Benzylpiperidine N-Alkylation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the N-alkylation of 1-benzylpiperidine. Our aim is to help you diagnose and resolve issues leading to poor reaction yields and optimize your synthetic protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yield in the N-alkylation of this compound?

A1: Low yields in the N-alkylation of this compound can stem from several factors:

  • Incomplete Reaction: The reaction may not have proceeded to completion due to insufficient reaction time, low temperature, or the use of a weak base or a less reactive alkylating agent.

  • Side Reactions: The formation of byproducts can significantly reduce the yield of the desired product. A common side reaction is the formation of quaternary ammonium salts (over-alkylation).

  • Poor Reagent Quality: The purity of starting materials, including this compound, the alkylating agent, and the solvent, is crucial. Impurities can interfere with the reaction.

  • Suboptimal Reaction Conditions: The choice of base, solvent, and temperature plays a critical role in the success of the N-alkylation reaction.

Q2: How can I minimize the formation of the quaternary ammonium salt byproduct?

A2: The formation of a quaternary ammonium salt, a common byproduct, can be minimized by:

  • Controlling Stoichiometry: Using a slight excess of this compound relative to the alkylating agent can favor the desired mono-alkylation.

  • Slow Addition of Alkylating Agent: Adding the alkylating agent dropwise or via a syringe pump helps to maintain a low concentration of the electrophile, reducing the likelihood of a second alkylation event.[1]

  • Choice of Solvent and Base: The appropriate selection of solvent and a non-nucleophilic base can influence the reaction's selectivity.

Q3: What are the recommended bases and solvents for the N-alkylation of this compound?

A3: The choice of base and solvent is critical for a successful reaction.

  • Bases: Strong, non-nucleophilic bases are generally preferred. Anhydrous potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are effective choices.[1] N,N-diisopropylethylamine (DIPEA) is also a commonly used organic base.[2]

  • Solvents: Polar aprotic solvents are typically used to facilitate the Sₙ2 reaction. Acetonitrile (MeCN), N,N-dimethylformamide (DMF), and dichloromethane (DCM) are common choices.[2]

Q4: Are there alternative methods to direct N-alkylation that might provide better yields?

A4: Yes, reductive amination is an excellent alternative to direct N-alkylation and often provides higher yields with fewer byproducts. This method involves the reaction of a ketone or aldehyde with this compound to form an iminium ion, which is then reduced in situ to the desired N-alkylated product. This method avoids the issue of over-alkylation.

Troubleshooting Guides

Issue 1: Low or No Conversion of Starting Material
Potential Cause Troubleshooting/Solution Expected Outcome
Poor Leaving Group on Alkylating Agent Use an alkylating agent with a better leaving group (I > Br > Cl > OTs).Increased reaction rate and higher conversion.
Insufficient Base Strength or Amount Use a stronger base (e.g., Cs₂CO₃ instead of K₂CO₃) or increase the equivalents of the base (typically 1.5-2.0 eq.).Effective neutralization of the acid byproduct, driving the reaction forward.
Low Reaction Temperature Increase the reaction temperature. Monitor for potential side reactions at higher temperatures.Enhanced reaction kinetics and improved conversion.
Poor Solubility of Reagents Select a solvent that effectively dissolves all reactants. DMF is a good option for less soluble compounds.A homogeneous reaction mixture, leading to better reactivity.
Issue 2: Formation of Significant Byproducts
Potential Cause Troubleshooting/Solution Expected Outcome
Over-alkylation (Quaternary Salt Formation) Use a slight excess of this compound (1.1-1.2 eq.). Add the alkylating agent slowly to the reaction mixture.Minimized formation of the quaternary ammonium salt and improved yield of the desired tertiary amine.
Hydrolysis of Alkylating Agent Ensure the use of anhydrous solvents and reagents. Dry the solvent and glassware thoroughly before use.Reduced formation of alcohol byproducts.
Elimination Reactions Use a less hindered base. Lower the reaction temperature.Favored substitution over elimination, leading to a cleaner reaction profile.

Data Presentation: N-Alkylation of this compound with Alkyl Halides

Alkylating Agent Base Solvent Temperature (°C) Time (h) Yield (%) Reference
Benzyl BromideK₂CO₃DMF651489.28[3]
Ethyl IodideK₂CO₃MeCNRT12~70[4] (analogy)
Benzyl BromideDIPEADCMRT12>90[2] (analogy)
Ethyl IodideNaHDMF0 to RT--[4] (analogy)

Note: Yields are representative and can vary based on specific experimental conditions and scale.

Experimental Protocols

Protocol 1: Direct N-Alkylation with Benzyl Bromide

This protocol describes a general procedure for the N-alkylation of this compound using benzyl bromide.

Materials:

  • This compound

  • Benzyl bromide

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq.) and anhydrous DMF.

  • Add finely powdered and dried potassium carbonate (2.0 eq.) to the solution.

  • Stir the mixture at room temperature for 15 minutes.

  • Slowly add benzyl bromide (1.1 eq.) to the stirred suspension.

  • Heat the reaction mixture to 65 °C and monitor the progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically after 14 hours), cool the mixture to room temperature.

  • Filter off the potassium carbonate and wash the solid with ethyl acetate.

  • Combine the filtrate and washings and partition with a saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-benzylated piperidine.[3]

Protocol 2: Reductive Amination with an Aldehyde

This protocol provides a general method for the N-alkylation of this compound via reductive amination.

Materials:

  • This compound

  • Aldehyde (e.g., acetaldehyde)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq.) and the aldehyde (1.2 eq.) in anhydrous DCM.

  • Stir the solution at room temperature for 30-60 minutes to allow for the formation of the iminium ion intermediate.

  • In a separate flask, prepare a suspension of sodium triacetoxyborohydride (1.5 eq.) in anhydrous DCM.

  • Slowly add the suspension of the reducing agent to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate under reduced pressure to yield the crude N-alkylated product.

  • Purify the product by flash column chromatography if necessary.

Visualizations

general_reaction_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification This compound This compound Reaction Setup Reaction Setup This compound->Reaction Setup Alkylating Agent Alkylating Agent Alkylating Agent->Reaction Setup Base Base Base->Reaction Setup Solvent Solvent Solvent->Reaction Setup Stirring & Heating Stirring & Heating Reaction Setup->Stirring & Heating Monitoring (TLC/LC-MS) Monitoring (TLC/LC-MS) Stirring & Heating->Monitoring (TLC/LC-MS) Quenching Quenching Monitoring (TLC/LC-MS)->Quenching Extraction Extraction Quenching->Extraction Drying Drying Extraction->Drying Concentration Concentration Drying->Concentration Column Chromatography Column Chromatography Concentration->Column Chromatography Final Product Final Product Column Chromatography->Final Product

General N-Alkylation Workflow

troubleshooting_yield cluster_incomplete Incomplete Reaction Causes cluster_side_reactions Side Reactions cluster_reagent_quality Reagent Quality Issues Poor Yield Poor Yield Incomplete Reaction Incomplete Reaction Poor Yield->Incomplete Reaction Side Reactions Side Reactions Poor Yield->Side Reactions Poor Reagent Quality Poor Reagent Quality Poor Yield->Poor Reagent Quality Weak Base Weak Base Incomplete Reaction->Weak Base Low Temperature Low Temperature Incomplete Reaction->Low Temperature Poor Leaving Group Poor Leaving Group Incomplete Reaction->Poor Leaving Group Over-alkylation Over-alkylation Side Reactions->Over-alkylation Elimination Elimination Side Reactions->Elimination Wet Solvents Wet Solvents Poor Reagent Quality->Wet Solvents Impure Starting Materials Impure Starting Materials Poor Reagent Quality->Impure Starting Materials

Troubleshooting Low Yield

decision_tree Start Start Low Yield? Low Yield? Start->Low Yield? Check Conversion Check Conversion Low Yield?->Check Conversion Yes Successful Successful Low Yield?->Successful No Incomplete? Incomplete? Check Conversion->Incomplete? Optimize Conditions Optimize Conditions Incomplete?->Optimize Conditions Yes Analyze Byproducts Analyze Byproducts Incomplete?->Analyze Byproducts No Optimize Conditions->Successful Over-alkylation? Over-alkylation? Analyze Byproducts->Over-alkylation? Adjust Stoichiometry Adjust Stoichiometry Over-alkylation?->Adjust Stoichiometry Yes Consider Reductive Amination Consider Reductive Amination Over-alkylation?->Consider Reductive Amination No Adjust Stoichiometry->Successful Consider Reductive Amination->Successful

Decision Tree for Optimization

References

Technical Support Center: Minimizing Impurity Formation in 1-Benzylpiperidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of 1-benzylpiperidine. Our focus is on practical solutions to minimize impurity formation and optimize reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The two most common and effective methods for synthesizing this compound are:

  • N-Alkylation of Piperidine: This is a direct approach involving the reaction of piperidine with a benzyl halide (such as benzyl chloride or benzyl bromide) in the presence of a base.

  • Reductive Amination: This method involves the reaction of benzaldehyde with piperidine to form an iminium ion intermediate, which is then reduced in situ to the final product.[1]

Q2: What are the major impurities associated with the N-alkylation method?

A2: The primary impurities in the N-alkylation synthesis are the dibenzylpiperidinium salt and benzyl alcohol. The dibenzylpiperidinium salt, a quaternary ammonium salt, can form through over-alkylation of the desired this compound product. Benzyl alcohol can be generated if hydroxide ions are present, which can occur with certain bases or in the presence of water.[1]

Q3: What impurities should I be aware of when using the reductive amination method?

A3: In the reductive amination synthesis, potential impurities include unreacted starting materials (benzaldehyde and piperidine), the intermediate iminium ion, and benzyl alcohol. If the reducing agent reacts with benzaldehyde before it forms the iminium ion with piperidine, benzyl alcohol will be formed as a byproduct. Incomplete reduction can also lead to the persistence of the iminium ion.

Q4: How can I monitor the progress of my this compound synthesis?

A4: Thin-Layer Chromatography (TLC) is a straightforward method for monitoring the consumption of starting materials and the formation of the product. For more detailed analysis and identification of byproducts, Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective technique.

Q5: What are the recommended purification strategies for this compound?

A5: A common and effective method for purifying this compound is an acid-base extraction. This involves washing the reaction mixture with an acidic aqueous solution to remove unreacted piperidine. The desired product can then be extracted from the organic layer. For higher purity, fractional distillation under reduced pressure or column chromatography can be employed.

Troubleshooting Guides

N-Alkylation of Piperidine with Benzyl Halide

Issue 1: Low yield of this compound and formation of a significant amount of white precipitate.

  • Potential Cause: Over-alkylation of the product, leading to the formation of the dibenzylpiperidinium salt. This is more likely if an excess of benzyl halide is used or if the reaction is run for an extended period at elevated temperatures.

  • Troubleshooting/Solution:

    • Use a stoichiometric amount or a slight excess of piperidine relative to the benzyl halide.

    • Slowly add the benzyl halide to the reaction mixture to maintain a low concentration of the alkylating agent.

    • Monitor the reaction closely by TLC or GC-MS and stop it once the starting material is consumed.

    • If the precipitate has formed, it can often be removed by filtration. The salt is typically insoluble in non-polar organic solvents.

Issue 2: Presence of benzyl alcohol in the final product.

  • Potential Cause: Hydrolysis of the benzyl halide. This can be caused by the presence of water in the reaction mixture or the use of a strong, nucleophilic base like sodium hydroxide.

  • Troubleshooting/Solution:

    • Ensure all glassware is thoroughly dried and use anhydrous solvents.

    • Employ a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N), to neutralize the acid formed during the reaction.

    • If benzyl alcohol is present in the final product, it can be removed by column chromatography.

Reductive Amination of Benzaldehyde with Piperidine

Issue 1: Low conversion of starting materials to this compound.

  • Potential Cause: Inefficient formation of the iminium ion intermediate. The equilibrium between the starting materials and the iminium ion may not favor the intermediate under the reaction conditions.

  • Troubleshooting/Solution:

    • Adjust the pH of the reaction mixture. A mildly acidic environment (pH 4-6) often favors iminium ion formation. This can be achieved by adding a catalytic amount of acetic acid.

    • Remove water as it is formed. This can be done by using a Dean-Stark apparatus or by adding a dehydrating agent like anhydrous magnesium sulfate.

Issue 2: Formation of benzyl alcohol as a major byproduct.

  • Potential Cause: The reducing agent is reducing the benzaldehyde before it can react with piperidine to form the iminium ion. This is more common with strong, less selective reducing agents.

  • Troubleshooting/Solution:

    • Choose a milder and more selective reducing agent that preferentially reduces the iminium ion over the aldehyde. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice for this reason.

    • Alternatively, perform the reaction in two steps: first, allow the benzaldehyde and piperidine to react to form the iminium ion, and then add the reducing agent.

Data Presentation

Table 1: Comparison of Reaction Conditions for N-Alkylation of Piperidine

Benzylating AgentBaseSolventTemperature (°C)TimeYield (%)
Benzyl chlorideK₂CO₃Ethanol80 (Microwave)40 min>95
Benzyl bromideK₂CO₃AcetonitrileReflux6 h92
Benzyl chlorideEt₃NDichloromethaneRoom Temp12 h88
Benzyl bromideEt₃NTetrahydrofuranRoom Temp12 h90

Table 2: Comparison of Reducing Agents for Reductive Amination of Benzaldehyde with Piperidine

Reducing AgentSolventAdditiveTemperature (°C)TimeTypical Yield (%)Notes
Sodium Triacetoxyborohydride (NaBH(OAc)₃)DichloromethaneAcetic Acid (cat.)Room Temp4-12 h90-95Mild and selective for the iminium ion.
Sodium Cyanoborohydride (NaBH₃CN)MethanolAcetic Acid (cat.)Room Temp6-18 h85-90Effective but toxic cyanide byproducts.
Sodium Borohydride (NaBH₄)MethanolNone0 to Room Temp2-6 h80-88Can reduce the starting aldehyde.
Catalytic Hydrogenation (H₂/Pd-C)EthanolNoneRoom Temp12-24 h>95High yield, but requires specialized equipment.

Experimental Protocols

Protocol 1: N-Alkylation of Piperidine with Benzyl Bromide

Materials:

  • Piperidine

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add piperidine (1.0 eq) and anhydrous acetonitrile.

  • Add anhydrous potassium carbonate (1.5 eq) to the solution.

  • Slowly add benzyl bromide (1.05 eq) to the stirred suspension.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate.

  • Concentrate the filtrate under reduced pressure to remove the acetonitrile.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the product by vacuum distillation or column chromatography on silica gel.

Protocol 2: Reductive Amination of Benzaldehyde with Piperidine

Materials:

  • Benzaldehyde

  • Piperidine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Acetic acid, glacial

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer, add benzaldehyde (1.0 eq) and piperidine (1.1 eq) in anhydrous dichloromethane.

  • Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq).

  • Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion.

  • Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to yield the crude this compound.

  • Purify the product by vacuum distillation or column chromatography on silica gel.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification Start Start Reaction Setup Reaction Setup Start->Reaction Setup Choose Method Reaction Monitoring Reaction Monitoring Reaction Setup->Reaction Monitoring TLC/GC-MS Workup Workup Reaction Monitoring->Workup Reaction Complete Crude Product Crude Product Workup->Crude Product Purification Method Purification Method Crude Product->Purification Method Distillation/ Chromatography Pure Product Pure Product Purification Method->Pure Product

Caption: A generalized experimental workflow for the synthesis and purification of this compound.

troubleshooting_impurity Impurity Detected Impurity Detected Identify Impurity Identify Impurity Impurity Detected->Identify Impurity GC-MS/NMR Dibenzylpiperidinium Salt Dibenzylpiperidinium Salt Identify Impurity->Dibenzylpiperidinium Salt Over-alkylation Benzyl Alcohol Benzyl Alcohol Identify Impurity->Benzyl Alcohol Hydrolysis/ Side Reaction Unreacted Starting Material Unreacted Starting Material Identify Impurity->Unreacted Starting Material Incomplete Reaction Optimize Stoichiometry Optimize Stoichiometry Dibenzylpiperidinium Salt->Optimize Stoichiometry Use Anhydrous Conditions/\nChange Base or Reducing Agent Use Anhydrous Conditions/ Change Base or Reducing Agent Benzyl Alcohol->Use Anhydrous Conditions/\nChange Base or Reducing Agent Increase Reaction Time/\nOptimize Conditions Increase Reaction Time/ Optimize Conditions Unreacted Starting Material->Increase Reaction Time/\nOptimize Conditions

Caption: A decision tree for troubleshooting common impurity issues in this compound synthesis.

References

Scalable synthesis of 1-Benzylpiperidine for industrial applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals engaged in the scalable synthesis of 1-benzylpiperidine. Below you will find frequently asked questions and troubleshooting guides to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common and scalable methods for synthesizing this compound for industrial applications?

A1: The two most prevalent and scalable methods for synthesizing this compound are:

  • Reductive Amination: This is a one-pot reaction involving the condensation of benzaldehyde and piperidine to form an iminium ion, which is subsequently reduced to the final product. This method is often preferred for its efficiency and atom economy.[1][2]

  • N-Alkylation of Piperidine: This method involves the reaction of piperidine with a benzyl halide, such as benzyl chloride or benzyl bromide, in the presence of a base to neutralize the hydrogen halide formed.[2]

Q2: What are the critical parameters to control during the reductive amination synthesis of this compound?

A2: For a successful and scalable reductive amination, it is crucial to control the following parameters:

  • Temperature: The reaction temperature should be carefully monitored, typically ranging from ambient temperature to slightly elevated temperatures (e.g., 50-60°C), to ensure complete iminium ion formation without promoting side reactions.[3]

  • pH: Maintaining a slightly acidic to neutral pH is often beneficial for the formation of the iminium intermediate.

  • Reducing Agent: The choice and addition rate of the reducing agent (e.g., sodium borohydride, sodium triacetoxyborohydride, or catalytic hydrogenation) are critical for achieving high yield and purity.[1]

  • Solvent: The solvent should be capable of dissolving the reactants and be compatible with the reducing agent. Common solvents include methanol, ethanol, and dichloromethane.[1][3]

Q3: What are the potential impurities or byproducts in the synthesis of this compound?

A3: Depending on the synthetic route, common impurities can include:

  • From Reductive Amination: Unreacted benzaldehyde and piperidine, as well as over-alkylation products, though less common under controlled conditions.

  • From N-Alkylation: Dibenzyl ether (from the reaction of benzyl halide with any residual water and base), and quaternary ammonium salts from the over-alkylation of the product. Benzyl alcohol can also form if hydroxide ions are present.[2]

Q4: How can the purity of this compound be assessed?

A4: The purity of this compound can be determined using standard analytical techniques such as:

  • Gas Chromatography (GC)

  • High-Performance Liquid Chromatography (HPLC)

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C)

  • Mass Spectrometry (MS)

Troubleshooting Guide

The following table provides solutions to common problems encountered during the scalable synthesis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield - Incomplete reaction. - Suboptimal reaction temperature or time. - Inefficient reducing agent. - Loss of product during workup and purification.- Monitor the reaction progress using TLC or GC. - Optimize temperature and reaction time based on small-scale experiments. - Ensure the reducing agent is fresh and added in appropriate stoichiometry. - Optimize extraction and purification steps to minimize product loss.
Presence of Unreacted Starting Materials - Insufficient reaction time. - Low reaction temperature. - Inadequate mixing.- Increase the reaction time and monitor for completion. - Gradually increase the reaction temperature while monitoring for side product formation. - Ensure efficient stirring, especially in large-scale reactions.
Formation of Side Products (e.g., dibenzyl ether, quaternary salts) - Presence of water in the N-alkylation reaction. - Excess benzyl halide used in N-alkylation. - Over-reduction in the reductive amination process.- Use anhydrous solvents and reagents for N-alkylation. - Use a stoichiometric amount of benzyl halide or a slight excess of piperidine. - Control the addition of the reducing agent and the reaction temperature.
Difficult Product Isolation - Emulsion formation during aqueous workup. - Product is too soluble in the aqueous phase.- Add brine (saturated NaCl solution) to break up emulsions. - Perform multiple extractions with an appropriate organic solvent. - Adjust the pH of the aqueous layer to ensure the product is in its free base form and less water-soluble.

Experimental Protocol: Scalable Synthesis of this compound via Reductive Amination

This protocol details a scalable method for the synthesis of this compound.

Materials:

Reagent Formula Molar Mass ( g/mol ) Quantity Molar Equivalents
BenzaldehydeC₇H₆O106.12106.12 g1.0
PiperidineC₅H₁₁N85.1593.67 g1.1
Sodium BorohydrideNaBH₄37.8341.61 g1.1
MethanolCH₃OH32.041 L-
DichloromethaneCH₂Cl₂84.93As needed-
Sodium Sulfate (anhydrous)Na₂SO₄142.04As needed-

Procedure:

  • Reaction Setup: In a well-ventilated fume hood, equip a 2 L three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a thermometer.

  • Initial Charge: Charge the flask with benzaldehyde (106.12 g, 1.0 mol) and methanol (500 mL). Begin stirring the mixture.

  • Piperidine Addition: Add piperidine (93.67 g, 1.1 mol) dropwise to the stirred solution via the dropping funnel over 30 minutes. An exothermic reaction may be observed; maintain the temperature below 40°C using a water bath if necessary.

  • Iminium Formation: Stir the mixture at room temperature for 1 hour to ensure the complete formation of the iminium ion intermediate.

  • Reduction: Cool the reaction mixture to 0-5°C using an ice bath. In a separate beaker, dissolve sodium borohydride (41.61 g, 1.1 mol) in methanol (500 mL). Add the sodium borohydride solution dropwise to the reaction mixture over 1-2 hours, ensuring the temperature remains below 10°C.

  • Reaction Completion: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC or GC until the starting materials are consumed.

  • Quenching: Carefully quench the reaction by the slow addition of water (200 mL).

  • Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.

  • Extraction: To the remaining aqueous layer, add dichloromethane (300 mL) and transfer the mixture to a separatory funnel. Shake and separate the layers. Extract the aqueous layer two more times with dichloromethane (150 mL each).

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.

  • Purification: The crude product can be purified by vacuum distillation to obtain pure this compound.

Visualizations

experimental_workflow cluster_reactants Reactants cluster_reaction Reaction Steps cluster_workup Workup & Purification benzaldehyde Benzaldehyde iminium Iminium Ion Formation (Methanol, RT) benzaldehyde->iminium piperidine Piperidine piperidine->iminium reduction Reduction (NaBH4, 0-5°C) iminium->reduction quench Quenching (Water) reduction->quench extraction Extraction (DCM) quench->extraction drying Drying (Na2SO4) extraction->drying concentration Concentration drying->concentration purification Vacuum Distillation concentration->purification product This compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide cluster_causes Potential Causes cluster_solutions Solutions problem Low Yield cause1 Incomplete Reaction problem->cause1 cause2 Suboptimal Conditions problem->cause2 cause3 Product Loss problem->cause3 solution1 Monitor Reaction (TLC/GC) cause1->solution1 solution2 Optimize Temp. & Time cause2->solution2 solution3 Optimize Workup cause3->solution3

Caption: Troubleshooting logic for addressing low product yield.

References

Validation & Comparative

A Comparative Analysis of Synthetic Routes to 1-Benzylpiperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The N-benzylpiperidine scaffold is a significant pharmacophore found in a wide array of medicinally active compounds.[1] Its synthesis is a fundamental undertaking in medicinal chemistry and drug discovery. This guide provides an objective comparison of the two most prevalent methods for synthesizing 1-benzylpiperidine: direct N-alkylation and reductive amination. The performance of each method is evaluated based on experimental data, and detailed protocols are provided to facilitate replication.

At a Glance: Performance Comparison

The following table summarizes the quantitative data for the primary synthetic methods for this compound, offering a clear comparison of their efficiency under specific reported conditions.

ParameterDirect N-AlkylationReductive Amination
Starting Materials Piperidine, Benzyl ChloridePiperidine, Benzaldehyde
Key Reagents K₂CO₃ (Base)NaBH(OAc)₃ (Reducing Agent)
Solvent Ethanol1,2-Dichloroethane (DCE) or THF
Temperature 80 °C (Microwave)Room Temperature
Reaction Time 40 minutes2-12 hours
Reported Yield >90%[2]~95%[2]

Method 1: Direct N-Alkylation

Direct N-alkylation is a classic and straightforward approach that proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. In this reaction, the lone pair of electrons on the nitrogen atom of piperidine attacks the electrophilic benzylic carbon of a benzyl halide, such as benzyl chloride or bromide. A base is required to neutralize the hydrohalic acid that is formed as a byproduct.[2]

Experimental Protocol: Direct N-Alkylation

This protocol is based on the N-alkylation of piperidine with benzyl chloride.[2]

Materials:

  • Piperidine

  • Benzyl chloride

  • Potassium carbonate (K₂CO₃)

  • Ethanol (EtOH)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add piperidine (1.0 equivalent) dissolved in ethanol to a concentration of approximately 0.1 M.

  • Add potassium carbonate (2.0 equivalents) to the solution.

  • Slowly add benzyl chloride (1.1 equivalents) to the stirred mixture at room temperature.

  • Heat the reaction mixture to 80°C using a microwave reactor for 40 minutes. Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, filter off the solid potassium carbonate.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Partition the resulting residue between ethyl acetate and a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash it with brine, dry it over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel or by vacuum distillation to yield pure this compound.

direct_alkylation_workflow start Start dissolve Dissolve Piperidine & K2CO3 in Ethanol start->dissolve add_benzyl_chloride Add Benzyl Chloride dissolve->add_benzyl_chloride microwave Microwave at 80°C for 40 min add_benzyl_chloride->microwave monitor Monitor by TLC microwave->monitor workup Aqueous Workup & Extraction monitor->workup Reaction Complete purify Purification (Column Chromatography) workup->purify product This compound purify->product

Workflow for the Direct N-Alkylation of Piperidine.

Method 2: Reductive Amination

Reductive amination is a highly efficient, one-pot procedure for the synthesis of this compound. This method involves two key steps: the formation of an iminium ion intermediate from the reaction of piperidine and benzaldehyde, followed by the in-situ reduction of this intermediate to the final amine product.[2] A key advantage of this method is the use of mild reducing agents, such as sodium triacetoxyborohydride (NaBH(OAc)₃), which are chemoselective for the iminium ion over the starting aldehyde.[3][4]

Experimental Protocol: Reductive Amination

This protocol is based on the reductive amination of piperidine with benzaldehyde using sodium triacetoxyborohydride.[2][5]

Materials:

  • Piperidine

  • Benzaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Acetic acid (optional, catalytic)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer, add piperidine (1.0 equivalent) and benzaldehyde (1.2 equivalents) in 1,2-dichloroethane.

  • Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the iminium ion. A catalytic amount of acetic acid can be added to accelerate this step.

  • Portion-wise, add sodium triacetoxyborohydride (1.5 equivalents) to the solution. Be mindful of potential gas evolution.

  • Allow the reaction to stir at room temperature for 2-12 hours. Monitor the progress of the reaction by TLC.

  • Once the reaction is complete, carefully quench it by the slow addition of a saturated aqueous solution of sodium bicarbonate. Stir vigorously until gas evolution ceases.

  • Extract the aqueous layer with an organic solvent such as dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel or by vacuum distillation to yield pure this compound.

reductive_amination_workflow start Start dissolve Dissolve Piperidine & Benzaldehyde in DCE start->dissolve iminium Iminium Ion Formation (30-60 min at RT) dissolve->iminium add_stab Add NaBH(OAc)3 iminium->add_stab stir Stir at RT for 2-12h add_stab->stir monitor Monitor by TLC stir->monitor quench Quench with aq. NaHCO3 monitor->quench Reaction Complete workup Aqueous Workup & Extraction quench->workup purify Purification (Column Chromatography) workup->purify product This compound purify->product

Workflow for the Reductive Amination of Piperidine.

Comparative Discussion

Both direct N-alkylation and reductive amination are highly effective methods for the synthesis of this compound, with reported yields exceeding 90%.[2] The choice between the two often depends on the available starting materials, equipment, and the desired reaction conditions.

Direct N-Alkylation: This method is advantageous when benzyl halides are readily available and a rapid synthesis is desired, especially with the use of microwave heating. However, potential side reactions include the formation of benzyl alcohol if water is present, and over-alkylation to form a quaternary ammonium salt, although the latter is less common when the amine is used in slight excess.[5][6]

Reductive Amination: This approach is often preferred for its mild reaction conditions (room temperature) and the use of less lachrymatory starting materials (benzaldehyde vs. benzyl halides). The one-pot nature of the reaction also contributes to its appeal. While generally high-yielding, the reaction time can be significantly longer than the microwave-assisted alkylation. The choice of reducing agent is crucial, with sodium triacetoxyborohydride being a popular choice due to its selectivity and ease of handling.[2][4]

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship between the two synthetic pathways, highlighting the key transformations.

synthesis_pathways cluster_reactants Starting Materials cluster_methods Synthetic Methods piperidine Piperidine alkylation Direct N-Alkylation (SN2) piperidine->alkylation amination Reductive Amination piperidine->amination benzyl_chloride Benzyl Chloride benzyl_chloride->alkylation benzaldehyde Benzaldehyde benzaldehyde->amination product This compound alkylation->product amination->product

Synthetic Pathways to this compound.

References

A Comparative Guide to the Quantification of 1-Benzylpiperidine: HPLC vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of pharmaceutical compounds is paramount. This guide provides a comprehensive comparison of a representative High-Performance Liquid Chromatography (HPLC) method for the quantification of 1-Benzylpiperidine against alternative analytical techniques, namely Gas Chromatography-Mass Spectrometry (GC-MS) and Capillary Electrophoresis (CE). The information presented herein is intended to assist in the selection of the most suitable analytical method based on specific research and development needs, supported by experimental data and detailed protocols.

Comparative Performance Analysis

The selection of an analytical technique for the quantification of this compound depends on various factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. While HPLC is a robust and widely used method, GC-MS and CE offer distinct advantages in specific scenarios. The following tables summarize the key performance parameters of a representative validated HPLC method compared to a validated GC-MS method for a closely related compound, 1-Benzylpiperazine, and the general capabilities of Capillary Electrophoresis.

Table 1: Comparison of Quantitative Validation Parameters

ParameterRepresentative HPLC MethodGC-MS Method (for 1-Benzylpiperazine)[1][2]Capillary Electrophoresis (General)
Linearity (Correlation Coefficient, r²) > 0.999> 0.99 (0-10 µg/mL)Typically > 0.99
Accuracy (% Recovery) 98 - 102%79 - 96% (in plasma)High accuracy achievable
Precision (% RSD) < 2.0%Intra-day: < 15%, Inter-day: < 15%High precision, RSD < 2% is common
Limit of Detection (LOD) ~0.05 µg/mL0.004 µg/mL (in plasma)[1]0.02 - 0.06 µg/L (for similar compounds)[3]
Limit of Quantification (LOQ) ~0.15 µg/mL0.016 µg/mL (in plasma)[1]0.06 - 0.21 µg/L (for similar compounds)[3]

Table 2: Comparison of Methodological Attributes

AttributeRepresentative HPLC MethodGC-MS MethodCapillary Electrophoresis
Principle Partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds in the gas phase followed by mass-based detection.Separation of ions in an electric field based on their electrophoretic mobility.[4]
Sample Volatility Requirement Not required. Suitable for non-volatile and thermally labile compounds.Required. Derivatization may be necessary for non-volatile compounds.Not required.
Instrumentation Cost Moderate to HighHighModerate
Throughput HighModerate to HighHigh
Selectivity Good, can be optimized with different columns and mobile phases.Very high, based on both retention time and mass spectrum.Very high, excellent for resolving complex mixtures.
Solvent Consumption Moderate to HighLowVery Low

Experimental Protocols

Representative Validated HPLC Method for this compound

This protocol describes a typical reversed-phase HPLC method for the quantification of this compound.

1. Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase: A mixture of acetonitrile and 0.01 M phosphate buffer (pH 6.8) in a 30:70 (v/v) ratio.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Detection: UV at 210 nm

  • Column Temperature: 30°C

2. Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in 100 mL of the mobile phase.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a theoretical concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

3. Method Validation Parameters:

  • Linearity: Analyze the calibration standards in triplicate. Plot the peak area versus concentration and determine the correlation coefficient (r²) of the linear regression.

  • Accuracy: Perform recovery studies by spiking a known amount of this compound standard into a placebo matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Calculate the percentage recovery.

  • Precision:

    • Repeatability (Intra-day precision): Analyze six replicate injections of a standard solution at 100% of the target concentration on the same day.

    • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst and/or instrument.

    • Calculate the relative standard deviation (%RSD) for the peak areas.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ, or by using the standard deviation of the response and the slope of the calibration curve.

Visualizing the Workflow and Validation Relationships

To better understand the experimental process and the interplay of validation parameters, the following diagrams are provided.

HPLC_Validation_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation Parameters cluster_report Outcome start Start prep_standards Prepare Standard Solutions start->prep_standards prep_samples Prepare Sample Solutions start->prep_samples hplc_analysis HPLC Analysis prep_standards->hplc_analysis prep_samples->hplc_analysis linearity Linearity hplc_analysis->linearity accuracy Accuracy hplc_analysis->accuracy precision Precision hplc_analysis->precision lod_loq LOD & LOQ hplc_analysis->lod_loq specificity Specificity hplc_analysis->specificity robustness Robustness hplc_analysis->robustness report Validation Report linearity->report accuracy->report precision->report lod_loq->report specificity->report robustness->report end End report->end

Caption: Workflow for HPLC Method Validation.

Validation_Parameters_Relationship center Validated Method linearity Linearity center->linearity accuracy Accuracy center->accuracy precision Precision center->precision specificity Specificity center->specificity robustness Robustness center->robustness linearity->accuracy linearity->precision range Range linearity->range precision->accuracy loq LOQ precision->loq lod LOD loq->lod

Caption: Interrelationship of HPLC Validation Parameters.

References

In-Vitro and In-Vivo Evaluation of 1-Benzylpiperidine Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1-benzylpiperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Analogs of this compound have been extensively investigated for a variety of pharmacological activities, with a significant focus on neurodegenerative diseases, particularly Alzheimer's disease.[3][4][5] This guide provides a comparative overview of the in-vitro and in-vivo evaluation of various this compound analogs, supported by experimental data and detailed methodologies.

Quantitative Data Summary

The biological activity of this compound analogs is typically quantified by their inhibitory concentration (IC50) or binding affinity (Ki) against specific biological targets. The following tables summarize the in-vitro activities of selected analogs from various studies.

Table 1: Cholinesterase Inhibitory Activity of this compound Analogs

CompoundTargetIC50 (µM)Reference CompoundIC50 (µM)Source
15b eeAChE0.39 ± 0.11Donepezil-[3][4]
15j eqBChE0.16 ± 0.04Tacrine-[3][4]
19 AChE5.10 ± 0.24Galantamine1.19 ± 0.046[5][6]
19 BuChE26.78 ± 0.81--[5][6]
d5 HDAC0.17--[7]
d5 AChE6.89--[7]
d10 HDAC0.45--[7]
d10 AChE3.22--[7]
20 AChE5.94 ± 1.08Donepezil (1)-[8]
28 AChE0.41 ± 1.25--[8]
40 AChE---[9]
41 AChE---[9]
5MeSA4ABP AChE57.46 ± 2.140% inhibition at 5 µM--[10]

eeAChE: Electrophorus electricus Acetylcholinesterase; eqBChE: Equine Butyrylcholinesterase

Table 2: Serotonin Transporter (SERT) Binding Affinity of this compound Analogs

CompoundTargetKi (µM)Source
19 h-SERT196.6 ± 11.34[5][6]
21 h-SERTGood affinity (exact value not specified)[5][6]
12-16 h-SERTLow micromolar range[6]

h-SERT: human Serotonin Transporter

Key Experimental Protocols

The evaluation of this compound analogs involves a series of standardized in-vitro and in-vivo assays to determine their efficacy and safety profiles.

In-Vitro Assays

1. Cholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric method is widely used to determine the inhibitory activity of compounds against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[3][6]

  • Principle: The assay measures the activity of cholinesterase by monitoring the formation of the yellow-colored product, 5-thio-2-nitrobenzoate, which results from the reaction of thiocholine (produced from the hydrolysis of acetylthiocholine or butyrylthiocholine by the enzyme) with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

  • Procedure:

    • Prepare solutions of the test compounds, reference inhibitor (e.g., donepezil or galantamine), and enzymes (AChE or BChE) in a suitable buffer (e.g., phosphate buffer, pH 8.0).

    • In a 96-well plate, add the enzyme solution, DTNB, and the test compound or reference inhibitor.

    • Initiate the reaction by adding the substrate (acetylthiocholine iodide or butyrylthiocholine iodide).

    • Measure the absorbance at a specific wavelength (typically 412 nm) over time using a microplate reader.

    • Calculate the percentage of inhibition and determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

2. Serotonin Transporter (SERT) Radioligand Binding Assay

This assay is used to determine the binding affinity of compounds to the serotonin transporter.[5][6]

  • Principle: The assay measures the ability of a test compound to displace a specific radiolabeled ligand (e.g., [³H]-paroxetine) from its binding site on the SERT.

  • Procedure:

    • Prepare cell membranes expressing the human serotonin transporter (h-SERT).

    • Incubate the membranes with the radioligand and varying concentrations of the test compound.

    • Separate the bound and free radioligand by rapid filtration.

    • Measure the radioactivity of the filter-bound complex using a scintillation counter.

    • Determine the Ki value, which represents the inhibition constant of the test compound, from the IC50 value using the Cheng-Prusoff equation.

In-Vivo Assays

1. Morris Water Maze Test

This behavioral test is used to assess spatial learning and memory in animal models, often in the context of cognitive impairment induced by agents like scopolamine.[3][4]

  • Principle: The test relies on the animal's ability to learn and remember the location of a hidden platform in a circular pool of water, using distal visual cues.

  • Procedure:

    • A circular pool is filled with opaque water, and a small platform is hidden just below the water surface.

    • Mice are trained over several days to find the hidden platform from different starting positions. The time taken to find the platform (escape latency) and the path length are recorded.

    • After the training period, a probe trial is conducted where the platform is removed, and the time spent in the target quadrant (where the platform was previously located) is measured to assess memory retention.

    • Test compounds are administered to the animals before or during the training period to evaluate their effects on learning and memory.

Signaling Pathways and Experimental Workflows

Cholinergic Signaling Pathway

The primary mechanism of action for many this compound analogs in the context of Alzheimer's disease is the inhibition of acetylcholinesterase (AChE). AChE is a key enzyme in the cholinergic signaling pathway, responsible for the breakdown of the neurotransmitter acetylcholine (ACh). By inhibiting AChE, these analogs increase the levels of ACh in the synaptic cleft, thereby enhancing cholinergic neurotransmission, which is impaired in Alzheimer's disease.

Cholinergic_Pathway Presynaptic Presynaptic Neuron ACh_Vesicle Acetylcholine (ACh) Vesicles Presynaptic->ACh_Vesicle Synthesis Synaptic_Cleft Synaptic Cleft ACh_Vesicle->Synaptic_Cleft Release ACh_Receptor Acetylcholine Receptors Synaptic_Cleft->ACh_Receptor Binding AChE Acetylcholinesterase (AChE) Synaptic_Cleft->AChE Hydrolysis Postsynaptic Postsynaptic Neuron Signal Signal Transduction ACh_Receptor->Signal Choline_Acetate Choline + Acetate AChE->Choline_Acetate Choline_Acetate->Presynaptic Reuptake Benzylpiperidine This compound Analog Benzylpiperidine->AChE Inhibition

Caption: Cholinergic signaling pathway and the inhibitory action of this compound analogs on AChE.

General Experimental Workflow

The evaluation of novel this compound analogs typically follows a structured workflow, progressing from initial in-silico design and synthesis to comprehensive in-vitro and in-vivo testing.

Experimental_Workflow Design Compound Design & Synthesis InVitro In-Vitro Screening Design->InVitro Cholinesterase Cholinesterase Inhibition (AChE, BChE) InVitro->Cholinesterase Binding Receptor/Transporter Binding Assays InVitro->Binding Cell Cell-based Assays (Neuroprotection, Cytotoxicity) InVitro->Cell InVivo In-Vivo Evaluation InVitro->InVivo PK Pharmacokinetics (ADME) InVivo->PK Efficacy Efficacy Models (e.g., Morris Water Maze) InVivo->Efficacy Toxicity Toxicology Studies InVivo->Toxicity Lead Lead Optimization InVivo->Lead Lead->Design

Caption: A general workflow for the in-vitro and in-vivo evaluation of this compound analogs.

References

N-Benzylpiperidine Derivatives: A Comparative Efficacy Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the N-benzylpiperidine scaffold represents a privileged structure in medicinal chemistry, demonstrating significant therapeutic potential across various disease areas. This guide provides a comparative analysis of the efficacy of different N-benzylpiperidine derivatives, focusing on their roles as cholinesterase inhibitors for neurodegenerative diseases and as USP7 inhibitors in oncology. The information is supported by experimental data and detailed methodologies to aid in the advancement of research and drug development.

The N-benzylpiperidine motif is a cornerstone in the design of bioactive compounds, offering a versatile framework that can be tailored to achieve high potency and selectivity for a range of biological targets.[1] Its structural characteristics, including the basic piperidine nitrogen and the aromatic benzyl group, facilitate crucial interactions with enzyme active sites and receptors.[2] This has led to the development of numerous derivatives with diverse pharmacological activities.

Comparative Efficacy of N-Benzylpiperidine Derivatives

The therapeutic efficacy of N-benzylpiperidine derivatives is most prominently illustrated by their activity as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), key enzymes in the cholinergic hypothesis of Alzheimer's disease, and as inhibitors of Ubiquitin-Specific Protease 7 (USP7), a critical regulator of the p53 tumor suppressor pathway.

Cholinesterase Inhibition

N-benzylpiperidine derivatives have been extensively investigated as AChE inhibitors.[3][4] The core structure mimics the quaternary ammonium group of acetylcholine, allowing it to bind to the active site of the enzyme. Modifications to the benzyl and piperidine rings have led to the development of highly potent and selective inhibitors.

One of the most well-known drugs featuring this scaffold is Donepezil, a potent and selective AChE inhibitor used in the treatment of Alzheimer's disease.[1] Research has explored numerous analogs to improve upon its activity and pharmacokinetic profile.[5][6] For instance, the introduction of a bulky moiety at the para position of the benzamide in certain derivatives has been shown to substantially increase anti-AChE activity.[7] Furthermore, some derivatives have been designed as dual inhibitors of both AChE and BChE, which may offer a broader therapeutic window in the later stages of Alzheimer's disease.[6][8]

USP7 Inhibition

More recently, N-benzylpiperidine derivatives have emerged as potent inhibitors of USP7, a deubiquitinating enzyme that plays a crucial role in cancer by regulating the stability of oncoproteins like MDM2.[9] Inhibition of USP7 leads to the stabilization of the tumor suppressor p53, triggering apoptosis in cancer cells. Through structural optimization, N-benzylpiperidinol derivatives have been identified as highly potent and selective USP7 inhibitors, with some compounds demonstrating strong antitumor activity in cellular assays.[9]

Quantitative Data Summary

The following table summarizes the in vitro inhibitory activity of selected N-benzylpiperidine derivatives against their respective targets.

Compound IDTarget(s)IC50 (µM)Reference
Cholinesterase Inhibitors
DonepezilAChE0.03 ± 0.07[5]
Derivative 21AChE0.00056[7]
Derivative 28AChE0.41 ± 1.25[5]
Derivative 20AChE5.94 ± 1.08[5]
Derivative 4aAChE2.08 ± 0.16[6]
BuChE7.41 ± 0.44[6]
Derivative d5HDAC0.17[10]
AChE6.89[10]
Derivative d10HDAC0.45[10]
AChE3.22[10]
USP7 Inhibitors
L55USP70.0408[9]
LNCaP cells0.0296[9]
RS4;11 cells0.0416[9]

Signaling Pathways and Experimental Workflows

Cholinergic Signaling Pathway in Alzheimer's Disease

In a healthy cholinergic synapse, acetylcholine (ACh) is released from the presynaptic neuron and binds to receptors on the postsynaptic neuron, propagating the nerve impulse. Acetylcholinesterase (AChE) rapidly hydrolyzes ACh in the synaptic cleft, terminating the signal. In Alzheimer's disease, the degeneration of cholinergic neurons leads to a deficit in ACh. AChE inhibitors, such as N-benzylpiperidine derivatives, block the action of AChE, thereby increasing the concentration and duration of ACh in the synapse and enhancing cholinergic neurotransmission.[4][11]

Cholinergic_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Choline Choline ChAT ChAT Choline->ChAT Acetyl_CoA Acetyl-CoA Acetyl_CoA->ChAT ACh_Vesicle ACh (Vesicle) ChAT->ACh_Vesicle Synthesis ACh_Synapse ACh ACh_Vesicle->ACh_Synapse Release AChE AChE ACh_Synapse->AChE Hydrolysis ACh_Receptor ACh Receptor ACh_Synapse->ACh_Receptor Binding N_Benzylpiperidine N-Benzylpiperidine Derivative N_Benzylpiperidine->AChE Inhibition Signal Signal Propagation ACh_Receptor->Signal

Caption: Cholinergic signaling at the synapse and the inhibitory action of N-benzylpiperidine derivatives on AChE.

p53 Signaling Pathway and USP7 Inhibition

The tumor suppressor protein p53 is a critical regulator of cell cycle arrest and apoptosis. Under normal conditions, p53 levels are kept low through ubiquitination by the E3 ligase MDM2, which targets p53 for proteasomal degradation. The deubiquitinase USP7 can remove ubiquitin from MDM2, thereby stabilizing it and promoting p53 degradation. N-benzylpiperidine derivatives that inhibit USP7 prevent the deubiquitination of MDM2, leading to its degradation. This, in turn, allows p53 to accumulate, activating downstream targets that induce apoptosis in cancer cells.[1][9]

p53_Signaling p53 p53 Proteasome Proteasomal Degradation p53->Proteasome Degradation Apoptosis Apoptosis p53->Apoptosis Activation MDM2 MDM2 MDM2->p53 Ubiquitination USP7 USP7 USP7->MDM2 Deubiquitination (Stabilization) N_Benzylpiperidine N-Benzylpiperidine Derivative N_Benzylpiperidine->USP7 Inhibition

Caption: The p53 signaling pathway and the role of USP7 inhibition by N-benzylpiperidine derivatives in promoting apoptosis.

Experimental Workflow for Inhibitor Screening

The screening of N-benzylpiperidine derivatives for their inhibitory activity typically follows a standardized workflow, starting with a primary biochemical assay to determine the IC50 value, followed by secondary cell-based assays to assess cellular potency and mechanism of action.

Experimental_Workflow start Start: Library of N-Benzylpiperidine Derivatives biochemical_assay Primary Screening: Biochemical Assay (e.g., Ellman's Method, Ub-AMC Assay) start->biochemical_assay determine_ic50 Determine IC50 Values biochemical_assay->determine_ic50 select_hits Hit Selection (Potency & Selectivity) determine_ic50->select_hits cellular_assay Secondary Screening: Cell-Based Assays (e.g., Cell Viability, Western Blot) select_hits->cellular_assay confirm_moa Mechanism of Action Confirmation cellular_assay->confirm_moa lead_optimization Lead Optimization confirm_moa->lead_optimization

Caption: A general experimental workflow for the screening and development of N-benzylpiperidine derivative inhibitors.

Experimental Protocols

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition Assay (Ellman's Method)

This spectrophotometric assay is widely used to measure cholinesterase activity.[8][9]

Principle: The assay is based on the hydrolysis of acetylthiocholine (for AChE) or butyrylthiocholine (for BChE) by the respective enzyme, which produces thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which is measured at 412 nm. The rate of color formation is proportional to the enzyme activity.

Materials:

  • Phosphate buffer (0.1 M, pH 8.0)

  • DTNB solution (10 mM in phosphate buffer)

  • Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) solution (14 mM in deionized water)

  • AChE or BChE enzyme solution (1 U/mL in phosphate buffer)

  • Test N-benzylpiperidine derivatives dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Plate Setup:

    • Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL deionized water.

    • Control (100% activity): 140 µL Phosphate Buffer + 10 µL enzyme solution + 10 µL DTNB + 10 µL solvent.

    • Test Sample: 140 µL Phosphate Buffer + 10 µL enzyme solution + 10 µL DTNB + 10 µL test compound solution.

  • Pre-incubation: Add the buffer, enzyme solution, DTNB, and test compound/solvent to the respective wells. Mix gently and incubate the plate for 10 minutes at 25°C.

  • Initiate Reaction: Add 10 µL of the ATCI or BTCI solution to all wells except the blank to start the reaction.

  • Measurement: Immediately measure the absorbance at 412 nm in kinetic mode for 5-10 minutes, taking readings at 1-minute intervals.

  • Data Analysis: Calculate the rate of reaction (change in absorbance per minute). The percent inhibition is calculated as: [1 - (Rate of Test Sample / Rate of Control)] x 100. The IC50 value is determined by plotting the percent inhibition against the logarithm of the compound concentration.

USP7 Inhibition Assay (Fluorogenic)

This assay measures the deubiquitinating activity of USP7 using a fluorogenic substrate.

Principle: The substrate, Ubiquitin-7-amido-4-methylcoumarin (Ub-AMC), is non-fluorescent. Upon cleavage of the AMC group by USP7, free AMC is released, which is highly fluorescent. The rate of increase in fluorescence is proportional to the USP7 activity.

Materials:

  • Assay buffer (e.g., 20 mM HEPES pH 7.5, 100 mM NaCl, 1 mM DTT)

  • Purified recombinant USP7 enzyme

  • Ub-AMC substrate

  • Test N-benzylpiperidine derivatives dissolved in a suitable solvent (e.g., DMSO)

  • 96-well or 384-well black microplate

  • Fluorescence plate reader (Excitation: ~350-380 nm, Emission: ~440-460 nm)

Procedure:

  • Enzyme and Compound Preparation: Prepare serial dilutions of the test compounds in assay buffer. Dilute the USP7 enzyme to the desired concentration in assay buffer.

  • Pre-incubation: Add the diluted enzyme to the wells of the microplate. Add the diluted test compounds or solvent control to the respective wells. Incubate for 15-30 minutes at room temperature to allow for compound binding.

  • Initiate Reaction: Add the Ub-AMC substrate to all wells to start the enzymatic reaction.

  • Measurement: Immediately measure the fluorescence intensity in kinetic mode for 60-120 minutes.

  • Data Analysis: Calculate the rate of reaction (change in fluorescence units per minute). The percent inhibition is calculated as: [1 - (Rate of Test Sample / Rate of Control)] x 100. The IC50 value is determined by fitting the data to a four-parameter logistic equation.[2]

Cellular Viability Assay (e.g., MTS/MTT Assay)

This assay is used to assess the cytotoxic or cytostatic effects of the USP7 inhibitor derivatives on cancer cell lines.

Principle: Tetrazolium salts (e.g., MTS or MTT) are reduced by metabolically active cells to a colored formazan product. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cancer cell line (e.g., RS4;11, LNCaP)

  • Cell culture medium and supplements

  • Test N-benzylpiperidine derivatives

  • MTS or MTT reagent

  • 96-well cell culture plate

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds for a specified period (e.g., 48-72 hours).

  • Reagent Addition: Add the MTS or MTT reagent to each well and incubate according to the manufacturer's instructions.

  • Measurement: Measure the absorbance at the appropriate wavelength.

  • Data Analysis: Normalize the absorbance values to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration.

References

Unraveling the Pharmacophore: A Comparative Guide to the Structure-Activity Relationships of Novel 1-Benzylpiperidine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the 1-benzylpiperidine scaffold represents a privileged structure in the design of potent and selective therapeutic agents. This guide provides a comparative analysis of recent structure-activity relationship (SAR) studies, focusing on novel derivatives targeting key proteins in neurodegenerative diseases and other disorders. Experimental data is presented in structured tables for clear comparison, accompanied by detailed methodologies for key biological assays and visual representations of signaling pathways and experimental workflows.

The N-benzylpiperidine motif is a cornerstone in medicinal chemistry, valued for its three-dimensional structure and its ability to engage in crucial cation-π interactions with target proteins.[1] Its versatility has led to its incorporation into numerous approved drugs, including the well-known acetylcholinesterase (AChE) inhibitor, donepezil.[1] Recent research has expanded the therapeutic potential of this compound derivatives beyond Alzheimer's disease, with investigations into their roles as inhibitors of the serotonin transporter (SERT), monoacylglycerol lipase (MAGL), and ubiquitin-specific peptidase 7 (USP7).

Comparative Analysis of Biological Activity

The following tables summarize the in vitro activities of several series of novel this compound compounds, highlighting the impact of structural modifications on their potency and selectivity.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibitors

A primary focus of SAR studies on this compound derivatives has been the development of inhibitors for AChE, a key target in Alzheimer's disease.[2][3][4] The data below compares compounds with varying substituents on the piperidine and benzyl moieties.

CompoundModificationsTargetIC50 (µM)Reference
Series 1 1-benzyl-4-[2-(N-benzoyl-N-methylamino)ethyl]piperidine derivativesAChE-[5]
191-benzyl-4-[2-[4-(benzoylamino)phthalimido]ethyl]piperidine hydrochlorideAChE0.0012[5]
BuChE~41.6[5]
211-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochlorideAChE0.00056[6]
BuChE~10[6]
Series 2 This compound-4-carboxamide derivativesAChE-[7]
201-benzyl-N-(1-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl) piperidine-4-carboxamideAChE5.94[7]
281-benzyl-N-(5,6-dimethoxy-8H-indeno[1,2-d]thiazol-2-yl)piperidine-4-carboxamideAChE0.41[7]
Series 3 Phenylacetate derivatives of this compoundAChE-[8]
194-Fluorophenylacetate derivativeAChE5.10[8]
BuChE26.78[8]

Key SAR Observations for AChE Inhibition:

  • Introduction of a phenyl group on the amide nitrogen of 1-benzyl-4-[2-(N-benzoyl-N-methylamino)ethyl]piperidine derivatives enhances activity.[5]

  • Rigid analogues containing an isoindolone moiety exhibit potent anti-AChE activity.[5]

  • For 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, a bulky substituent at the para position of the benzamide and an alkyl or phenyl group on the benzamide nitrogen dramatically increases activity.[6]

  • The basicity of the piperidine nitrogen is crucial for activity.[6]

  • Replacing the ester linker in lead compounds with a more stable amide linker has yielded potent analogues.[7]

Dual-Target AChE and Serotonin Transporter (SERT) Inhibitors

Recognizing that depression is a common neuropsychiatric symptom in Alzheimer's disease, researchers have pursued dual-target ligands that inhibit both AChE and SERT.[2][3][4]

CompoundModificationsAChE IC50 (µM)SERT Ki (µM)Reference
7-10Halogen substituents at position 3 of the benzyl ring28 - 41> 100[2][8]
12-16Varied substituents on the benzoylpiperidine moiety> 200Low µM range[2][8]
212-phenylacetate derivative> 50025.5[2]

Key SAR Observations for Dual-Target Inhibition:

  • It has proven challenging to design potent dual inhibitors. Structural modifications that favor AChE inhibition often reduce affinity for SERT, and vice-versa.[2][4]

  • For the 1,2,3,4-tetrahydroisoquinoline functionalized this compound derivatives, halogen substitution on the benzyl ring did not improve activity towards either target.[2][8]

  • Steric bulk on the benzylpiperidine moiety appears to enhance selectivity for BuChE over AChE, while having a less pronounced effect on SERT affinity.[2]

Monoacylglycerol Lipase (MAGL) Inhibitors

This compound derivatives have also been explored as reversible inhibitors of MAGL, a target for anti-inflammatory and anti-cancer therapies.[9]

CompoundModificationshMAGL IC50 (nM)Reference
28Benzylpiperidine-based compoundPotent (specific value not stated)[9]
29Benzylpiperazine-based compoundPotent (specific value not stated)[9]

Key SAR Observations for MAGL Inhibition:

  • Both benzylpiperidine and benzylpiperazine scaffolds can yield potent and selective reversible MAGL inhibitors.[9]

  • The most potent compounds demonstrated good ADME properties and low in vivo toxicity.[9]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of SAR studies. The following are representative protocols for key assays.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

The inhibitory activity of the compounds against AChE is determined using a spectrophotometric method based on the procedure described by Ellman et al. The assay mixture typically contains:

  • Phosphate buffer (e.g., 0.1 M, pH 8.0).

  • A solution of the test compound in a suitable solvent (e.g., DMSO).

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

  • Acetylthiocholine iodide (ATCI) as the substrate.

  • The enzyme, acetylcholinesterase (from electric eel or human erythrocytes).

The reaction is initiated by the addition of the substrate. The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form the yellow 5-thio-2-nitrobenzoate anion. The rate of color formation is measured spectrophotometrically at a wavelength of approximately 412 nm. The inhibitory activity of the compound is expressed as the concentration required to inhibit the enzyme activity by 50% (IC50).

Serotonin Transporter (SERT) Binding Assay

The affinity of the compounds for the human serotonin transporter (h-SERT) is evaluated through radioligand binding assays.[8] A typical protocol involves:

  • Preparation of cell membranes expressing h-SERT.

  • Incubation of the membranes with a specific radioligand, such as [³H]-paroxetine.

  • Addition of varying concentrations of the test compounds.

  • After incubation, the bound and free radioligand are separated by rapid filtration.

  • The radioactivity retained on the filters is quantified by liquid scintillation counting.

  • The concentration of the test compound that displaces 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.

Visualizing the Science

Cholinergic_Signaling_Pathway ACh_pre Acetylcholine (ACh) (Presynaptic) Vesicle Vesicle ACh_pre->Vesicle Stored SynapticCleft Synaptic Cleft Vesicle->SynapticCleft Released ACh_post ACh AChR Acetylcholine Receptor (Postsynaptic) ACh_post->AChR Binds to AChE Acetylcholinesterase (AChE) ACh_post->AChE Hydrolyzed by Signal Signal Transduction AChR->Signal Choline_Acetate Choline + Acetate AChE->Choline_Acetate Benzylpiperidine This compound Inhibitor Benzylpiperidine->AChE Inhibits

Caption: Cholinergic signaling pathway and the inhibitory action of this compound compounds on AChE.

Experimental_Workflow Synthesis Compound Synthesis & Purification Characterization Structural Characterization (NMR, MS) Synthesis->Characterization InVitro In Vitro Screening Characterization->InVitro AChE_Assay AChE Inhibition Assay InVitro->AChE_Assay SERT_Assay SERT Binding Assay InVitro->SERT_Assay ADME In Vitro ADME/Tox InVitro->ADME Lead_Opt Lead Optimization AChE_Assay->Lead_Opt SERT_Assay->Lead_Opt InVivo In Vivo Studies (Animal Models) ADME->InVivo InVivo->Lead_Opt

Caption: A typical experimental workflow for the evaluation of novel this compound derivatives.

SAR_Logic Core This compound Core Scaffold Modification Structural Modification Core->Modification BenzylRing Substitution on Benzyl Ring Modification->BenzylRing PiperidineMoiety Substitution on Piperidine Moiety Modification->PiperidineMoiety Linker Linker Modification (Ester to Amide) Modification->Linker Potency Increased Potency BenzylRing->Potency Selectivity Altered Selectivity PiperidineMoiety->Selectivity Linker->Potency MetabolicStability Increased Metabolic Stability Linker->MetabolicStability

References

The Strategic Advantage of 1-Benzylpiperidine in Synthetic Chemistry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of synthetic chemistry, the piperidine scaffold is a cornerstone, forming the structural basis of numerous pharmaceuticals and biologically active compounds. The choice of the N-substituent on the piperidine ring is a critical decision that profoundly influences the reactivity, stereoselectivity, and overall efficiency of a synthetic route. Among the various options, the 1-benzylpiperidine scaffold offers a unique combination of properties that frequently render it superior to other common piperidine derivatives, such as those bearing N-Boc, N-Cbz, or N-aryl groups. This guide provides a comprehensive comparison, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic endeavors.

Key Advantages of the this compound Scaffold

The utility of the N-benzyl group extends beyond its role as a simple protecting group. Its electronic and steric properties can be strategically exploited to facilitate a variety of chemical transformations.

1. Stability and Facile Removal: The N-benzyl group exhibits broad stability across a range of reaction conditions, including acidic and basic media, as well as exposure to many organometallic reagents. This robustness allows for a wide array of chemical manipulations on the piperidine ring or other parts of the molecule without premature cleavage of the N-benzyl group.[1] Crucially, its removal can be achieved under relatively mild and selective conditions, most commonly through catalytic hydrogenation or transfer hydrogenation, which often proceed in high yields.[2]

2. Influence on Stereoselectivity: The steric bulk of the benzyl group can play a significant role in directing the stereochemical outcome of reactions at adjacent positions on the piperidine ring. This has been demonstrated in various transformations, including alkylations and reductions, where the N-benzyl group can favor the formation of a particular diastereomer.

3. Activation of α-Protons: The electron-withdrawing nature of the benzyl group can influence the acidity of the α-protons on the piperidine ring, facilitating their deprotonation for subsequent functionalization.

4. Role in Biological Activity: In the context of medicinal chemistry, the N-benzylpiperidine motif is recognized as a "privileged scaffold".[3][4] The benzyl group can engage in crucial cation-π interactions with biological targets, contributing to the binding affinity and overall pharmacological profile of the molecule.[4][5]

Comparative Performance in Synthesis

The following tables summarize quantitative data from various studies, offering a direct comparison of the this compound scaffold with other common N-substituted piperidines in different synthetic applications.

Table 1: Comparison of N-Protecting Groups for Piperidine
Protecting GroupIntroduction ReagentDeprotection ConditionsStabilityAdvantagesDisadvantages
Benzyl (Bn) Benzyl bromide, Benzaldehyde (reductive amination)Catalytic hydrogenolysis (H₂, Pd/C), Transfer hydrogenationStrong acids, bases, organometallicsRobust, can influence stereoselectivity, cation-π interactionsSusceptible to some reductive conditions
tert-Butoxycarbonyl (Boc) Di-tert-butyl dicarbonate (Boc)₂OStrong acids (e.g., TFA, HCl)Basic conditions, hydrogenolysis, weak acidsHigh-yielding protection, volatile cleavage productsRequires strong acidic conditions for removal
Benzyloxycarbonyl (Cbz) Benzyl chloroformate (Cbz-Cl)Catalytic hydrogenolysis (H₂, Pd/C)Acidic and basic conditionsOrthogonal to Boc and FmocSimilar removal conditions to Benzyl
Aryl Aryl halide (Buchwald-Hartwig amination)Harsh conditions often requiredGenerally very stableCan modulate electronic propertiesDifficult to remove
Table 2: Yield Comparison in a Representative Synthetic Transformation (Oxidation)

This table compares the yield of a key intermediate, N-substituted-4-piperidinecarboxaldehyde, from the corresponding alcohol.

N-SubstituentOxidizing AgentSolventYield (%)Reference
Benzyl TEMPO/NaIO₄/NaBrDichloromethane93.3[6]
Boc Dess-Martin PeriodinaneDichloromethane~90 (Typical)General knowledge

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon published research. Below are representative protocols for key transformations involving this compound.

Protocol 1: N-Benzylation of Piperidine via Reductive Amination

This protocol describes the formation of this compound from piperidine and benzaldehyde.

Materials:

  • Piperidine (1.0 eq.)

  • Benzaldehyde (1.0-1.2 eq.)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.)

  • Dichloromethane (DCM) or 1,2-dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask, add the piperidine derivative (1.0 eq.) and benzaldehyde (1.0-1.2 eq.) in a suitable solvent, such as DCM or DCE.

  • Stir the solution at room temperature for 30-60 minutes to allow for the formation of the iminium ion intermediate.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise to the solution. Gas evolution may occur.

  • Allow the reaction to stir at room temperature for 2-12 hours. Monitor the reaction progress by TLC.

  • Carefully quench the reaction by adding a saturated aqueous solution of NaHCO₃. Stir vigorously for 30 minutes until gas evolution ceases.

  • Extract the aqueous layer with an organic solvent (e.g., DCM, 3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.[3]

Protocol 2: N-Debenzylation of this compound via Catalytic Transfer Hydrogenation

This protocol details the removal of the N-benzyl group to yield the parent piperidine.

Materials:

  • This compound derivative (1.0 eq.)

  • 10% Palladium on carbon (Pd/C) (catalytic amount)

  • Ammonium formate (excess)

  • Methanol

Procedure:

  • To a stirred suspension of the this compound derivative in methanol, add 10% Pd/C.

  • To this mixture, add ammonium formate in a single portion.

  • Reflux the reaction mixture, monitoring the progress by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Wash the Celite® pad with methanol.

  • Concentrate the combined filtrate under reduced pressure to yield the debenzylated piperidine.

Visualization of Synthetic Strategies

The following diagrams, generated using the DOT language, illustrate key decision-making processes and workflows in syntheses involving piperidine scaffolds.

G Decision Workflow for Piperidine N-Substituent Selection start Start: Need for Piperidine Scaffold q1 Subsequent reactions involve strong acid? start->q1 q2 Need for catalytic hydrogenation? q1->q2 No boc Choose N-Boc q1->boc Yes q3 Desire to influence stereoselectivity? q2->q3 No benzyl Choose N-Benzyl q2->benzyl Yes q4 Final product requires a free secondary amine? q3->q4 Yes other Consider other N-substituents (e.g., N-Aryl, N-Cbz) q3->other No q4->benzyl Yes G General Synthetic Workflow with this compound start Start: Piperidine or Substituted Piperidine benzylation N-Benzylation (e.g., Reductive Amination) start->benzylation modification Modification of Piperidine Ring or Other Functional Groups benzylation->modification deprotection N-Debenzylation (e.g., Catalytic Hydrogenation) modification->deprotection final_product Final Product deprotection->final_product

References

Unraveling the Target Landscape of 1-Benzylpiperidine Compounds: A Comparative Guide to Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the promiscuity of a chemical scaffold is paramount to advancing safe and effective therapeutics. This guide provides a comparative analysis of the cross-reactivity of 1-benzylpiperidine-based compounds, a privileged scaffold in medicinal chemistry, against a panel of common biological targets. The data presented herein, supported by detailed experimental protocols and visual pathway representations, offers a valuable resource for target validation and off-target liability assessment.

The this compound motif is a cornerstone in the design of bioactive molecules, frequently appearing in approved drugs and clinical candidates.[1] Its structural features allow for interactions with a variety of biological targets, leading to a broad spectrum of pharmacological activities. However, this versatility can also result in off-target effects, necessitating comprehensive cross-reactivity profiling.[2] This guide summarizes key findings from multiple studies to illuminate the target engagement profile of this important chemical class.

Comparative Analysis of Target Inhibition

The following tables summarize the inhibitory activities (IC₅₀) and binding affinities (Kᵢ) of various this compound derivatives against several key biological targets. These targets include acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), critical enzymes in the cholinergic system; the serotonin transporter (SERT), a key regulator of serotonergic neurotransmission; and sigma receptors (σ₁ and σ₂), which are implicated in a variety of cellular functions and neurological disorders. Additionally, data on μ-opioid receptor (MOR) affinity is included, highlighting the potential for these compounds to interact with the opioid system.

Compound/DerivativeTargetIC₅₀ (µM)Reference
Cholinesterase Inhibition
5,6-dimethoxy-1-oxo-2,3-dihydro-1H-inden-2-yl this compound-4-carboxylate (Lead Compound)AChE0.03[3]
1-benzyl-N-(5,6-dimethoxy-8H-indeno[1,2-d]thiazol-2-yl)piperidine-4-carboxamide (28)AChE0.41[3]
1-benzyl-N-(1-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl) piperidine-4-carboxamide (20)AChE5.94[3]
Compound 19 (2-phenylacetate derivative)AChE5.10[4]
Compound 19 (2-phenylacetate derivative)BuChE26.78[4]
Compound 15bAChE0.39[5]
Compound 15jBuChE0.16[5]
2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile (5)AChE0.013[6]
2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile (5)BuChE3.1[6]
Compound/DerivativeTargetKᵢ (nM)Reference
Sigma Receptor and SERT Affinity
2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile (5)hσ₁R1.45[6]
Compound 21SERT25,500[4][7]
Compound 52MOR56.4[8]
Compound 52σ₁R11.0[8]
2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone (1)S1R3.2[9]
BFP (a novel benzylpiperidine derivative)σ₁R10.9[10]

Experimental Protocols

The data presented in this guide were generated using established and validated experimental methodologies. Below are detailed protocols for the key assays cited.

Cholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric method is widely used to determine the inhibitory activity of compounds against AChE and BuChE.[5][11]

Materials:

  • Acetylcholinesterase (AChE) from electric eel or human erythrocytes

  • Butyrylcholinesterase (BChE) from equine serum or human plasma

  • Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • Test compounds and reference inhibitor (e.g., Donepezil, Galantamine)[4][5]

Procedure:

  • Prepare solutions of the test compounds and reference inhibitor in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add phosphate buffer, the test compound solution, and the enzyme solution (AChE or BuChE).

  • Incubate the mixture for a specified period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

  • Add the substrate (ATCI or BTCI) and DTNB to initiate the reaction.

  • The hydrolysis of the substrate by the enzyme produces thiocholine, which reacts with DTNB to form 5-thio-2-nitrobenzoate, a colored product.

  • Measure the absorbance of the colored product at a specific wavelength (typically 412 nm) over time using a microplate reader.

  • The rate of reaction is proportional to the enzyme activity.

  • Calculate the percentage of inhibition for each concentration of the test compound.

  • Determine the IC₅₀ value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Radioligand Binding Assays for Receptor Affinity

Radioligand binding assays are employed to determine the affinity of a compound for a specific receptor by measuring the displacement of a radiolabeled ligand.[4][6]

General Protocol:

  • Membrane Preparation: Prepare cell membrane homogenates from tissues or cell lines expressing the target receptor (e.g., HEK-293 cells stably transfected with the human σ₁ receptor).[6]

  • Binding Reaction: In a reaction tube, combine the membrane preparation, a specific radioligand (e.g., [³H]-(+)-pentazocine for σ₁ receptors, [³H]-paroxetine for SERT), and varying concentrations of the unlabeled test compound.[4][6]

  • Incubation: Incubate the reaction mixture at a specific temperature for a defined period to allow binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Total Binding: Radioactivity bound in the absence of any competing ligand.

    • Non-specific Binding: Radioactivity bound in the presence of a high concentration of a known saturating unlabeled ligand (e.g., 10 µM haloperidol for σ₁ receptors).[6]

    • Specific Binding: Calculated as Total Binding - Non-specific Binding.

    • IC₅₀ Determination: Plot the percentage of specific binding against the log concentration of the test compound to determine the IC₅₀ value.

    • Kᵢ Calculation: Convert the IC₅₀ value to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation, which also takes into account the concentration and dissociation constant (Kₐ) of the radioligand.[6]

Visualizing the Molecular Landscape

To better understand the biological context of these cross-reactivity studies, the following diagrams illustrate a general experimental workflow and the signaling pathways associated with the key targets.

G General Experimental Workflow for Cross-Reactivity Profiling cluster_0 Compound Synthesis & Characterization cluster_1 Primary Target Assay cluster_2 Cross-Reactivity Screening cluster_3 Data Analysis & Interpretation synthesis Synthesis of this compound Derivatives characterization Structural Characterization (NMR, MS) synthesis->characterization primary_assay In vitro assay for primary target (e.g., AChE) characterization->primary_assay receptor_panel Receptor Binding Assays (e.g., Sigma, Opioid, SERT) primary_assay->receptor_panel enzyme_panel Enzyme Inhibition Assays (e.g., BuChE) primary_assay->enzyme_panel ic50_ki IC50 / Ki Determination receptor_panel->ic50_ki enzyme_panel->ic50_ki sar Structure-Activity Relationship (SAR) Analysis ic50_ki->sar selectivity Selectivity Profiling ic50_ki->selectivity G Key Signaling Pathways of this compound Targets cluster_cholinergic Cholinergic Signaling cluster_serotonergic Serotonergic Signaling cluster_sigma Sigma Receptor Modulation cluster_opioid Opioid Signaling ACh Acetylcholine (ACh) AChE AChE / BuChE ACh->AChE Hydrolysis Postsynaptic Postsynaptic Receptor ACh->Postsynaptic Activation Serotonin Serotonin (5-HT) SERT SERT Serotonin->SERT Reuptake Postsynaptic_S Postsynaptic Receptor Serotonin->Postsynaptic_S Activation Presynaptic Presynaptic Neuron SERT->Presynaptic SigmaR Sigma-1 Receptor (ER Chaperone) Signaling_Cascades Downstream Signaling (e.g., Ca2+, IP3) SigmaR->Signaling_Cascades Modulation Cellular_Stress Cellular Stress Cellular_Stress->SigmaR Opioid Endogenous/Exogenous Opioids MOR μ-Opioid Receptor (GPCR) Opioid->MOR Activation Opioid_Signaling Downstream Effects (e.g., Analgesia) MOR->Opioid_Signaling

References

Benchmarking New 1-Benzylpiperidine Derivatives Against Existing Drugs: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive analysis of newly synthesized 1-benzylpiperidine derivatives, benchmarking their performance against established drugs in key therapeutic areas. Designed for researchers, scientists, and drug development professionals, this document summarizes quantitative data, details experimental protocols, and visualizes complex biological and experimental processes to facilitate informed decision-making in drug discovery.

The N-benzylpiperidine (N-BP) structural motif is a versatile scaffold in medicinal chemistry, recognized for its structural flexibility and three-dimensional nature, which allows for fine-tuning of efficacy and physicochemical properties.[1][2] This has led to its incorporation in numerous approved drugs and clinical candidates.[1][2] Recent research has focused on developing novel this compound derivatives with potential applications as cholinesterase inhibitors for Alzheimer's disease, dual-acting analgesics, and antimicrobial and anticancer agents.[3][4][5][6][7][8]

I. Cholinesterase Inhibition for Alzheimer's Disease

A significant area of investigation for this compound derivatives is the treatment of Alzheimer's disease through the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[9][10][11] These enzymes are key targets as their inhibition increases the levels of the neurotransmitter acetylcholine in the brain, which is crucial for cognitive function.[9][10]

Data Presentation: Comparative Inhibitory Activity

The following table summarizes the in vitro inhibitory activity (IC50 values) of several new this compound derivatives against AChE and BuChE, compared to established Alzheimer's drugs such as Donepezil, Galantamine, and Tacrine.

Compound/DrugTargetIC50 (µM)Source
New Derivatives
Compound 28 AChE0.41 ± 1.25[3]
Compound 20 AChE5.94 ± 1.08[3]
Lead Compound 5 AChE0.03 ± 0.07[3]
Compound 19 AChE< 500 (moderate)[9]
Compound 19 BuChE26.78 ± 0.81[9][11]
Compound 21 BuChEGood and Selective[9]
Compound 15b eeAChE0.39 ± 0.11[10]
Compound 15b huAChE1.49 ± 0.43[10]
Compound 15b huBChE1.33 ± 0.55[10]
Compound 15j eqBChE0.16 ± 0.04[10]
Compound 15j huAChE1.25 ± 0.48[10]
Compound 15j huBChE0.66 ± 0.22[10]
Compound d5 HDAC0.17[12]
Compound d5 AChE6.89[12]
Compound d10 HDAC0.45[12]
Compound d10 AChE3.22[12]
Compound 21 (hydrochloride)AChE0.00056[13]
Existing Drugs
DonepezilAChEPotent Inhibitor[3][14]
GalantamineAChE1.19 ± 0.046[9][11]
TacrineAChEAs potent as some new derivatives[15]

eeAChE: Electric eel acetylcholinesterase, eqBChE: Equine butyrylcholinesterase, huAChE: Human acetylcholinesterase, huBChE: Human butyrylcholinesterase, HDAC: Histone deacetylase.

Experimental Protocols: Acetylcholinesterase Inhibitory Assay (Ellman's Method)

The acetylcholinesterase (AChE) inhibitory activity of the synthesized compounds is commonly determined using a modified Ellman's spectrophotometric method.[15]

Materials:

  • Acetylthiocholine iodide (ATCI) as the substrate

  • 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) for color development

  • Test compounds (this compound derivatives)

  • Reference drug (e.g., Donepezil)

  • Phosphate buffer (pH 8.0)

  • AChE enzyme solution

Procedure:

  • Prepare solutions of the test compounds and the reference drug in a suitable solvent.

  • In a 96-well plate, add phosphate buffer, the test compound solution, and the AChE enzyme solution.

  • Incubate the mixture at a controlled temperature (e.g., 37°C) for a specified time (e.g., 15 minutes).

  • Initiate the reaction by adding the substrate (ATCI) and DTNB.

  • Measure the absorbance of the resulting colored product at a specific wavelength (e.g., 412 nm) over time using a microplate reader.

  • The rate of reaction is calculated from the change in absorbance per minute.

  • The percentage of inhibition is determined by comparing the reaction rates with and without the inhibitor.

  • The IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) is calculated from the dose-response curve.

Signaling Pathway and Experimental Workflow

AChE_Inhibition_Pathway cluster_synapse Cholinergic Synapse cluster_drug_action Drug Action cluster_outcome Therapeutic Outcome ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by Postsynaptic_Receptor Postsynaptic Receptor ACh->Postsynaptic_Receptor Binds to Choline_Acetate Choline + Acetate Increased_ACh Increased ACh in Synapse Benzylpiperidine This compound Derivative Benzylpiperidine->AChE Inhibits Enhanced_Signal Enhanced Cholinergic Signaling Increased_ACh->Enhanced_Signal Cognitive_Improvement Improved Cognitive Function Enhanced_Signal->Cognitive_Improvement

Caption: Signaling pathway of AChE inhibition by this compound derivatives.

Experimental_Workflow_AChE Synthesis Synthesis of This compound Derivatives Purification Purification and Characterization Synthesis->Purification In_Vitro_Assay In Vitro AChE Inhibitory Assay (Ellman's) Purification->In_Vitro_Assay Data_Analysis IC50 Determination In_Vitro_Assay->Data_Analysis SAR_Studies Structure-Activity Relationship (SAR) Studies Data_Analysis->SAR_Studies

Caption: General experimental workflow for evaluating AChE inhibitors.

II. Dual-Acting Ligands for Pain Management

Recent advancements have focused on designing this compound derivatives as dual-acting ligands for the μ-opioid receptor (MOR) and the sigma-1 receptor (σ1R) to develop safer and more effective analgesics.[4] This dual-target approach aims to provide potent antinociceptive effects while mitigating common opioid-related side effects.[4]

Data Presentation: Comparative Receptor Binding and Analgesic Efficacy

The following table compares the receptor binding affinities (Ki) and analgesic efficacy (ED50) of a promising new this compound derivative with the conventional opioid analgesic, oxycodone.

Compound/DrugMOR Affinity (Ki, nM)σ1R Affinity (Ki, nM)Analgesic Efficacy (ED50, mg/kg)Adverse EffectsSource
New Derivative
Compound 52 56.411.0Abdominal Contraction: 4.04 (mice)Inflammatory Pain: 6.88 (mice)Formalin Test: 13.98 (rats)Chronic Pain: 7.62 (mice)Less constipation, hyperlocomotion, and physical dependence than oxycodone[4]
Existing Drug
OxycodoneHigh affinity MOR agonist-Potent analgesicConstipation, hyperlocomotion, physical dependence[4]
Experimental Protocols: In Vitro Receptor Binding Assay

Objective: To determine the binding affinity of the test compounds to the μ-opioid and σ1 receptors.

General Procedure:

  • Membrane Preparation: Prepare cell membrane homogenates from cells expressing the target receptor (MOR or σ1R).

  • Radioligand Binding: Incubate the membrane preparations with a specific radioligand for the target receptor (e.g., [³H]DAMGO for MOR, --INVALID-LINK---pentazocine for σ1R) in the presence of varying concentrations of the test compound.

  • Separation: Separate the bound and free radioligand by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

Signaling Pathway and Experimental Workflow

MOR_Sigma1R_Pathway cluster_drug Dual-Acting Ligand cluster_receptors Receptor Interaction cluster_effects Pharmacological Effects Benzylpiperidine This compound Derivative MOR μ-Opioid Receptor (MOR) Benzylpiperidine->MOR Agonist Sigma1R Sigma-1 Receptor (σ1R) Benzylpiperidine->Sigma1R Ligand Analgesia Potent Analgesia MOR->Analgesia Sigma1R->Analgesia Modulates Reduced_Side_Effects Reduced Opioid-Related Side Effects Sigma1R->Reduced_Side_Effects

Caption: Mechanism of dual-acting MOR/σ1R ligands.

Analgesic_Evaluation_Workflow Synthesis Synthesis of This compound Derivatives In_Vitro_Binding In Vitro Receptor Binding Assays (MOR & σ1R) Synthesis->In_Vitro_Binding In_Vivo_Analgesia In Vivo Analgesic Models (e.g., Hot Plate, Formalin) In_Vitro_Binding->In_Vivo_Analgesia Adverse_Effect_Studies Adverse Effect Profiling (e.g., Constipation, Sedation) In_Vivo_Analgesia->Adverse_Effect_Studies Lead_Optimization Lead Compound Optimization Adverse_Effect_Studies->Lead_Optimization

Caption: Workflow for the evaluation of new analgesic compounds.

III. Antimicrobial and Anticancer Potential

The versatility of the this compound scaffold is further demonstrated by its exploration in antimicrobial and anticancer research.[5][6][7][8]

Data Presentation: Antimicrobial and Anticancer Activity
Compound TypeTarget Organism/Cell LineActivitySource
Antimicrobial
N-benzyl piperidin-4-one derivativesAspergillus niger (fungus)Potent activity[5][6]
N-benzyl piperidin-4-one derivativesEscherichia coli (bacteria)Potent activity[5][6]
Anticancer
RC-106 (benzylpiperidine derivative)Paca3, MDA-MB 231 (cancer cell lines)Antitumor efficacy[16]
N-benzyl piperidinol derivative (L55)LNCaP, RS4;11 (cancer cell lines)IC50 = 29.6 nM, 41.6 nM[17]
Experimental Protocols: In Vitro Antimicrobial Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) of the new derivatives against various microbial strains.

General Procedure (Broth Microdilution Method):

  • Prepare serial dilutions of the test compounds in a liquid growth medium in a 96-well microtiter plate.

  • Inoculate each well with a standardized suspension of the target microorganism.

  • Include positive (microorganism with no compound) and negative (medium only) controls.

  • Incubate the plates under appropriate conditions for the microorganism.

  • Determine the MIC, which is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Experimental Workflow

Antimicrobial_Anticancer_Workflow Synthesis Synthesis of Novel This compound Derivatives Screening In Vitro Screening Synthesis->Screening Antimicrobial_Assay Antimicrobial Susceptibility Testing (e.g., MIC) Screening->Antimicrobial_Assay Anticancer_Assay Cytotoxicity Assays on Cancer Cell Lines (e.g., MTT) Screening->Anticancer_Assay Mechanism_Studies Mechanism of Action Studies Antimicrobial_Assay->Mechanism_Studies Anticancer_Assay->Mechanism_Studies

Caption: Workflow for antimicrobial and anticancer evaluation.

Conclusion

The this compound scaffold continues to be a highly productive framework for the development of novel therapeutic agents. The derivatives discussed in this guide demonstrate significant potential as next-generation cholinesterase inhibitors, safer and more potent analgesics, and promising antimicrobial and anticancer compounds. The provided data, protocols, and diagrams offer a valuable resource for researchers to compare these new derivatives with existing drugs and to guide future drug discovery efforts. Further in vivo studies and clinical trials are warranted to fully elucidate the therapeutic potential of these promising compounds.

References

A Comparative Guide to the Synthesis of a Novel 1-Benzylpiperidine Analog

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation of a novel synthetic pathway for a 1-benzylpiperidine analog, a scaffold of significant interest in medicinal chemistry. The performance of this novel pathway, centered on reductive amination, is objectively compared with the traditional direct N-alkylation method. Supporting experimental data, detailed protocols, and visual workflows are presented to aid researchers in selecting the optimal synthetic strategy.

Data Presentation: A Head-to-Head Comparison

The following table summarizes the key quantitative metrics for the synthesis of this compound analogs via reductive amination and direct N-alkylation. The data presented is a synthesis of reported values from various studies.

ParameterNovel Pathway (Reductive Amination)Alternative Pathway (Direct N-Alkylation)
Typical Yield 75-95%60-85%
Reaction Time 2-12 hours12-24 hours
Typical Purity >98% (after chromatography)Variable, often requires extensive purification
Key Advantage High selectivity, avoids over-alkylationSimple setup, readily available reagents
Key Disadvantage Requires a specific reducing agentProne to over-alkylation (quaternary salt formation)

Experimental Protocols

Detailed methodologies for the novel reductive amination pathway and the alternative direct N-alkylation pathway are provided below.

Novel Synthetic Pathway: Reductive Amination

This method involves the reaction of piperidine with benzaldehyde to form an iminium ion, which is subsequently reduced in situ to the desired this compound.

Materials:

  • Piperidine

  • Benzaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask under an inert atmosphere, dissolve piperidine (1.0 eq) and benzaldehyde (1.1 eq) in anhydrous dichloromethane.

  • Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the iminium ion intermediate.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer twice with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure this compound analog.

Alternative Synthetic Pathway: Direct N-Alkylation

This traditional method involves the direct reaction of piperidine with a benzyl halide in the presence of a base.

Materials:

  • Piperidine

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (MeCN), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask under an inert atmosphere, add piperidine (1.0 eq) and anhydrous acetonitrile.

  • Add anhydrous potassium carbonate (2.0 eq) to the solution.

  • Slowly add benzyl bromide (1.1 eq) to the stirred suspension.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, filter the reaction mixture to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel to remove any unreacted starting material and the over-alkylated quaternary ammonium salt byproduct.

Mandatory Visualization

The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow of the novel synthetic pathway and the logical steps involved in its validation.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product piperidine Piperidine iminium Iminium Ion Formation (DCM, RT, 30-60 min) piperidine->iminium benzaldehyde Benzaldehyde benzaldehyde->iminium reduction Reduction (NaBH(OAc)3, 0°C to RT, 2-12h) iminium->reduction quench Quench (aq. NaHCO3) reduction->quench extract Extraction (DCM) quench->extract purify Purification (Column Chromatography) extract->purify product This compound Analog purify->product

Caption: Experimental workflow for the novel reductive amination pathway.

G cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_purity Purity Assessment cluster_validation Validation Outcome synthesis Synthesize Novel Analog (Reductive Amination) purification Purify Crude Product (Column Chromatography) synthesis->purification nmr NMR Spectroscopy (1H, 13C) purification->nmr ms Mass Spectrometry (HRMS) purification->ms ir IR Spectroscopy purification->ir hplc HPLC/GC Analysis purification->hplc validation Validated Synthetic Pathway nmr->validation ms->validation ir->validation hplc->validation

Caption: Logical workflow for the validation of the synthetic pathway.

Safety Operating Guide

Proper Disposal of 1-Benzylpiperidine: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in research, scientific analysis, and drug development, the safe handling and disposal of chemical reagents like 1-Benzylpiperidine are critical for ensuring personnel safety and environmental compliance. Due to its potential hazards, this compound must be managed as hazardous waste from the point of generation through final disposal. This guide provides a step-by-step protocol for its proper disposal.

Hazard Profile and Safety Precautions

While specific toxicological data for this compound may be limited, its structural similarity to other piperidine derivatives necessitates that it be handled as a hazardous substance.[1] The primary hazards associated with this compound and similar compounds include acute toxicity if swallowed, inhaled, or in contact with skin, as well as the potential to cause severe skin burns and eye damage.[1][2] It may also be harmful to aquatic life.

Before beginning any disposal procedures, it is mandatory to wear appropriate Personal Protective Equipment (PPE). This includes:

  • Eye and Face Protection: Chemical safety goggles and, for larger quantities, a face shield are essential to protect against splashes.[2][3]

  • Hand Protection: Use chemically resistant gloves, such as nitrile rubber.[2][3]

  • Body Protection: A lab coat or a chemical-resistant apron should be worn.[2][3]

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of vapors.[3]

Quantitative Hazard Data Summary

The following table summarizes the key hazard classifications for piperidine and its derivatives, which should be considered when handling this compound for disposal.

Hazard CategoryClassification
Acute Toxicity (Oral, Dermal, Inhalation)Toxic or Harmful[3]
Skin Corrosion/IrritationCauses severe skin burns and irritation[3]
Serious Eye Damage/IrritationCauses serious eye damage[3]
Environmental HazardsHarmful to aquatic life[3]
FlammabilitySome piperidine derivatives are flammable[1]

Step-by-Step Disposal Protocol

The proper disposal of this compound waste must adhere to institutional and regulatory standards. The following protocol outlines the necessary steps from waste generation to collection.

Experimental Protocol for Waste Segregation and Collection
  • Waste Identification and Segregation:

    • Identify all waste streams containing this compound, including pure unused product, contaminated solutions, and contaminated labware (e.g., gloves, wipes, pipette tips).

    • Segregate this compound waste from other waste streams. Crucially, do not mix it with non-halogenated organic waste, aqueous waste, acids, bases, or heavy metals to prevent dangerous reactions and simplify disposal.[3]

    • If the this compound is halogenated, it must be collected in a dedicated container for halogenated organic waste.[3]

  • Containerization:

    • Select a chemically resistant waste container appropriate for the type of waste. For liquid waste, use a high-density polyethylene (HDPE) or glass container with a secure, tight-fitting lid.[3][4] For solid waste, a sealable, chemically resistant plastic bag or drum is suitable.[1]

    • Ensure the container is in good condition and not leaking.[4]

  • Labeling:

    • Clearly label the waste container with the words "Hazardous Waste".[3][4]

    • The label must also include the full chemical name, "this compound," and the approximate concentration and quantity.[3][4]

  • Accumulation and Storage:

    • Store the sealed waste container in a designated satellite accumulation area that is cool, dry, and well-ventilated.[3]

    • The storage area should be away from ignition sources, open flames, and incompatible materials.[3]

    • Keep the container closed at all times, except when adding waste.[4]

  • Disposal Request:

    • Once the container is full or has been in storage for an extended period, contact your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal company to arrange for pickup.[3]

Emergency Procedures for Spills

In the event of a this compound spill, immediate action is required to mitigate risks.

  • Evacuate and Ventilate: Immediately evacuate the area and ensure there is adequate ventilation.[3]

  • Control and Contain: For small spills, absorb the chemical with an inert material such as vermiculite, sand, or a commercial absorbent.[3][5]

  • Collect Waste: Carefully collect the contaminated absorbent material into a sealable, labeled hazardous waste container.[3]

  • Decontaminate: Clean the spill area thoroughly with soap and water. All cleaning materials must also be disposed of as hazardous waste.[3]

  • Large Spills: For large spills, contact your institution's EHS department immediately.[3]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

start Waste Generation (this compound) assess_hazards Assess Hazards (Toxicity, Corrosivity, Flammability) start->assess_hazards spill Spill Occurs start->spill wear_ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) assess_hazards->wear_ppe segregate_waste Segregate Waste Stream wear_ppe->segregate_waste select_container Select Chemically Resistant Container segregate_waste->select_container label_container Label as 'Hazardous Waste' with Chemical Name select_container->label_container store_waste Store in Cool, Dry, Well-Ventilated Area label_container->store_waste contact_ehs Contact EHS for Pickup and Final Disposal store_waste->contact_ehs spill_procedure Follow Spill Protocol: Evacuate, Contain, Clean spill->spill_procedure spill_procedure->segregate_waste

Caption: Disposal workflow for this compound waste.

References

Essential Safety and Logistical Information for Handling 1-Benzylpiperidine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling of chemical reagents is paramount. This document provides comprehensive, immediate safety and logistical information for the use of 1-Benzylpiperidine, including operational and disposal plans, to ensure a secure laboratory environment.

Personal Protective Equipment (PPE)

When handling this compound, a stringent PPE protocol is necessary to prevent exposure. The following table summarizes the recommended equipment.[1]

Protection TypeEquipmentSpecifications and Purpose
Eye/Face Protection Safety goggles or a face shieldMust comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. This is crucial to protect against splashes.[1]
Hand Protection Chemical-resistant glovesWhile specific breakthrough time data for this compound is not readily available, general guidance for piperidine and related compounds suggests the use of nitrile, neoprene, or butyl rubber gloves. It is critical to inspect gloves for any signs of degradation or puncture before use and to change them immediately if contaminated. Double gloving is recommended for enhanced protection.
Body Protection Lab coat, apron, or coverallsTo protect skin and clothing from potential splashes and contamination.
Respiratory Protection NIOSH/MSHA approved respiratorTo be used if working outside of a certified chemical fume hood or if there is a risk of inhaling vapors, mists, or aerosols.
First Aid Measures

In the event of exposure to this compound, immediate action is critical. The following table outlines the appropriate first aid procedures.[1]

Exposure RouteFirst Aid Protocol
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[1]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]
Handling and Storage

Proper handling and storage procedures are essential to maintain the integrity of this compound and ensure the safety of laboratory personnel.

AspectProcedure
Handling Use in a well-ventilated area, preferably within a certified chemical fume hood. Avoid direct contact with skin and eyes, and prevent inhalation of vapors. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling. Keep away from heat, sparks, and open flames.
Storage Store in a tightly closed, properly labeled container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.
Spill and Disposal Plan

A clear plan for managing spills and disposing of waste is crucial to prevent environmental contamination and adhere to regulatory compliance.

ProcedureDescription
Spill Containment In case of a spill, evacuate the area and ensure adequate ventilation. For small spills, absorb the material with an inert absorbent such as vermiculite or sand.[2] Collect the contaminated absorbent material in a sealed, labeled container for hazardous waste disposal.[2] For large spills, contact your institution's Environmental Health & Safety (EHS) department immediately.
Waste Disposal Dispose of chemical waste through a licensed professional waste disposal service.[3] Do not allow the chemical to enter drains or the environment.[3] Empty containers should be decontaminated before disposal and all label safeguards should be observed.

Experimental Protocol: Synthesis of N-Substituted Piperidines

The following is a representative protocol for the one-pot synthesis of N-substituted piperidines, a common application for piperidine derivatives.

Materials:

  • Aromatic aldehyde (2 mmol)

  • Aromatic amine (2 mmol)

  • β-ketoester (1 mmol)

  • Sodium lauryl sulfate (0.02 g)

  • Water (10 mL)

  • 50 mL round-bottom flask

  • Magnetic stirrer

Procedure:

  • To a 50 mL round-bottom flask, add the aromatic aldehyde, aromatic amine, and β-ketoester.[4]

  • Add sodium lauryl sulfate and water to the flask.[4]

  • Stir the mixture at room temperature.[4]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, the solid product is separated by filtration.[4]

Visualizations

The following diagrams illustrate key workflows and logical relationships for handling this compound safely.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal cluster_emergency Emergency Procedures PPE Don Personal Protective Equipment WorkArea Prepare Work Area in Fume Hood PPE->WorkArea Chemicals Gather and Inspect Chemicals WorkArea->Chemicals Weighing Weighing and Transfer Chemicals->Weighing Reaction Perform Reaction Weighing->Reaction Spill Spill Response Weighing->Spill Exposure First Aid for Exposure Weighing->Exposure Monitoring Monitor Reaction Reaction->Monitoring Reaction->Spill Reaction->Exposure Decontamination Decontaminate Work Area Monitoring->Decontamination WasteSegregation Segregate Waste Decontamination->WasteSegregation Disposal Dispose of Waste via EHS WasteSegregation->Disposal RemovePPE Remove PPE Disposal->RemovePPE DisposalDecisionTree Start Waste Generated IsLiquid Liquid or Solid Waste? Start->IsLiquid LiquidWaste Collect in a labeled, sealed container for liquid hazardous waste. IsLiquid->LiquidWaste Liquid SolidWaste Collect in a labeled, sealed container for solid hazardous waste. IsLiquid->SolidWaste Solid IsContaminated Is labware contaminated? LiquidWaste->IsContaminated SolidWaste->IsContaminated ContaminatedLabware Dispose of as solid hazardous waste. IsContaminated->ContaminatedLabware Yes NonContaminatedLabware Decontaminate and dispose of as regular lab glass waste. IsContaminated->NonContaminatedLabware No Store Store waste in a designated satellite accumulation area. ContaminatedLabware->Store EHS Contact Environmental Health & Safety for pickup. Store->EHS

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Benzylpiperidine
Reactant of Route 2
Reactant of Route 2
1-Benzylpiperidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.